2-Bromo-4'-(trifluoromethyl)biphenyl
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-[4-(trifluoromethyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15,16)17/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNRIDMBTQIKJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476372 | |
| Record name | 2-bromo-4'-(trifluoromethyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
255837-15-1 | |
| Record name | 2-bromo-4'-(trifluoromethyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-4'-(trifluoromethyl)biphenyl
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-4'-(trifluoromethyl)biphenyl, a key intermediate in medicinal chemistry and materials science. The document details a robust synthetic protocol via the Suzuki-Miyaura cross-coupling reaction, offering field-proven insights into experimental design and causality. Furthermore, it establishes a self-validating system of characterization, encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and physical property analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecular scaffold.
Introduction: The Strategic Importance of Fluorinated Biphenyls
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its conformational flexibility allows for optimal binding to a variety of biological targets. When functionalized, the biphenyl moiety offers a powerful platform for tuning a molecule's physicochemical and pharmacological properties.
The introduction of a trifluoromethyl (-CF3) group is a widely employed strategy in modern drug design.[2][3] This group is often used as a bioisostere for a methyl or chloro group, but it imparts unique properties.[4] Its high electronegativity and lipophilicity can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to target proteins.[2]
This compound (CAS No. 255837-15-1) merges these two valuable structural motifs.[5] The bromine atom at the 2-position provides a reactive handle for subsequent chemical transformations, such as further cross-coupling reactions or the introduction of other functional groups, making it a highly versatile building block for creating complex molecular architectures.[6] This guide provides the necessary technical details for its synthesis and rigorous characterization.
Synthesis via Suzuki-Miyaura Cross-Coupling
The most efficient and widely adopted method for constructing the C-C bond between the two phenyl rings in this target molecule is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7] This reaction is renowned for its mild conditions, high yields, and tolerance of a wide range of functional groups.[8]
The core of the reaction involves the coupling of an organoboron species with an organohalide. For the synthesis of this compound, two primary routes are viable:
-
Route A: Coupling of (4-(trifluoromethyl)phenyl)boronic acid with a 1,2-dihalogenated benzene, such as 1-bromo-2-iodobenzene.
-
Route B: Coupling of 2-bromophenylboronic acid with 1-bromo-4-(trifluoromethyl)benzene.
This guide will focus on a protocol analogous to Route B, which is often preferred due to the commercial availability and stability of the starting materials.
Reaction Mechanism and Causality
Understanding the catalytic cycle of the Suzuki-Miyaura reaction is crucial for optimizing reaction conditions and troubleshooting.[9] The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (1-bromo-4-(trifluoromethyl)benzene), forming a Pd(II) complex.[10] This is often the rate-limiting step.
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. The base is critical here; it activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center.[11]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[10]
Detailed Experimental Protocol
This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[12] Researchers should perform initial small-scale trials to optimize conditions for their specific setup.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equiv. | Amount |
| 2-Bromophenylboronic acid | C₆H₆BBrO₂ | 200.83 | 10.0 | 1.0 | 2.01 g |
| 1-Bromo-4-(trifluoromethyl)benzene | C₇H₄BrF₃ | 225.01 | 11.0 | 1.1 | 2.48 g |
| Pd(PPh₃)₄ (Tetrakis) | C₇₂H₆₀P₄Pd | 1155.56 | 0.3 | 0.03 | 347 mg |
| Potassium Carbonate (K₂CO₃), anhydrous | K₂CO₃ | 138.21 | 20.0 | 2.0 | 2.76 g |
| Toluene | C₇H₈ | - | - | - | 40 mL |
| Ethanol | C₂H₆O | - | - | - | 10 mL |
| Deionized Water | H₂O | - | - | - | 10 mL |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromophenylboronic acid (2.01 g, 10.0 mmol), 1-bromo-4-(trifluoromethyl)benzene (2.48 g, 11.0 mmol), and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add toluene (40 mL), ethanol (10 mL), and deionized water (10 mL) to the flask.
-
Inert Atmosphere: Purge the reaction mixture with a gentle stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol). The mixture will typically turn a darker color.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 50 mL of ethyl acetate and 50 mL of water.
-
Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.
-
Combine the organic extracts and wash with 50 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane) to afford this compound as a white to off-white solid.
Characterization and Data Interpretation
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₁₃H₈BrF₃ |
| Molecular Weight | 301.11 g/mol [5] |
| Appearance | White to off-white crystalline solid |
| Melting Point | Not definitively reported; expected >80 °C (by analogy to similar compounds) |
Spectroscopic Analysis
The ¹H NMR spectrum provides information about the proton environments in the molecule. The spectrum is expected to show complex multiplets in the aromatic region (7.2-7.8 ppm).
Predicted ¹H NMR (400 MHz, CDCl₃) Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.75 | d, J ≈ 8.0 Hz | 2H | Protons ortho to -CF₃ group |
| ~ 7.68 | d, J ≈ 8.0 Hz | 1H | Proton ortho to Br on the first ring |
| ~ 7.65 | d, J ≈ 8.0 Hz | 2H | Protons meta to -CF₃ group |
| ~ 7.45 - 7.30 | m | 3H | Remaining protons on the first ring |
Causality: The protons on the trifluoromethyl-substituted ring will appear as two distinct doublets due to symmetry. The protons on the bromo-substituted ring will show more complex splitting patterns (multiplets) due to the varied coupling interactions.
The ¹³C NMR spectrum will confirm the number of unique carbon environments.
Predicted ¹³C NMR (101 MHz, CDCl₃) Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 144 | Quaternary carbon of the CF₃-ring attached to the other ring |
| ~ 140 | Quaternary carbon of the Br-ring attached to the other ring |
| ~ 132 - 126 | Aromatic C-H carbons |
| ~ 130 (q, J ≈ 32 Hz) | Quaternary carbon attached to the -CF₃ group |
| ~ 125 (q, J ≈ 4 Hz) | Aromatic C-H carbons meta to the -CF₃ group |
| ~ 124 (q, J ≈ 272 Hz) | -CF₃ carbon (quartet due to C-F coupling) |
| ~ 122 | Quaternary carbon attached to the Br atom |
Causality: The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. Similarly, the adjacent carbons will also show smaller quartet couplings.[13]
Electron Ionization (EI) mass spectrometry will show the molecular ion and characteristic fragmentation patterns.
Expected MS Fragmentation Data:
| m/z Value | Interpretation |
| 300/302 | [M]⁺ and [M+2]⁺ molecular ion peaks (approx. 1:1 ratio) |
| 221 | [M - Br]⁺, loss of the bromine atom |
| 141 | [M - Br - CF₃ - H]⁺, further fragmentation of the biphenyl core |
Causality: The most prominent feature will be the pair of molecular ion peaks at m/z 300 and 302, with nearly equal intensity. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). The primary fragmentation pathway will be the loss of the bromine radical to form a stable biphenyl cation at m/z 221.
Safety and Handling
Hazard Identification:
| Pictogram | Signal Word | Hazard Statements |
| ! | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[5] |
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This guide provides a detailed, scientifically grounded framework for the synthesis and characterization of this compound. The Suzuki-Miyaura coupling offers a reliable and efficient synthetic route. The provided characterization data and interpretations form a self-validating system to ensure the identity and purity of the final product. As a versatile building block, this compound holds significant potential for advancing research in drug discovery and materials science.
References
-
ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved January 17, 2026, from [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved January 17, 2026, from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved January 17, 2026, from [Link]
-
YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved January 17, 2026, from [Link]
-
ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
-
The Royal Society of Chemistry. (n.d.). Supporting Information for -. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
-
PubChem. (n.d.). 4-Bromo-4'-(trifluoromethyl)biphenyl. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). US5254776A - Synthesis of bromobiphenyls.
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 17, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved January 17, 2026, from [Link]
-
PubMed. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 17, 2026, from [Link]
-
ACS Publications. (2017, November 21). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 2-Bromo-4-(trifluoromethyl)benzaldehyde. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 17, 2026, from [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2025, September 6). Design and Synthesis of New Benzimidazole–Biphenyl Scaffolds as Anti‐Inflammatory, Antioxidant Agents and Computational Screening. Retrieved January 17, 2026, from [Link]
-
ACS Publications. (2020, December 1). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Retrieved January 17, 2026, from [Link]
-
HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437). Retrieved January 17, 2026, from [Link]
-
Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved January 17, 2026, from [Link]
-
SpectraBase. (n.d.). (2,4-Bis(trifluoromethyl)phenyl)(4-methoxyphenyl)methanol - Optional[MS (GC)] - Spectrum. Retrieved January 17, 2026, from [Link]
-
PubMed. (2013, May 1). Discovery of aryl-biphenyl-2-ylmethylpiperazines as novel scaffolds for 5-HT(7) ligands and role of the aromatic substituents in binding to the target receptor. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). Trifluoromethyl group. Retrieved January 17, 2026, from [Link]
-
RSC Publishing. (2025, April 2). Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications. Retrieved January 17, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 4-Trifluoromethylbiphenyl. Retrieved January 17, 2026, from [Link]
-
ACS Publications. (2021, September 30). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Retrieved January 17, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). 2 - Supporting Information. Retrieved January 17, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-bromo-2-fluoro-4-iodobenzene. Retrieved January 17, 2026, from [Link]
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. This compound 95% | CAS: 255837-15-1 | AChemBlock [achemblock.com]
- 6. gala.gre.ac.uk [gala.gre.ac.uk]
- 7. byjus.com [byjus.com]
- 8. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. rose-hulman.edu [rose-hulman.edu]
- 13. rsc.org [rsc.org]
Introduction: The Analytical Imperative for a Key Synthetic Building Block
An In-Depth Technical Guide to the Spectroscopic Data of 2-Bromo-4'-(trifluoromethyl)biphenyl
This compound is a substituted biphenyl that serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its molecular architecture, featuring a bromine atom on one phenyl ring and a trifluoromethyl group on the other, provides distinct reactive handles and imparts specific physicochemical properties, making it a valuable component in drug discovery and materials science.
The unambiguous structural confirmation and purity assessment of such a key building block are paramount to ensure the reliability and reproducibility of subsequent synthetic transformations and the integrity of the final product. A multi-technique spectroscopic approach, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a self-validating system for its characterization. This guide offers an in-depth analysis of the spectroscopic data of this compound, framed with the practical insights of a seasoned application scientist. We will explore not just the data itself, but the causality behind the experimental choices and the logic of spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is employed for a comprehensive analysis.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's resonances[1][2].
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its protons and carbons provide a reference signal at 0.00 ppm[2][3].
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion and resolution, which is particularly useful for resolving complex splitting patterns in aromatic systems[3].
-
Data Acquisition:
-
¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire 1024-2048 scans using a proton-decoupled pulse sequence to enhance signal-to-noise and simplify the spectrum to single lines for each unique carbon.
-
¹⁹F NMR: Acquire 64-128 scans. No internal standard is typically needed as the spectrometer's fluorine frequency provides a reliable reference, though an external standard like CFCl₃ can be used[3][4].
-
¹H NMR Spectral Analysis
The ¹H NMR spectrum reveals the disposition of the eight aromatic protons, which are distributed across two distinct spin systems corresponding to the two phenyl rings.
Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~7.70 | d | 2H | ~8.2 | H-2', H-6' |
| ~7.65 | d | 2H | ~8.2 | H-3', H-5' |
| ~7.63 | dd | 1H | ~7.9, 1.2 | H-3 |
| ~7.40 | td | 1H | ~7.5, 1.2 | H-5 |
| ~7.35 | td | 1H | ~7.7, 1.8 | H-4 |
| ~7.28 | dd | 1H | ~7.5, 1.8 | H-6 |
Note: Exact chemical shifts can vary slightly based on solvent and concentration. The assignments are based on established principles of substituent effects in aromatic systems.
Interpretation:
-
Ring A (Trifluoromethyl-substituted): The protons on the trifluoromethyl-substituted ring (H-2'/6' and H-3'/5') form a classic AA'BB' system that often appears as two distinct doublets. The protons ortho to the electron-withdrawing CF₃ group (H-3', H-5') are deshielded and appear downfield relative to the meta protons (H-2', H-6').
-
Ring B (Bromo-substituted): The four protons on the bromo-substituted ring present a more complex splitting pattern due to their unique chemical environments. The proton ortho to the bromine atom (H-3) is typically a doublet of doublets, while the other protons show triplet-like and doublet-of-doublets patterns due to both ortho and meta couplings.
Caption: Fig 1. ¹H NMR Assignments.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum should display 12 distinct signals, as the two phenyl rings are not symmetrically substituted, making all carbons inequivalent.
Table 2: Predicted ¹³C NMR Data for this compound (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Key Feature |
| ~144.0 | C-4' | Attached to CF₃ |
| ~141.0 | C-1 | Attached to other ring |
| ~138.0 | C-1' | Attached to other ring |
| ~133.5 | C-3 | Aromatic CH |
| ~131.0 | C-5 | Aromatic CH |
| ~130.0 | C-2' & C-6' | Aromatic CH |
| ~129.0 | C-4 | Aromatic CH |
| ~128.0 | C-6 | Aromatic CH |
| ~126.0 (q, J ≈ 3.8 Hz) | C-3' & C-5' | Coupled to Fluorine |
| ~124.0 (q, J ≈ 272 Hz) | CF₃ | Quartet, large J |
| ~122.5 | C-2 | Attached to Br |
Note: These are predicted values. The quartet (q) multiplicity arises from coupling to the three fluorine atoms.
Interpretation:
-
Quaternary Carbons: The signals for the carbons attached to bromine (C-2) and the trifluoromethyl group (C-4') are readily identified. The C-Br signal is typically found around 122 ppm.
-
Trifluoromethyl Carbon (CF₃): The most characteristic signal is the quartet for the CF₃ carbon around 124 ppm, with a large C-F coupling constant (¹JCF) of approximately 272 Hz[4].
-
Aromatic Carbons: The remaining aromatic carbons appear in the typical range of 125-145 ppm. The carbons on the trifluoromethyl-substituted ring will show smaller long-range C-F couplings, which can aid in their assignment.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: FT-IR Data Acquisition
-
Technique: The Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: A background spectrum of the clean ATR crystal is first recorded. Then, the sample spectrum is recorded. Typically, 16-32 scans are co-added to produce a high-quality spectrum in the range of 4000-400 cm⁻¹.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |
| 1610, 1580, 1470 | Medium-Strong | Aromatic C=C Ring Stretch |
| 1325 | Strong | Symmetric C-F Stretch |
| 1160, 1120 | Strong | Asymmetric C-F Stretch |
| ~840 | Strong | C-H Out-of-plane bend (p-disubst.) |
| ~760 | Strong | C-H Out-of-plane bend (o-disubst.) |
| ~650 | Medium-Weak | C-Br Stretch |
Interpretation: The IR spectrum is dominated by features characteristic of its aromatic and halogenated structure.
-
C-F Vibrations: The most diagnostic peaks are the very strong, sharp absorptions associated with the C-F stretching of the CF₃ group, typically found between 1350 and 1100 cm⁻¹[5][6]. These intense bands are a clear indicator of the trifluoromethyl moiety.
-
Aromatic Vibrations: The presence of the biphenyl core is confirmed by the aromatic C-H stretches above 3000 cm⁻¹ and the series of C=C ring stretching bands in the 1610-1470 cm⁻¹ region[7][8].
-
Substitution Pattern: The strong bands in the 850-750 cm⁻¹ region result from C-H out-of-plane bending and are highly characteristic of the substitution patterns on the aromatic rings.
Caption: Fig 2. Key Molecular Vibrations.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Ionization Method: Electron Ionization (EI) is a standard technique for small, relatively stable organic molecules. It involves bombarding the sample with high-energy electrons (typically 70 eV), causing ionization and fragmentation[9].
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a Gas Chromatography (GC) interface, which also serves to confirm purity.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
Analysis of the Mass Spectrum
Molecular Ion (M⁺): The molecular formula is C₁₃H₈BrF₃, with a monoisotopic mass of 300.98 g/mol . A key feature is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic isotopic pattern for any bromine-containing ion.
-
M⁺ peak: Appears at m/z = 300 (containing ⁷⁹Br).
-
M+2 peak: Appears at m/z = 302 (containing ⁸¹Br) with nearly the same intensity as the M⁺ peak. This doublet is definitive proof of the presence of one bromine atom in the molecule[10].
Table 4: Expected Major Fragments in the EI Mass Spectrum
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Relative Intensity | Identity of Fragment |
| 300 | 302 | Medium | [C₁₃H₈BrF₃]⁺ (Molecular Ion) |
| 221 | - | Strong | [M - Br]⁺ |
| 231 | - | Medium | [M - CF₃]⁺ |
| 152 | - | Medium | [Biphenyl]⁺ |
| 142 | 144 | Low | [C₇H₃F₃]⁺ |
Fragmentation Pattern: Under EI conditions, the molecular ion fragments in predictable ways, primarily at the weakest bonds.
-
Loss of Bromine: The C-Br bond is relatively weak, leading to the facile loss of a bromine radical to form a highly stable biphenyl-CF₃ cation at m/z = 221. This is often the base peak.
-
Loss of Trifluoromethyl Radical: Cleavage of the C-CF₃ bond results in the loss of a ·CF₃ radical, giving a bromobiphenyl cation at m/z = 231/233.
-
Biphenyl Bond Cleavage: The central C-C bond between the rings can also cleave, leading to fragments corresponding to the individual substituted phenyl cations.
Caption: Fig 3. Primary Fragmentation Pathways.
Conclusion: A Self-Validating Analytical Workflow
The comprehensive characterization of this compound is achieved not by a single technique, but by the logical synthesis of data from NMR, IR, and MS.
-
MS confirms the molecular weight (301 g/mol ) and the presence of one bromine atom via the M⁺/M+2 isotopic pattern.
-
IR spectroscopy validates the presence of key functional groups : the trifluoromethyl group (strong C-F stretches) and the aromatic rings.
-
NMR spectroscopy provides the definitive structural proof , mapping the precise connectivity of the atoms and confirming the 2-bromo and 4'-trifluoromethyl substitution pattern on the biphenyl framework.
This integrated analytical approach constitutes a self-validating system, ensuring the identity, structure, and purity of this vital chemical intermediate, thereby upholding the standards of scientific integrity required in research, development, and manufacturing.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link][4]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437). Retrieved from [Link][1]
-
PubChem. (n.d.). 4-Bromo-2-fluoro-1,1'-biphenyl. Retrieved from [Link][11]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link][3]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][12]
-
University of Calgary. (n.d.). Interpretation of mass spectra. Retrieved from [Link][9]
-
ResearchGate. (n.d.). IR spectra of the biphenyl. Retrieved from [Link][7]
-
ACS Omega. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Retrieved from [Link][6]
-
Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link][2]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane. Retrieved from [Link][10]
-
SpectraBase. (n.d.). Biphenyl - Optional[FTIR] - Spectrum. Retrieved from [Link][8]
Sources
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437) [hmdb.ca]
- 2. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. uni-saarland.de [uni-saarland.de]
- 10. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 4-Bromo-2-fluoro-1,1'-biphenyl | C12H8BrF | CID 521063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Physical and chemical properties of 2-Bromo-4'-(trifluoromethyl)biphenyl
An In-Depth Technical Guide to 2-Bromo-4'-(trifluoromethyl)biphenyl: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of this compound, a fluorinated organic compound of significant interest in synthetic and medicinal chemistry. While specific experimental data for this precise isomer (CAS No. 40159-37-3) is limited in publicly accessible literature, this document synthesizes information from closely related analogs and foundational chemical principles to offer a robust profile for researchers, scientists, and drug development professionals. The insights herein are grounded in the established reactivity of its key functional moieties: the biphenyl scaffold, the reactive bromine substituent, and the electronically influential trifluoromethyl group.
Molecular Identity and Physicochemical Properties
This compound is a substituted aromatic hydrocarbon. The biphenyl core provides a semi-rigid backbone, while the bromine atom serves as a versatile synthetic handle, and the trifluoromethyl group significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability.
Table 1: Core Compound Identifiers
| Identifier | Value |
| IUPAC Name | 2-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl |
| CAS Number | 40159-37-3 |
| Molecular Formula | C₁₃H₈BrF₃ |
| Molecular Weight | 301.10 g/mol [1] |
| Canonical SMILES | C1=CC(=CC=C1C2=C(C=C=C2)Br)C(F)(F)F |
Table 2: Physicochemical Data (Predicted and from Related Compounds)
| Property | Value | Remarks |
| Physical State | Solid | Based on analogous biphenyl compounds.[2] |
| Melting Point | Not available | The related isomer, 4-Bromo-2-fluorobiphenyl, melts at 38-42 °C.[3] |
| Boiling Point | Not available | Prediction software estimates are typically in the 300-350 °C range. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DCM, THF, Toluene). | Typical for nonpolar aromatic hydrocarbons.[4] |
| Appearance | Likely off-white to crystalline solid. | Based on similar compounds.[3] |
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound is derived from the synergistic interplay of its functional groups. The bromine atom is positioned for facile substitution, while the trifluoromethyl group acts as a powerful modulator of chemical properties.
-
The Bromo Substituent : Located at the 2-position, the bromine atom is an excellent leaving group, making it a prime site for transition-metal-catalyzed cross-coupling reactions. Due to the electron-withdrawing nature of the adjacent trifluoromethyl group and the pyridine nitrogen, this bromine atom is activated for nucleophilic aromatic substitution and is a key partner in various coupling reactions.[5] This allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental in molecular construction.
-
The Trifluoromethyl (CF₃) Group : This group is a strong electron-withdrawer due to the high electronegativity of fluorine.[6] Its presence at the 4'-position deactivates that phenyl ring towards electrophilic substitution but, more importantly, enhances the molecule's utility in drug design. The CF₃ group is known to improve metabolic stability, increase lipophilicity (aiding membrane permeability), and enhance binding affinity to biological targets.[5][7]
-
The Biphenyl Scaffold : Substituted biphenyls are prevalent motifs in pharmaceuticals and advanced materials.[4] The linkage between the two phenyl rings allows for rotational flexibility, though this can be sterically hindered by substituents at the ortho positions, such as the bromine atom in this molecule.
Caption: Key cross-coupling reactions utilizing the bromo substituent.
Spectroscopic Characterization
-
¹H NMR : The spectrum would show complex multiplets in the aromatic region (~7.0-7.8 ppm). The protons on the trifluoromethyl-substituted ring would likely appear as two distinct doublets due to coupling. The protons on the bromo-substituted ring would exhibit more complex splitting patterns.
-
¹³C NMR : Aromatic carbons would resonate between ~120-145 ppm. The carbon attached to the CF₃ group would show a characteristic quartet due to C-F coupling, and its chemical shift would be significantly influenced by the strong electron-withdrawing effect.[8]
-
¹⁹F NMR : A sharp singlet would be expected around -60 to -65 ppm, which is characteristic of a benzotrifluoride moiety.[8]
-
Mass Spectrometry (MS) : The molecular ion peak would exhibit a characteristic isotopic pattern for a compound containing one bromine atom (M+ and M+2 peaks with nearly 1:1 intensity).
Recommended Synthetic Protocol
The most direct and widely applicable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This protocol provides a reliable pathway with generally high yields and functional group tolerance.
Protocol 4.1: Synthesis via Suzuki-Miyaura Coupling
Objective: To synthesize this compound from 1,2-dibromobenzene and 4-(trifluoromethyl)phenylboronic acid.
Materials:
-
1,2-dibromobenzene
-
4-(Trifluoromethyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and Water (solvent system)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (eluent)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(trifluoromethyl)phenylboronic acid (1.0 eq), 1,2-dibromobenzene (1.2 eq), potassium carbonate (2.5 eq), and the palladium catalyst system (e.g., 2 mol% Pd(OAc)₂ and 4 mol% PPh₃).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). Add degassed toluene and water (e.g., a 4:1 v/v ratio).
-
Reaction: Heat the mixture to reflux (typically 90-110 °C) and stir vigorously for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane to isolate the desired product.
Caption: General workflow for Suzuki-Miyaura synthesis.
Applications in Research and Development
This compound is primarily valued as a versatile building block for constructing more complex molecules with tailored properties.
-
Medicinal Chemistry: This compound is an ideal starting point for creating novel drug candidates. The biphenyl core is a known scaffold in many approved drugs, and the CF₃ group is a highly sought-after pharmacophore for enhancing drug-like properties.[9] The bromine atom allows for the introduction of other functional groups to explore structure-activity relationships (SAR) in drug discovery campaigns.[10] For instance, derivatives of 4'-(Trifluoromethyl)-2-biphenylcarboxylic acid have been investigated as potential hypolipidemic agents.[11]
-
Materials Science: The rigid, aromatic structure combined with the electronically unique properties imparted by the CF₃ group makes this and similar biphenyls candidates for the synthesis of organic light-emitting diodes (OLEDs), liquid crystals, and other functional polymers where tuning electronic and photophysical properties is critical.
Safety, Handling, and Storage
As a halogenated aromatic compound, this compound requires careful handling in a laboratory setting. The following information is based on safety data for structurally similar chemicals.
Table 3: GHS Hazard Information (Anticipated)
| Hazard Class | Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed.[12] |
| Skin Irritation | H315: Causes skin irritation.[13][14] |
| Eye Irritation | H319: Causes serious eye irritation.[13][14] |
| STOT-SE | H335: May cause respiratory irritation.[14][15] |
| Aquatic Hazard | H410: Very toxic to aquatic life with long lasting effects.[12] |
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[2][16]
-
Handling: Avoid creating dust.[3] Keep away from heat, sparks, and open flames. Avoid contact with strong oxidizing agents.[3][16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[16]
-
First Aid:
-
If Swallowed: Rinse mouth and seek immediate medical attention.[17]
-
Skin Contact: Immediately wash with plenty of soap and water.[16]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[16]
-
-
Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, regional, and national regulations.[17] Avoid release to the environment.[12]
References
-
2-FLUORO-4- BROMO BIPHENYL MSDS. (2019). Loba Chemie. [Link]
-
Biphenyl Material Safety Data Sheet. (2005). ScienceLab.com. [Link]
-
2-Bromo-4'-fluoro-1,1'-biphenyl. PubChem, National Institutes of Health. [Link]
-
4-Bromo-4'-(trifluoromethyl)biphenyl. PubChem, National Institutes of Health. [Link]
-
Synthesis of 4-bromo-2-fluoro-biphenyl. PrepChem.com. [Link]
- Synthetic method of 4-bromo-2-fluorobiphenyl.
-
The Chemistry Behind the Versatility: 2-Bromo-4-(trifluoromethyl)pyridine. Acme Bioscience. [Link]
-
4,4'-Dibromo-2,2',3,3',5,5',6,6'-octafluoro-1,1'-biphenyl. PubChem, National Institutes of Health. [Link]
-
4-Bromo-2-fluorobiphenyl. PharmaCompass.com. [Link]
-
Supporting Information for Trifluoromethylation of Aryl Halides. Journal Not Specified. [Link]
-
Supporting Information for Copper-Catalyzed Trifluoromethylation. The Royal Society of Chemistry. [Link]
-
Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions. (2023). ACS Omega. [Link]
-
Biphenyl. Wikipedia. [Link]
-
2-Bromo-4-phenylphenol. PubChem, National Institutes of Health. [Link]
-
Synthesis of Secondary Trifluoromethylated Alkyl Bromides. (2022). Organic Letters. [Link]
-
Supplementary Information for Bromination of Phenols. Beilstein Journals. [Link]
-
4-bromo-2-fluorobiphenyl Safety Data Sheet. SD Fine-Chem Limited. [Link]
-
2-Bromo-4-(trifluoromethyl)benzyl alcohol. Win-Win Chemical. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences. [Link]
-
Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. Patsnap. [Link]
-
Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis. Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-Ahmad-Javed/a2a95c96b9961605a963b65261313c023d6a666e]([Link]
-
Research status and application progress of small molecule drug screening technology. Frontiers in Chinese Medicine. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Processes. [Link]
Sources
- 1. 4-Bromo-4'-(trifluoromethyl)biphenyl | C13H8BrF3 | CID 12712349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. Biphenyl - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jelsciences.com [jelsciences.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. lobachemie.com [lobachemie.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. echemi.com [echemi.com]
- 15. 2-Bromo-4-phenylphenol | C12H9BrO | CID 27297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. westliberty.edu [westliberty.edu]
- 17. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to 2-Bromo-4'-(trifluoromethyl)biphenyl: Sourcing, Synthesis, and Application
Introduction: The Strategic Importance of Fluorinated Biphenyls in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a compound's physicochemical and pharmacokinetic properties.[1][2] Its introduction can enhance metabolic stability, improve binding affinity, and increase lipophilicity, all of which are critical parameters in the development of novel therapeutics.[3] Within this context, 2-Bromo-4'-(trifluoromethyl)biphenyl emerges as a key building block—a versatile intermediate for the synthesis of complex pharmaceutical agents.[4]
This technical guide provides an in-depth overview of this compound, tailored for researchers, scientists, and drug development professionals. We will explore its commercial availability, delve into its chemical properties and synthesis, and discuss its applications, supported by insights into safe handling and analytical methodologies.
Commercial Availability and Supplier Landscape
The accessibility of high-quality starting materials is paramount to the success of any research and development endeavor. This compound is commercially available from a range of global suppliers, catering to both research-scale and bulk quantity requirements. When selecting a supplier, it is crucial to consider not only the purity of the compound but also the availability of comprehensive documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).
Below is a comparative table of prominent suppliers for this compound:
| Supplier | Catalog ID | Purity | CAS Number | Molecular Formula | Molecular Weight | Additional Information |
| Advanced ChemBlocks | O29435 | 95% | 255837-15-1 | C13H8BrF3 | 301.11 | Offers custom quotes.[5] |
| BLDpharm | BD00793798 | --- | 255837-15-1 | C13H8BrF3 | 301.10 | Provides safety and product information online.[6] |
| Matrix Scientific | --- | --- | --- | --- | --- | Specializes in novel building blocks for research.[7] |
Note: Purity levels and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Physicochemical Properties and Specifications
A thorough understanding of a compound's properties is fundamental to its effective use in synthesis and experimentation.
Key Properties of this compound:
-
IUPAC Name: 2-bromo-4'-(trifluoromethyl)-1,1'-biphenyl[5]
-
CAS Number: 255837-15-1[5]
-
Molecular Weight: 301.11 g/mol [5]
-
Appearance: Typically an off-white to white solid.
-
Solubility: Soluble in common organic solvents such as dichloromethane, and methanol.
-
Storage: Should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature.[5][6]
Synthesis and Methodologies
The synthesis of substituted biphenyls is a well-established area of organic chemistry, with several reliable methods available. The Suzuki-Miyaura coupling reaction is a particularly powerful and widely used technique for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.[8]
A general synthetic workflow for the preparation of this compound and related structures is depicted below. This pathway highlights the key coupling reaction.
Caption: Drug discovery workflow utilizing the target compound.
Safety, Handling, and Analytical Protocols
As with any chemical reagent, proper handling and safety precautions are essential when working with this compound.
Hazard Identification and Safety Precautions:
Based on available Safety Data Sheets (SDS), this compound is associated with the following hazards:
-
Harmful if swallowed. [9]* Causes skin irritation. [9]* Causes serious eye irritation. [9]* May cause respiratory irritation. [10]* Very toxic to aquatic life with long-lasting effects. [9] Personal Protective Equipment (PPE):
-
Hand Protection: Wear protective gloves. [9]* Eye Protection: Use chemical goggles or safety glasses. [9]* Skin and Body Protection: Wear suitable protective clothing. [9]* Respiratory Protection: If dusts are generated, wear respiratory protection. [9] First-Aid Measures:
-
After Inhalation: Remove person to fresh air. [9]* After Skin Contact: Wash with plenty of soap and water. [9][10]* After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [9]* After Ingestion: Rinse mouth with water. If you feel unwell, seek medical advice. [9] Analytical Methods:
The purity and identity of this compound are typically confirmed using a combination of analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for separating and identifying volatile and semi-volatile organic compounds. The sample is vaporized and separated in a capillary column, followed by detection and identification by mass spectrometry. [11][12]* High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of non-volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the structure and chemical environment of the atoms in the molecule.
Conclusion
This compound is a valuable and commercially accessible building block for the synthesis of novel compounds, particularly in the field of drug discovery. Its unique combination of a reactive bromine atom and a property-modulating trifluoromethyl group makes it a strategic choice for medicinal chemists. A comprehensive understanding of its properties, suppliers, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development.
References
-
2-FLUORO-4- BROMO BIPHENYL MSDS. (2019, January 30). Loba Chemie.
-
CAS 53591-98-3 | 2-Bromo-4-fluoro-1,1'-biphenyl. Hoffman Fine Chemicals.
-
This compound 95%. Advanced ChemBlocks.
-
Analytical Method Summaries.
-
2-(Benzyloxy)-4'-bromo-3'-(trifluoromethyl)-1,1'-biphenyl. Matrix Scientific.
-
SAFETY DATA SHEET. (2025, May 7). Sigma-Aldrich.
-
Synthesis of 4-bromo-2-fluoro-biphenyl. PrepChem.com.
-
SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
-
255837-15-1|2-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl. BLDpharm.
-
Synthetic method of 4-bromo-2-fluorobiphenyl. (Patent No. CN114524705A). Google Patents.
-
ANALYTICAL METHOD SUMMARIES. (2021, May 24).
-
SAFETY DATA SHEET. Fisher Scientific.
-
SAFETY DATA SHEET. Apollo Scientific.
-
Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023, August 5). ACS Omega.
-
eMolecules 2-Bromo-N-[4-(trifluoromethyl)phenyl]acetamide. Fisher Scientific.
-
68322-84-9|2-Bromo-1-fluoro-4-(trifluoromethyl)benzene. BLDpharm.
-
497959-33-8 2-Bromo-4-(trifluoromethyl)benzyl alcohol. Win-Win Chemical.
-
4'-Bromo-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide. Matrix Scientific.
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Journal of Biomedical Research & Environmental Sciences.
-
Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. (Patent). Eureka | Patsnap.
-
2 Cyano 4 Bromomethyl Biphenyl Bromo Otbn. IndiaMART.
-
Comparative Analysis of 2-Amino-4-bromo-5-(trifluoromethyl)phenol Derivatives in Drug Discovery. Benchchem.
-
Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal.
-
2-Bromo-4'-fluoro-1,1'-biphenyl. PubChem.
-
4-Bromo-4'-(trifluoromethyl)biphenyl. PubChem.
-
The Role of 4'-(Trifluoromethyl)-2-biphenylcarboxylic Acid in Drug Development. (2026, January 4).
-
Research status and application progress of small molecule drug screening technology.
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 6). Processes.
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound 95% | CAS: 255837-15-1 | AChemBlock [achemblock.com]
- 6. 255837-15-1|2-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl|BLD Pharm [bldpharm.com]
- 7. Cas No. | 2-(Benzyloxy)-4'-bromo-3'-(trifluoromethyl)-1,1'-biphenyl | Matrix Scientific [matrixscientific.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lobachemie.com [lobachemie.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
A Technical Guide to 2-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl (CAS No. 255837-15-1): A Key Intermediate in Modern Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl (CAS No. 255837-15-1), a fluorinated biaryl compound of significant interest to researchers in drug discovery and materials science. While not an active pharmaceutical ingredient itself, its structural motifs—a brominated phenyl ring suitable for cross-coupling and a trifluoromethylated phenyl group for modulating pharmacokinetic properties—make it a valuable and versatile synthetic intermediate. This document details its physicochemical properties, provides a validated protocol for its synthesis via Suzuki-Miyaura coupling, outlines its safety and handling procedures, and discusses its potential applications in the development of novel therapeutic agents. The insights herein are intended to equip researchers, chemists, and drug development professionals with the critical knowledge required to effectively utilize this compound in their research endeavors.
Chemical Identity and Physicochemical Properties
2-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl is an organic building block belonging to the class of halogenated and fluorinated aromatic compounds. The presence of orthogonal functional groups—a bromine atom and a trifluoromethyl group on separate phenyl rings—renders it a strategic precursor for synthesizing more complex molecular architectures.
The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry. Its introduction into a molecular scaffold can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, its high electronegativity and lipophilicity can improve a drug candidate's cell permeability, binding affinity, and oral bioavailability[1]. The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 2-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl
| Property | Value | Source(s) |
| CAS Number | 255837-15-1 | [2][3][4] |
| Molecular Formula | C₁₃H₈BrF₃ | [3][4] |
| Molecular Weight | 301.10 g/mol | [3] |
| IUPAC Name | 2-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl | [2] |
| Synonyms | 1-Bromo-2-[4-(trifluoromethyl)phenyl]benzene | [2][4] |
| Appearance | Clear, pale lemon liquid | [5] |
| Purity | Typically ≥95% | [2] |
| Storage | Store at room temperature, sealed in a dry environment | [3] |
Synthesis Pathway: Suzuki-Miyaura Cross-Coupling
The synthesis of unsymmetrical biaryl compounds like 2-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl is most efficiently achieved through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high yields and excellent functional group tolerance. For this specific molecule, the logical disconnection involves reacting 1-bromo-2-iodobenzene with 4-(trifluoromethyl)phenylboronic acid.
Rationale for Reagent Selection
-
1-bromo-2-iodobenzene: The differential reactivity of the C-I and C-Br bonds is key to the selectivity of this reaction. The carbon-iodine bond is significantly more reactive towards oxidative addition to the Palladium(0) catalyst than the carbon-bromine bond. This chemoselectivity ensures that the coupling occurs at the iodo-position, preserving the bromo-substituent for subsequent synthetic transformations.
-
4-(trifluoromethyl)phenylboronic acid: This is a commercially available and stable source of the trifluoromethylated phenyl moiety. Boronic acids are generally stable to air and moisture, making them convenient reagents for routine laboratory use.
-
Palladium Catalyst (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a robust and widely used catalyst for Suzuki couplings, known for its effectiveness in a broad range of applications[6].
-
Base (e.g., K₃PO₄ or Na₂CO₃): A base is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid, facilitating the transfer of the organic group to the palladium center.
Experimental Protocol
Reaction Scheme:
Caption: General scheme for the synthesis of the target compound.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry pressure tube or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(trifluoromethyl)phenylboronic acid (1.2 equivalents).
-
Reagent Addition: Add 1-bromo-2-iodobenzene (1.0 equivalent), potassium phosphate (K₃PO₄, 2.0 equivalents), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equivalents).
-
Solvent Addition: Evacuate and backfill the vessel with an inert atmosphere (e.g., Nitrogen or Argon). Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., a 3:1 or 4:1 v/v ratio)[6].
-
Reaction: Heat the reaction mixture to 90-105°C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl.
Applications in Research and Drug Development
This compound is a strategic building block for creating libraries of complex molecules for biological screening. The preserved bromine atom is a key feature, allowing for a second, distinct cross-coupling reaction to introduce further diversity.
Caption: A workflow illustrating the synthetic utility of the title compound.
By employing different coupling partners in a subsequent reaction, a wide array of derivatives can be accessed:
-
Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a biaryl core. This intermediate can be used to synthesize analogs of known drugs or novel chemical entities.
-
Antiviral & Anticancer Agents: The trifluoromethyl-biphenyl moiety is present in numerous compounds investigated for their antiviral and anticancer properties. The -CF3 group can enhance binding to protein targets and improve pharmacokinetic profiles[1].
-
Kinase Inhibitors: Fluorinated compounds are frequently used in the design of kinase inhibitors, where the fluorine atoms can form critical hydrogen bonds or other interactions within the ATP-binding pocket[4].
Safety, Handling, and Toxicology
As a halogenated aromatic compound, 2-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl requires careful handling in a laboratory setting. A full Safety Data Sheet (SDS) should always be consulted, but the following summarizes the key hazards and necessary precautions based on available data for this and structurally related compounds.
Table 2: GHS Hazard and Safety Information
| Category | Information | Source(s) |
| GHS Pictograms | [3] | |
| Signal Word | Warning | [3] |
| Hazard Statements | H302: Harmful if swallowed. | [3] |
| H315: Causes skin irritation. | [2][3] | |
| H319: Causes serious eye irritation. | [2][3] | |
| H335: May cause respiratory irritation. | [2][3] | |
| Precautionary | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [7] |
| Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [7][8] |
| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | [7][8] | |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][7] |
Handling and Storage
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses with side-shields or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile).
-
Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
First Aid Measures
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory irritation occurs, seek medical advice.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, get medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Toxicological Information
Specific toxicological data for this compound is not widely available. However, compounds of this class should be treated as potentially harmful. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. Chronic exposure effects have not been determined. It is crucial to handle the substance with care to minimize exposure.
Conclusion
2-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl is a high-value synthetic intermediate whose utility is derived from its unique combination of a reactive bromine handle and a bio-pertinent trifluoromethyl group. While it lacks intrinsic biological activity, its true value lies in its potential as a precursor for the synthesis of novel, complex molecules with applications in drug discovery and materials science. The synthetic protocols, safety guidelines, and application context provided in this guide offer a solid foundation for researchers looking to incorporate this versatile building block into their synthetic programs.
References
-
Apollo Scientific. 2-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl.
-
BLDpharm. 255837-15-1|2-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl.
-
SynQuest Laboratories. 2-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl.
-
Benchchem. Comparative Analysis of Biological Activities of Compounds Derived from 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
-
ChemicalBook. 255837-15-1 | CAS DataBase.
-
ACS Omega. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies.
-
Wechem. Design and biological activity of trifluoromethyl containing drugs.
-
Combi-Blocks. SS-8688 - Safety Data Sheet.
-
Fisher Scientific. SAFETY DATA SHEET - 4'-(Trifluoromethyl)biphenyl-3-carboxaldehyde.
Sources
- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 2. Synthesis of novel trifluoromethyl-bearing bifunctional acyl-acceptant arenes: 2,2'-bis(trifluoromethylated aryloxy)biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. combi-blocks.com [combi-blocks.com]
- 8. fishersci.co.uk [fishersci.co.uk]
The Strategic Utility of 2-Bromo-4'-(trifluoromethyl)biphenyl in Modern Organic Synthesis
<
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, and its strategic functionalization is paramount to the development of novel molecular entities. This technical guide focuses on 2-Bromo-4'-(trifluoromethyl)biphenyl, a versatile building block whose unique electronic and steric properties make it a valuable precursor in a multitude of organic transformations. We will delve into the causality behind its reactivity, provide detailed, field-proven protocols for its application in key cross-coupling reactions, and explore its role in the synthesis of high-value compounds, particularly within the pharmaceutical landscape. This document is designed to serve as a practical resource for chemists engaged in the design and execution of complex synthetic strategies.
Introduction: The Architectural Significance of Fluorinated Biphenyls
The incorporation of a trifluoromethyl (CF3) group into organic molecules is a well-established strategy in modern drug design.[1][2] This is due to the profound effects the CF3 group can have on a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] When appended to a biphenyl core, the CF3 group, a potent electron-withdrawing substituent, significantly modulates the electronic nature of the aromatic system.[3] This electronic perturbation, combined with the steric hindrance imparted by the bromine atom at the 2-position of the adjacent ring in this compound, creates a unique chemical entity with tailored reactivity.
The strategic placement of the bromine atom makes this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing carbon-carbon and carbon-heteroatom bonds.[5][6] The inherent reactivity of the C-Br bond, coupled with the influence of the distal trifluoromethyl group, allows for selective and high-yielding transformations, making this compound a sought-after building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is critical for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C13H8BrF3 | [7] |
| Molecular Weight | 301.10 g/mol | [7] |
| Appearance | Off-white to white crystalline powder | Varies by supplier |
| Melting Point | Data not readily available | |
| Solubility | Soluble in common organic solvents (e.g., Toluene, THF, Dioxane) | General knowledge |
Note: For precise experimental work, it is always recommended to consult the Certificate of Analysis provided by the supplier for lot-specific data.
Core Reactivity and Mechanistic Considerations: A Focus on Palladium-Catalyzed Cross-Coupling
The synthetic utility of this compound is most prominently showcased in palladium-catalyzed cross-coupling reactions. The general mechanism for these transformations involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl linkages.[5][10] The reaction of this compound with an arylboronic acid or ester provides a direct route to more complex, unsymmetrical biaryl systems.
Causality of Experimental Choices:
-
Catalyst: Palladium catalysts, such as Pd(PPh3)4 or those generated in situ from a palladium precursor (e.g., Pd(OAc)2) and a phosphine ligand, are essential for facilitating the catalytic cycle.[11][12] The choice of ligand can significantly impact reaction efficiency, with bulky, electron-rich phosphines often favoring the desired transformation.
-
Base: A base, typically an inorganic carbonate (e.g., K2CO3, Cs2CO3) or phosphate (e.g., K3PO4), is required to activate the boronic acid for transmetalation.[13] The choice of base can influence the reaction rate and suppress side reactions.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous phase is commonly employed to dissolve both the organic and inorganic reaction components.
Experimental Protocol: Synthesis of a Terphenyl Derivative via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh3)4 (0.03 eq)
-
K2CO3 (2.0 eq)
-
Toluene (5 mL/mmol of aryl bromide)
-
Water (1 mL/mmol of aryl bromide)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and K2CO3.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the toluene and water to the flask.
-
Add the Pd(PPh3)4 catalyst to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. 4-Bromo-4'-(trifluoromethyl)biphenyl | C13H8BrF3 | CID 12712349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Introduction: The Strategic Importance of 2-Bromo-4'-(trifluoromethyl)biphenyl
An In-Depth Technical Guide to the Reactivity of the Carbon-Bromine Bond in 2-Bromo-4'-(trifluoromethyl)biphenyl
This guide provides a detailed exploration of the chemical reactivity inherent to the carbon-bromine bond of this compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes mechanistic principles with practical, field-proven insights into the strategic application of this versatile building block in modern synthetic chemistry.
This compound is a sophisticated molecular scaffold of significant interest in the synthesis of pharmaceuticals and advanced organic materials. Its structure uniquely combines three key motifs: a biphenyl core, which provides a rigid and sterically defined framework; a bromine atom, which serves as a highly versatile synthetic handle; and a trifluoromethyl group, a bioisostere often incorporated to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.
The focal point of this molecule's synthetic utility is the carbon-bromine (C-Br) bond. The strategic ortho-position of the bromine to the biphenyl linkage, coupled with the electronic influence of the distal trifluoromethyl group, creates a unique reactivity profile that can be expertly exploited in a variety of cross-coupling reactions. Understanding the nuances of this C-Br bond is paramount to designing efficient and high-yielding synthetic routes.
Table 1: Physicochemical Properties of Biphenyl Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|
| This compound | C₁₃H₈BrF₃ | 301.10 |
| 2-Bromo-4-(trifluoromethyl)phenol | C₇H₄BrF₃O | 241.00[1] |
| 2-Bromo-4-(trifluoromethyl)benzaldehyde | C₈H₄BrF₃O | 253.02[2] |
The C-Br Bond: An Analysis of Electronic and Steric Factors
The reactivity of the C-Br bond in this compound is not merely a function of the bond itself but is profoundly influenced by its molecular environment.
-
Electronic Effects: The trifluoromethyl (CF₃) group is a potent electron-withdrawing group. While located on the distal phenyl ring, its influence is transmitted through the biphenyl π-system. This makes the entire molecule, including the brominated ring, more electron-deficient. In the context of palladium-catalyzed cross-coupling, an electron-deficient aryl halide is more reactive towards the initial, often rate-limiting, oxidative addition step with a Pd(0) catalyst.[3][4]
-
Steric Hindrance: The bromine atom is positioned ortho to the biaryl linkage. This placement creates significant steric congestion around the reaction center. This steric hindrance is a critical factor in experimental design, as it can impede the approach of bulky catalysts and reagents.[4] Consequently, the selection of appropriate ligands for the palladium catalyst is crucial to overcome this steric barrier and facilitate efficient coupling.
The Cornerstone of Reactivity: Palladium-Catalyzed Cross-Coupling
The C-Br bond of this compound is an ideal electrophilic partner for a suite of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for their reliability and functional group tolerance.[3][5] The general mechanism for these reactions follows a well-established catalytic cycle.[6][7]
Figure 1: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for constructing biaryl structures by forming a C-C bond between an aryl halide and an organoboron reagent.[8][9] For this compound, this reaction allows for the introduction of a wide array of aryl or vinyl substituents at the 2-position.
Causality in Protocol Design: The selection of a bulky, electron-rich phosphine ligand, such as XPhos or SPhos, is critical.[9][10] The steric bulk of these ligands facilitates the reductive elimination step and helps to stabilize the active monoligated Pd(0) species necessary for efficient oxidative addition into the sterically hindered C-Br bond. The choice of base, typically a carbonate or phosphate, is essential for activating the organoboron species to facilitate transmetalation.[7][11]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reactor Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (1.5 mol %), to the tube.[11]
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add a degassed solvent mixture, such as a 3:1 ratio of dioxane to water, via syringe.[11]
-
Reaction: Place the sealed tube in a preheated oil bath at 105°C and stir for 8-12 hours.[11]
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is the premier method for forming C-N bonds by coupling aryl halides with primary or secondary amines.[12][13] This reaction is of immense importance in medicinal chemistry, as the resulting arylamine moiety is a common feature in countless pharmaceutical agents.[5]
Causality in Protocol Design: This reaction is highly sensitive to the choice of ligand and base.[14] For a sterically hindered substrate like this compound, bulky biarylphosphine ligands (e.g., RuPhos, t-BuXPhos) are often required.[14] These ligands promote the formation of a three-coordinate palladium-amido complex, which undergoes reductive elimination more rapidly than the four-coordinate alternative, thus accelerating the final, product-forming step.[12] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically used to deprotonate the amine, forming the active nucleophile.[15]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reactor Setup: In a glovebox, charge an oven-dried vial with a stir bar, this compound (1.0 equiv.), the amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and the appropriate phosphine ligand (2-4 mol %).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.[14]
-
Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath at 100-110°C and stir for 12-24 hours.
-
Workup: After cooling, pass the reaction mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Purify the crude residue by flash chromatography to yield the desired arylamine.
Figure 3: Experimental workflow for a Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Accessing Arylalkynes
The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, producing valuable arylalkyne and conjugated enyne products.[16][17] This reaction is indispensable for the synthesis of organic materials, including polymers and molecular electronics.
Causality in Protocol Design: The classic Sonogashira reaction employs a dual catalytic system: a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst (typically CuI).[16][18] The role of copper is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the arylpalladium(II) complex, which is more facile than the direct reaction with the alkyne. An amine base, such as triethylamine or diisopropylamine, is used both as a base to deprotonate the alkyne and often as the solvent.[18][19] Copper-free conditions have also been developed to avoid issues with the homocoupling of alkynes (Glaser coupling), a common side reaction.[19]
Experimental Protocol: Sonogashira Coupling
-
Reactor Setup: To a Schlenk flask, add this compound (1.0 equiv.) and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol %).
-
Inert Atmosphere: Evacuate and backfill the flask with argon.
-
Reagent Addition: Add an anhydrous amine solvent, such as triethylamine. Add the terminal alkyne (1.1 equiv.) and copper(I) iodide (CuI, 1 mol %) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C) until the starting material is consumed, as monitored by TLC.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like dichloromethane, and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.
-
Purification: Dry the organic phase, concentrate, and purify the product by column chromatography.
Conclusion
The carbon-bromine bond in this compound is a strategically activated and highly valuable functional group. Its enhanced reactivity, driven by the electronic pull of the trifluoromethyl group, makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. While its sterically hindered position demands careful selection of bulky and electron-rich ligands, this feature can also be exploited for achieving high selectivity in complex syntheses. A thorough understanding of the mechanistic principles and the causal relationships between substrate, catalyst, and conditions, as outlined in this guide, empowers chemists to fully leverage the synthetic potential of this important building block in the development of novel medicines and materials.
References
-
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. (2020). Journal of the American Chemical Society. Available at: [Link]
-
Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health. Available at: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. Available at: [Link]
-
Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Available at: [Link]
-
2-Bromo-4-(bromomethyl)-1-(trifluoromethyl)benzene. (n.d.). PubChem, National Institutes of Health. Available at: [Link]
-
2-Bromo-4-(trifluoromethyl)benzaldehyde. (n.d.). PubChem, National Institutes of Health. Available at: [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]
-
Synthesis of 4-bromo-2-fluoro-biphenyl. (n.d.). PrepChem.com. Available at: [Link]
-
4-Bromo-4'-(trifluoromethyl)biphenyl. (n.d.). PubChem, National Institutes of Health. Available at: [Link]
- Synthetic method of 4-bromo-2-fluorobiphenyl. (n.d.). Google Patents.
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
2-FLUORO-4- BROMO BIPHENYL MSDS. (2019). Loba Chemie. Available at: [Link]
-
4-Bromo-2-fluorobiphenyl. (n.d.). PharmaCompass.com. Available at: [Link]
-
Buchwald-Hartwig Amination Reaction. (2021). YouTube. Available at: [Link]
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). [Source Not Available].
-
Sonogashira coupling. (n.d.). Wikipedia. Available at: [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health. Available at: [Link]
-
Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023). ACS Omega. Available at: [Link]
-
Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. (n.d.). National Institutes of Health. Available at: [Link]
-
Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. (n.d.). Patsnap. Available at: [Link]
-
Suzuki Coupling Mechanism and Applications. (2018). YouTube. Available at: [Link]
-
Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2017). The Journal of Organic Chemistry. Available at: [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (n.d.). UC Santa Barbara. Available at: [Link]
-
2-Bromo-4-(trifluoromethyl)phenol. (n.d.). PubChem, National Institutes of Health. Available at: [Link]
Sources
- 1. 2-Bromo-4-(trifluoromethyl)phenol | C7H4BrF3O | CID 2761168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-4-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 3020373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nobelprize.org [nobelprize.org]
- 8. gala.gre.ac.uk [gala.gre.ac.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. people.chem.ucsb.edu [people.chem.ucsb.edu]
An In-Depth Technical Guide on the Electronic Effects of the Trifluoromethyl Group in 2-Bromo-4'-(trifluoromethyl)biphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoromethyl (CF3) group is a cornerstone substituent in medicinal chemistry and materials science, prized for its profound impact on molecular properties. This guide provides a detailed examination of the electronic effects of the CF3 group as exemplified by the molecule 2-Bromo-4'-(trifluoromethyl)biphenyl. We will dissect the interplay of inductive and resonance effects, outline rigorous experimental protocols for their quantification, and present a framework for understanding how these fundamental electronic properties influence molecular reactivity and interactions. This document is intended to serve as a technical resource for scientists engaged in the design and synthesis of novel chemical entities where precise control of electronic character is paramount.
Introduction: The Trifluoromethyl Group's Prominence in Molecular Design
The strategic incorporation of fluorine and fluorinated groups has become a powerful tool in modern chemistry. Among these, the trifluoromethyl (CF3) group is particularly significant.[1] Its presence in a molecule can dramatically alter key physicochemical properties including lipophilicity, metabolic stability, and binding affinity.[1][2][3] These modifications stem from the unique electronic nature of the CF3 group.
This compound serves as an excellent case study for exploring these electronic effects. The biphenyl scaffold is a common motif in pharmaceuticals and organic materials, and the substituents on each ring—a bromine atom and a trifluoromethyl group—exert distinct and measurable influences on the electronic distribution of the entire molecule. Understanding these effects is crucial for predicting reactivity, designing structure-activity relationships (SAR), and engineering molecules with desired properties.
Fundamental Electronic Properties of the Trifluoromethyl Group
The electronic influence of the trifluoromethyl group is a combination of two primary effects: the inductive effect (-I) and the resonance effect.
The Dominant Inductive Effect (-I)
The CF3 group is one of the most powerful electron-withdrawing groups used in organic chemistry, a property primarily attributed to its strong inductive effect.[4][5] The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the rest of the molecule through the sigma bond network.[6] This effect is potent and distance-dependent, influencing the acidity of nearby protons and the reactivity of adjacent functional groups.[4]
Resonance Effects
While the inductive effect is dominant, the possibility of resonance (or mesomeric) effects, specifically hyperconjugation, is a topic of discussion. Negative hyperconjugation, involving the overlap of the C-F σ* antibonding orbitals with the aromatic π-system, can further withdraw electron density. However, for the CF3 group, the resonance effect is generally considered to be negligible compared to its powerful inductive pull.[6][7]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];
} caption { label="Dominant Inductive vs. Minor Resonance Effects of the CF3 Group"; fontsize=10; fontcolor="#5F6368"; }
Quantifying Electronic Effects: Experimental Approaches
To move from theoretical concepts to practical application, it is essential to quantify the electronic influence of the CF3 group. The following section details key experimental protocols.
Hammett and Taft Equations: A Quantitative Framework
The Hammett equation is a cornerstone of physical organic chemistry, providing a means to quantify the electronic effect of a substituent on the reactivity of an aromatic ring. The equation is expressed as:
log(k/k₀) = σρ
Where:
-
k is the rate constant for a reaction with the substituted aromatic ring.
-
k₀ is the rate constant for the unsubstituted aromatic ring.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which depends on the nature of the reaction.
The trifluoromethyl group has well-established Hammett constants that reflect its strong electron-withdrawing nature.[8]
| Substituent | σ (meta) | σ (para) |
| CF3 | +0.43 | +0.54 |
Table 1: Hammett constants for the trifluoromethyl group.[8]
The Taft equation extends these principles, allowing for the separation of polar (inductive and resonance) and steric effects.[9][10]
Experimental Protocol: Determination of pKa
A practical method for quantifying the inductive effect of the 4'-(trifluoromethyl) group in our model compound is to measure the pKa of a related carboxylic acid, such as 4'-(trifluoromethyl)biphenyl-2-carboxylic acid, and compare it to the pKa of biphenyl-2-carboxylic acid. The electron-withdrawing CF3 group will increase the acidity of the carboxylic acid, resulting in a lower pKa value.
Step-by-Step Protocol for pKa Determination via Potentiometric Titration:
-
Preparation of Solutions:
-
Prepare a 0.01 M solution of the carboxylic acid derivative in a suitable solvent mixture (e.g., 50:50 ethanol:water).
-
Prepare a standardized 0.01 M solution of a strong base (e.g., NaOH) in the same solvent system.
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffer solutions.
-
Place a known volume (e.g., 25 mL) of the acid solution in a beaker with a magnetic stirrer.
-
Immerse the pH electrode and a temperature probe into the solution.
-
-
Titration Procedure:
-
Add the NaOH solution in small, precise increments (e.g., 0.1 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
-
The pKa of 4-(trifluoromethyl)benzoic acid is approximately 4.05, which is lower than that of benzoic acid (4.20), demonstrating the acid-strengthening effect of the CF3 group.[11][12]
Spectroscopic Analysis: Unveiling Electronic Perturbations
NMR and IR spectroscopy are powerful tools for probing the electronic environment of a molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei are sensitive to the local electronic environment. In this compound, the electron-withdrawing CF3 group will deshield the protons and carbons on its own ring and, to a lesser extent, the other ring. This will result in downfield shifts in the NMR spectrum. ¹⁹F NMR is particularly useful for studying fluorinated compounds.[13]
-
Infrared (IR) Spectroscopy: The vibrational frequencies of bonds are also influenced by electronic effects. For example, if a carbonyl group were present on the biphenyl scaffold, the electron-withdrawing CF3 group would increase the C=O stretching frequency in the IR spectrum.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption { label="Workflow: From Synthesis to Analysis of Electronic Effects"; fontsize=10; fontcolor="#5F6368"; }
Synthesis and Reactivity Considerations
The electronic properties of the CF3 group in this compound have significant implications for its synthesis and subsequent reactions.
Synthesis via Suzuki-Miyaura Coupling
A common method for synthesizing biphenyls is the Suzuki-Miyaura cross-coupling reaction.[14] In the case of this compound, this would typically involve the reaction of a brominated benzene derivative with a boronic acid or ester of the other ring, catalyzed by a palladium complex. The electron-withdrawing nature of the CF3 group can influence the reactivity of the boronic acid partner.
Influence on Reactivity
The presence of the CF3 group deactivates the aromatic ring to which it is attached towards electrophilic aromatic substitution.[15] Conversely, it activates the ring towards nucleophilic aromatic substitution. The bromine atom on the other ring provides a handle for further functionalization, for example, through additional cross-coupling reactions. The electronic effects of the CF3 group will be transmitted through the biphenyl system, influencing the reactivity at the bromine-bearing carbon.
Conclusion: A Powerful Tool for Molecular Engineering
The trifluoromethyl group exerts a powerful, predominantly inductive electron-withdrawing effect that significantly modifies the electronic landscape of a molecule. In this compound, this effect influences the acidity, spectroscopic properties, and reactivity of the entire system. A thorough understanding of these electronic effects, quantified through methods like pKa determination and Hammett analysis, is indispensable for researchers in drug discovery and materials science. By mastering the manipulation of these fundamental properties, scientists can rationally design and synthesize novel molecules with tailored functions.
References
-
Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH. (n.d.). National Institutes of Health. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(9), 3009. [Link]
-
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. [Link]
-
Taft ?* constants, particularly for halogen-substituted alkyl groups, and their utility in mechanistic studies. (2025). ResearchGate. [Link]
- CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents. (n.d.).
-
Hammett equation - Wikipedia. (n.d.). Wikipedia. [Link]
-
Crystal structure and spectroscopic characterization of (E)-2-(((4-bromo-2-(trifluoromethoxy)phenyl)imino)methyl)-4-nitrophenol: A combined experimental and computational study. (2025). ResearchGate. [Link]
-
Showing metabocard for 4-(Trifluoromethyl)benzoic acid (HMDB0246315) - Human Metabolome Database. (2021, September 10). Human Metabolome Database. [Link]
-
Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023). ACS Omega, 8(32), 29286–29301. [Link]
-
An Extended Table of Hammett Substituent Constants Based on the Ionization of Substituted Benzoic Acids. (1991). The Journal of Organic Chemistry, 56(5), 1681–1684. [Link]
-
Synthesis of 4-bromo-2-fluoro-biphenyl - PrepChem.com. (n.d.). PrepChem.com. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(9), 3009. [Link]
-
Taft Equation | Dalal Institute. (n.d.). Dalal Institute. [Link]
-
3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem. (n.d.). PubChem. [Link]
-
Supplementary Information - Beilstein Journals. (n.d.). Beilstein Journals. [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances, 13(28), 19047–19114. [Link]
-
Selection of Hammett constant σ + values for selected functional... (n.d.). ResearchGate. [Link]
-
resonance and induction tutorial. (n.d.). [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (2025). University of Tartu. [Link]
-
Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. (2022). Organic Letters, 24(12), 2145–2148. [Link]
-
Superelectrophiles and the Effects of Trifluoromethyl Substituents. (n.d.). SciSpace. [Link]
-
Estimation of the rate constants for the radical addition of a trifluoromethyl radical to aryl-substituted vinyl triflates. (n.d.). ChemRxiv. [Link]
-
Electrophilic aromatic directing groups - Wikipedia. (n.d.). Wikipedia. [Link]
-
FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. (n.d.). Universitas Airlangga. [Link]
-
26.6: Correlations of Structure with Reactivity of Aromatic Compounds - Chemistry LibreTexts. (2021, July 31). Chemistry LibreTexts. [Link]
-
Substituent Effects - La Salle University. (n.d.). La Salle University. [Link]
-
4-Bromo-2-fluoro-1,1'-biphenyl | C12H8BrF | CID 521063 - PubChem. (n.d.). PubChem. [Link]
-
Meta directors II (video) - Khan Academy. (n.d.). Khan Academy. [Link]
-
16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (2024, October 4). Chemistry LibreTexts. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. Khan Academy [khanacademy.org]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. Human Metabolome Database: Showing metabocard for 4-(Trifluoromethyl)benzoic acid (HMDB0246315) [hmdb.ca]
- 13. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 14. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tcichemicals.com [tcichemicals.com]
A Technical Guide to the Solubility of 2-Bromo-4'-(trifluoromethyl)biphenyl in Common Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-4'-(trifluoromethyl)biphenyl, a key intermediate in the synthesis of pharmaceuticals and advanced materials. In the absence of extensive publicly available quantitative solubility data for this specific compound, this document synthesizes information based on the fundamental principles of solubility for halogenated biphenyls, provides qualitative solubility predictions, and presents a detailed experimental protocol for the precise determination of its solubility in a range of common organic solvents. This guide is designed to be an essential resource for researchers, chemists, and professionals in drug development and materials science, enabling informed solvent selection for synthesis, purification, and formulation.
Introduction: The Significance of this compound
This compound is a substituted biphenyl derivative of significant interest in organic synthesis. The biphenyl scaffold is a prevalent structural motif in many biologically active molecules and functional materials. The presence of a bromine atom provides a reactive handle for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki-Miyaura, Stille), which are fundamental in the construction of more complex molecular architectures.[1] The trifluoromethyl group is a key substituent in medicinal chemistry, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2]
A thorough understanding of the solubility of this compound is critical for its practical application. Solubility dictates the choice of solvent for chemical reactions, influences the efficiency of purification methods like crystallization, and is a crucial parameter in formulation development.
Physicochemical Properties and Predicted Solubility Profile
While specific experimental data for this compound is scarce, we can predict its solubility based on its molecular structure and the well-established principle of "like dissolves like".[3][4]
Molecular Structure Analysis:
-
Biphenyl Core: The core structure is a large, nonpolar aromatic system. Biphenyl itself is insoluble in water but soluble in many organic solvents.[5]
-
Bromine Atom: The bromo-substituent introduces a polarizable C-Br bond, which can participate in dipole-dipole interactions. However, the overall contribution to polarity is moderate.
-
Trifluoromethyl Group (-CF3): This group is highly electronegative and can influence the electronic distribution of the molecule. While it increases the molecular weight and can enhance lipophilicity, it does not typically impart significant hydrogen bonding capability.[2]
Based on these features, this compound is expected to be a nonpolar to moderately polar compound. Its solubility will be governed by van der Waals forces and dipole-dipole interactions.[6][7]
Qualitative Solubility Predictions:
The following table summarizes the expected qualitative solubility of this compound in a variety of common organic solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Cyclohexane, Toluene | High | The nonpolar nature of these solvents aligns well with the large, nonpolar biphenyl core of the solute.[3] |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | These solvents can engage in dipole-dipole interactions with the C-Br bond and accommodate the aromatic system. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | The ability of these solvents to hydrogen bond with each other may be stronger than their interaction with the solute, limiting solubility.[7] |
| Highly Polar | Water, Acetonitrile | Very Low / Insoluble | The high polarity and strong hydrogen bonding network of water make it a poor solvent for this largely nonpolar compound.[6] Acetonitrile's polarity may also be too high for significant dissolution. |
Experimental Determination of Solubility
For applications requiring precise solubility values, experimental determination is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[8]
Detailed Experimental Protocol: Isothermal Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
High-purity organic solvents (e.g., hexane, toluene, dichloromethane, methanol)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several vials. The presence of undissolved solid is crucial to ensure that the solution is saturated.
-
Accurately pipette a known volume (e.g., 5.0 mL) of the chosen organic solvent into each vial.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C ± 0.1 °C).
-
Allow the mixtures to equilibrate for a sufficient duration (typically 24-72 hours) with constant agitation to ensure the solution reaches saturation.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Analyze the standard solutions to generate a calibration curve.
-
Analyze the diluted sample solution to determine its concentration.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
The solubility can be expressed in various units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: A generalized workflow for the experimental determination of thermodynamic solubility.
Summary and Recommendations
While quantitative solubility data for this compound is not extensively documented, a qualitative assessment based on its molecular structure suggests good solubility in nonpolar and moderately polar aprotic solvents, and lower solubility in polar protic solvents, particularly water. For research and development purposes requiring precise solubility values, the provided isothermal shake-flask experimental protocol offers a robust and reliable method for their determination. It is recommended that researchers generate their own solubility data for the specific solvent systems and temperatures relevant to their applications to ensure accuracy and reproducibility in their work.
References
- ResearchGate. (2025). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory.
- National Institute of Standards and Technology. (n.d.). Biphenyl with Cyclohexane - IUPAC-NIST Solubilities Database.
- PubChem. (n.d.). 4-Bromo-4'-(trifluoromethyl)biphenyl.
- Restek. (n.d.). Biphenyl: CAS # 92-52-4 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis.
- Silverman, L. (1955).
- PubChem. (n.d.). 2-Bromo-4-(trifluoromethyl)phenol.
- Wikipedia. (n.d.). Biphenyl.
- PubChem. (n.d.). 2-Bromo-4-(trifluoromethyl)benzaldehyde.
- Loba Chemie. (2019). 2-FLUORO-4- BROMO BIPHENYL MSDS.
- National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
- BenchChem. (2025). The Solubility Profile of 4-Bromomethylbiphenyl in Common Organic Solvents: A Technical Guide.
- BenchChem. (2025). An In-depth Technical Guide on the Solubility of 2-Bromo-4-fluorophenol in Organic Solvents.
- Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
- Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2-Bromo-4,4-dimethylhexane in Organic Solvents.
- Thermo Scientific Chemicals. (n.d.). 2-Bromo-4-(trifluoromethyl)phenol, 98% 5 g.
- Quora. (2017). Why do haloalkanes dissolve in organic solvents?.
- Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- CK-12 Foundation. (n.d.). Physical Properties of Haloalkanes and Haloarenes.
- National Institutes of Health. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies.
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
- BenchChem. (2025). An In-depth Technical Guide on the Solubility of 3-Bromo-5-difluoromethoxy-2-fluorophenol in Organic Solvents.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity.
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solvent Miscibility Table [sigmaaldrich.com]
- 5. Biphenyl - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-4'-(trifluoromethyl)biphenyl
Introduction: The Strategic Importance of Trifluoromethylated Biphenyls
The biphenyl scaffold is a cornerstone in modern medicinal chemistry and materials science. The introduction of a trifluoromethyl (-CF3) group into this structure can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The specific compound, 2-Bromo-4'-(trifluoromethyl)biphenyl, serves as a critical building block for the synthesis of these high-value molecules. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the construction of the C-C bond necessary to form the biphenyl core, lauded for its mild reaction conditions and broad functional group tolerance.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust and reproducible Suzuki-Miyaura coupling protocol for this compound. Beyond a simple recitation of steps, this document delves into the mechanistic rationale behind the choice of reagents and conditions, offering insights gleaned from extensive experience with challenging cross-coupling reactions.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction for substrates like this compound, which presents both steric hindrance from the ortho-bromo substituent and electronic effects from the trifluoromethyl group.
Figure 2: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and finely powdered anhydrous potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Solvent Addition: Add degassed 1,4-dioxane and deionized water in a 4:1 ratio (v/v) to the flask via syringe. The typical concentration is 0.1 M with respect to the aryl bromide.
-
Degassing: Bubble argon or nitrogen through the stirred reaction mixture for another 15-20 minutes to ensure the removal of dissolved oxygen.
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 equiv., 3 mol%).
-
Reaction Conditions: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine.
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. Below are common issues and field-proven solutions tailored for this specific transformation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Oxygen contamination can deactivate the Pd(0) catalyst. [2] 2. Inefficient Oxidative Addition: Steric hindrance from the ortho-bromo group. | 1. Ensure rigorous degassing of solvents and the reaction mixture. Use fresh, high-quality catalyst. 2. Consider using a more electron-rich and bulky ligand, such as SPhos or XPhos, in combination with a palladium precursor like Pd₂(dba)₃. [3] |
| Formation of Homocoupled Boronic Acid Byproduct | Presence of oxygen, which can promote the oxidative homocoupling of the boronic acid. [2] | Meticulous degassing is crucial. Running the reaction under a strict inert atmosphere will minimize this side reaction. |
| Protodeborylation of Boronic Acid | The boronic acid can be sensitive to the reaction conditions, leading to its decomposition. | Consider using the corresponding boronic ester (e.g., pinacol ester) which is often more stable. Alternatively, a milder base like potassium phosphate (K₃PO₄) can be screened. |
| Dehalogenation of the Aryl Bromide | A competing side reaction where the bromine atom is replaced by a hydrogen atom. [2] | This can sometimes be influenced by the solvent and base combination. Screening different solvent systems (e.g., toluene, DMF) or bases may mitigate this issue. |
Conclusion
The Suzuki-Miyaura cross-coupling provides an exceptionally powerful and versatile tool for the synthesis of trifluoromethylated biphenyls, which are of high interest in pharmaceutical and materials science research. The protocol detailed herein for the coupling of this compound offers a validated starting point for obtaining these valuable compounds. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize this reaction, paving the way for the efficient synthesis of novel and impactful molecules.
References
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Retrieved from [Link]
-
Water Is Key for Solid-State Suzuki-Miyaura Reactions. (2019). ChemistryViews. Retrieved from [Link]
-
Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization. (n.d.). PubMed. Retrieved from [Link]
-
Pseudo‐Solid‐State Suzuki–Miyaura Reaction and the Role of Water Formed by Dehydration of Arylboronic Acids. (2019). ResearchGate. Retrieved from [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]
-
Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2017). The Journal of Organic Chemistry. Retrieved from [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2005). PubMed. Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]
-
What is the prominent role of water in the Suzuki reaction? (2023). Quora. Retrieved from [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). Organic Letters. Retrieved from [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace. Retrieved from [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing. Retrieved from [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.). ResearchGate. Retrieved from [Link]
-
B-Alkyl Suzuki Couplings. (2005). Macmillan Group. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
Sources
Heck reaction conditions for 2-Bromo-4'-(trifluoromethyl)biphenyl
Application Note & Protocol Guide
Optimizing Heck Reaction Conditions for the Synthesis of Substituted Biphenyls Using 2-Bromo-4'-(trifluoromethyl)biphenyl
Abstract
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed C-C bond formation between unsaturated halides and alkenes.[1][2] This guide provides a detailed examination of the Heck reaction specifically tailored for this compound, a substrate of significant interest in medicinal chemistry and materials science due to its unique structural and electronic properties. We will explore the mechanistic nuances influenced by the substrate's steric hindrance and electron-withdrawing groups, present optimized, step-by-step protocols for its coupling with various alkenes, and offer expert insights into troubleshooting and reaction validation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful transformation with a challenging yet valuable building block.
Scientific Principles & Mechanistic Insights
The success of a Heck reaction is governed by a delicate balance of factors including the catalyst, ligands, base, and solvent.[3] Understanding the catalytic cycle is paramount to optimizing conditions, especially for a sterically hindered and electronically biased substrate like this compound.
The Heck Catalytic Cycle
The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[2] A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Palladium(II) acetate, is the active catalyst.[4] The cycle consists of four primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide, forming a square planar Pd(II) complex.[5][6]
-
Alkene Coordination & Migratory Insertion: The alkene coordinates to the palladium center, followed by a syn-carbopalladation, where the aryl group is transferred to one of the alkene carbons.[5]
-
Syn-β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C-C double bond of the product and a hydrido-palladium(II) species. This step typically dictates the regioselectivity and stereoselectivity, favoring the trans isomer.[5]
-
Reductive Elimination & Catalyst Regeneration: The base facilitates the elimination of H-Br from the hydrido-palladium(II) complex, regenerating the active Pd(0) catalyst to re-enter the cycle.[4][6]
Caption: The catalytic cycle for the Mizoroki-Heck reaction.
Key Considerations for this compound
-
Steric Hindrance: The bromine atom at the 2-position of the biphenyl system presents significant steric bulk. This can slow the initial oxidative addition step. To overcome this, the use of bulky, electron-rich phosphine ligands (e.g., tri(tert-butyl)phosphine, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) is often required.[7][8] These ligands promote the formation of a coordinatively unsaturated Pd(0) species necessary for the reaction and can accelerate the oxidative addition.[5]
-
Electronic Effects: The 4'-(trifluoromethyl) group is a strong electron-withdrawing group. This electronic deficit on the second phenyl ring is transmitted through the biphenyl system, making the carbon-bromine bond more susceptible to oxidative addition. This effect partially counteracts the steric hindrance, but the choice of a suitable ligand remains critical.[9]
-
Choice of Alkene: The reactivity of the alkene partner is crucial. Electron-deficient alkenes, such as acrylates and styrenes, are ideal substrates as they readily undergo migratory insertion.[1][2] Electronically non-biased olefins can be more challenging and may lead to mixtures of isomers.[10]
Experimental Protocols & Workflow
This section provides a general protocol that can be adapted for various alkene coupling partners. Adherence to inert atmosphere techniques is critical for reproducibility and high yields, as oxygen can oxidize the phosphine ligands and the Pd(0) catalyst.[11]
General Experimental Workflow
The overall process follows a standard sequence for cross-coupling reactions, emphasizing the need for an inert environment to protect the catalyst system.
Caption: A standard workflow for setting up and performing the Heck reaction.
General Protocol for Heck Coupling
Materials:
-
This compound
-
Alkene coupling partner (e.g., n-butyl acrylate, styrene)
-
Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Phosphine Ligand (e.g., Tri(o-tolyl)phosphine [P(o-tol)₃] or other bulky ligand)
-
Base (e.g., Potassium carbonate [K₂CO₃] or Cesium carbonate [Cs₂CO₃])
-
Anhydrous, degassed solvent (e.g., DMF, NMP, or 1,4-dioxane)[12]
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware and inert atmosphere equipment (Schlenk line or glovebox)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., P(o-tol)₃, 2-10 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Inerting: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equivalent) and the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.5 M).
-
Alkene Addition: Add the alkene (1.2-1.5 equivalents) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by analyzing aliquots via GC-MS or LC-MS until the starting material is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts and palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Example Conditions & Data Summary
The following table summarizes recommended starting conditions for the Heck coupling of this compound with representative alkenes. Optimization may be required based on laboratory-specific results.
| Entry | Alkene Partner | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | n-Butyl Acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2.0) | DMF | 100 | 12-18 | >85% |
| 2 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2.0) | DMF/H₂O (3:1)[3] | 100 | 12-18 | >90% |
| 3 | 4-Vinylpyridine | Pd₂(dba)₃ (1) | P(t-Bu)₃ (3) | Cs₂CO₃ (2.0)[13] | 1,4-Dioxane | 110 | 16-24 | >80% |
| 4 | Methyl Methacrylate | Pd(OAc)₂ (3) | Buchwald-type ligand (6) | K₃PO₄ (2.5) | Toluene | 110 | 24 | >75% |
Trustworthiness: Troubleshooting & Validation
A successful protocol is one that is reproducible and verifiable. Below are common issues and validation checkpoints.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (Pd(0) not formed or oxidized)- Insufficient temperature- Poor quality solvent/reagents (e.g., water, peroxides[11]) | - Ensure proper inert atmosphere technique.- Use freshly opened or purified solvents and reagents.- Increase temperature in 10 °C increments.- Screen alternative ligands or bases. |
| Formation of Palladium Black | - Ligand decomposition at high temperature- Insufficient ligand to stabilize Pd(0) | - Increase ligand loading.- Switch to a more thermally stable ligand (e.g., NHC-based ligands).[8]- Consider adding a phase-transfer catalyst like TBAB.[14] |
| Side Product Formation | - Alkene isomerization- Reductive Heck pathway[9] | - Use halide-sequestering agents (e.g., silver salts) for certain alkenes.- Adjust the base and solvent system. |
| Poor Reproducibility | - Inconsistent inert atmosphere- Variable reagent quality | - Standardize degassing procedure (freeze-pump-thaw is most rigorous).- Use a consistent source and lot for catalyst, ligands, and solvents. |
Product Validation: The identity of the final coupled product should always be confirmed through spectroscopic methods. The disappearance of the starting material signal in ¹H NMR and the appearance of new vinylic proton signals (typically between 6.0-8.0 ppm) are key indicators. Mass spectrometry will confirm the expected molecular weight.
References
-
Heck reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
Heck Reaction - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - MDPI. (n.d.). MDPI. [Link]
-
Heck Reaction Mechanism - BYJU'S. (n.d.). BYJU'S. [Link]
-
Cyclic Carbonates as Green Alternative Solvents for the Heck Reaction - ACS Publications. (2014). ACS Publications. [Link]
-
Heck Reaction: easy Mechanism, applications - Chemistry Notes. (2022). Chemistry Notes. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.). White Rose Research Online. [Link]
-
1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - Wipf Group. (2007). Wipf Group. [Link]
-
Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. (n.d.). ACS Publications. [Link]
-
Heck Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
The Impact of Solvent Quality on the Heck Reaction: Detection of Hydroperoxide in 1-Methyl-2-pyrrolidinone (NMP). (2020). ACS Publications. [Link]
-
A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (2025). ResearchGate. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. (2023). RSC Publishing. [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. (n.d.). Beilstein Journals. [Link]
-
Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System | Organic Letters - ACS Publications. (n.d.). ACS Publications. [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH. (n.d.). NIH. [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - NIH. (n.d.). NIH. [Link]
-
Heck Reaction—State of the Art - MDPI. (n.d.). MDPI. [Link]
-
Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study | Semantic Scholar. (n.d.). Semantic Scholar. [Link]
-
A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions | Journal of the American Chemical Society. (n.d.). ACS Publications. [Link]
-
Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. (2017). Beilstein Journals. [Link]
-
Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides - Organic Chemistry Frontiers (RSC Publishing). (n.d.). RSC Publishing. [Link]
-
Synthesis of 4-bromo-2-fluoro-biphenyl - PrepChem.com. (n.d.). PrepChem.com. [Link]
-
Ligand Free Pd-Catalyzed Double Heck-Reaction of N-(o- Bromoaryl) Acrylamides with α-F/CF3-Acrylates. (n.d.). ChemRxiv. [Link]
- CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents. (n.d.).
-
Heck reaction – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. [Link]
- DE10065442A1 - Improved process for the preparation of 2- (4-trifluoromethoxyphenyl) ethylamine and 4-bromomethyl and 4-chloromethyl-1-trifluoromethoxy-benzene - Google Patents. (n.d.).
-
Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies | ACS Omega. (2023). ACS Publications. [Link]
-
Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC - NIH. (n.d.). NIH. [Link]
-
Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl - Eureka | Patsnap. (n.d.). Patsnap. [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC - NIH. (2018). NIH. [Link]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
Mastering the Synthesis of N-Alkyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine: A Senior Application Scientist's Guide to the Buchwald-Hartwig Amination
Introduction: Navigating the Challenges of Sterically Hindered C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the way medicinal and materials chemists approach the synthesis of arylamines, transforming a once-notoriously difficult transformation into a robust and versatile tool.[1] This palladium-catalyzed cross-coupling reaction provides a powerful method for the formation of carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals and functional organic materials.[1] However, the successful application of this methodology, particularly for sterically demanding and electronically challenging substrates, requires a nuanced understanding of the interplay between catalyst, ligand, base, and solvent.
This in-depth guide focuses on a particularly relevant and challenging transformation: the coupling of 2-Bromo-4'-(trifluoromethyl)biphenyl with primary amines. This substrate presents a dual challenge: the steric hindrance imposed by the ortho-substituted biphenyl moiety and the electronic deactivation from the trifluoromethyl group on the second aromatic ring. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the underlying scientific rationale for experimental design, ensuring both successful execution and the ability to troubleshoot effectively.
The Catalytic Heart of the Reaction: Unraveling the Mechanism
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][2] Understanding this cycle is paramount to rational catalyst and ligand selection and for diagnosing potential issues in the reaction. The generally accepted mechanism involves three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl halides.[3]
-
Amine Coordination and Deprotonation: The primary amine then coordinates to the Pd(II) center. Subsequent deprotonation of the coordinated amine by a base generates a palladium-amido complex. The choice of base and its strength are critical at this stage to ensure efficient deprotonation without causing unwanted side reactions.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]
An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which leads to the formation of a hydrodehalogenated arene and an imine.[5] The choice of ligand plays a crucial role in minimizing this side pathway.
Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination. This diagram illustrates the key steps of the palladium-catalyzed C-N bond formation.
Strategic Selection of Reagents for a Challenging Substrate
The success of the amination of this compound hinges on the judicious selection of the palladium source, ligand, base, and solvent. The steric bulk and electron-withdrawing nature of the substrate necessitate a highly active catalytic system.
Palladium Precatalysts and Ligands: The Key to Reactivity
For challenging substrates, pre-formed palladium complexes, often referred to as palladacycle precatalysts, are highly recommended. These air- and moisture-stable complexes readily form the active monoligated Pd(0) species in solution, leading to more reliable and reproducible results.
The choice of phosphine ligand is arguably the most critical factor for this transformation. Bulky, electron-rich dialkylbiaryl phosphine ligands have demonstrated superior performance in the coupling of sterically hindered and electron-deficient aryl halides. These ligands promote the formation of the active, monoligated palladium catalyst and accelerate both the oxidative addition and reductive elimination steps.
| Ligand | Palladium Precatalyst | Key Advantages for this Transformation | Considerations |
| XPhos | XPhos Pd G2/G3/G4 | Generally high reactivity for a broad range of substrates, including sterically hindered ones.[6] | May require slightly higher temperatures for very challenging couplings. |
| RuPhos | RuPhos Pd G2/G3/G4 | Particularly effective for the coupling of secondary amines, but also shows excellent activity for primary amines with hindered substrates.[3][5] | The rate-limiting step can be reductive elimination.[3] |
| BrettPhos | BrettPhos Pd G2/G3/G4 | Highly active for the monoarylation of primary amines, even at low catalyst loadings.[7] | The rate-limiting step is often oxidative addition.[3] |
The Role of the Base and Solvent
A strong, non-nucleophilic base is required to deprotonate the primary amine without competing in the coupling reaction. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice. Other bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also be effective, particularly when base-sensitive functional groups are present.
Anhydrous, aprotic solvents are typically used for the Buchwald-Hartwig amination. Toluene and 1,4-dioxane are the most common choices and generally provide good results.[4] It is crucial to use anhydrous solvents to prevent catalyst deactivation and competing hydrolysis of the aryl halide.
Experimental Protocol: Amination of this compound with n-Butylamine
This protocol provides a detailed, step-by-step methodology for the coupling of this compound with n-butylamine as a model primary amine.
Materials and Equipment:
-
This compound (1.0 equiv)
-
n-Butylamine (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous Toluene
-
Oven-dried Schlenk flask or sealed tube with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Reaction Setup Workflow
Figure 2: Experimental Workflow for the Buchwald-Hartwig Amination. This flowchart outlines the key steps from reaction setup to product purification.
Step-by-Step Procedure:
-
Preparation of the Reaction Vessel: To an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add the XPhos Pd G3 precatalyst (0.02 equiv) and sodium tert-butoxide (1.4 equiv).
-
Inert Atmosphere: Seal the vessel with a rubber septum or screw cap and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under a positive pressure of inert gas, add anhydrous toluene to the reaction vessel via syringe. Add this compound (1.0 equiv) to the mixture. Finally, add n-butylamine (1.2 equiv) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction with water and dilute with an organic solvent such as ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(n-butyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine.
Troubleshooting and Key Considerations
Even with a robust protocol, challenges can arise. Below is a guide to common issues and their potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (due to oxygen or moisture exposure). | Ensure rigorous inert atmosphere techniques and use of anhydrous solvents. Consider using a fresh bottle of palladium precatalyst. |
| Insufficiently strong base or base degradation. | Use freshly opened or properly stored sodium tert-butoxide. Consider switching to a different base like K₃PO₄ or Cs₂CO₃. | |
| Low reaction temperature. | Increase the reaction temperature in increments of 10 °C. | |
| Formation of Hydrodehalogenated Biphenyl | β-hydride elimination is competing with reductive elimination. | Ensure the correct ligand-to-palladium ratio. Consider switching to a bulkier ligand like RuPhos. |
| Presence of a hydrogen source. | Ensure all reagents and solvents are anhydrous. | |
| Formation of Diarylamine (Double Arylation) | The product primary amine is reacting further with the aryl bromide. | Use a slight excess of the primary amine. Monitor the reaction closely and stop it once the starting aryl bromide is consumed. |
Conclusion: A Versatile Tool for Modern Synthesis
The Buchwald-Hartwig amination of this compound with primary amines, while challenging, is a highly achievable transformation with the appropriate selection of a modern catalyst system and careful execution of the experimental protocol. The use of bulky, electron-rich biaryl phosphine ligands in conjunction with well-defined palladium precatalysts is key to overcoming the steric and electronic hurdles presented by the substrate. By understanding the underlying mechanism and potential pitfalls, researchers can confidently apply this powerful C-N bond-forming reaction to accelerate their research and development efforts in the creation of novel molecules with valuable applications.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 17, 2026, from [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026, January 5). Retrieved January 17, 2026, from [Link]
-
Zhang, T., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21543–21550. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]
-
Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104. [Link]
-
Wolfe, J. P., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(26), 6054–6058. [Link]
-
Reddit - r/Chempros - Brainstorming a Buchwald-Hartwig coupling. (2025, June 24). Retrieved January 17, 2026, from [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 17, 2026, from [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. (n.d.). Retrieved January 17, 2026, from [Link]
-
Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. [Link]
-
Buchwald, S. L., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085-3092. Retrieved January 17, 2026, from [Link]
-
Charles, M. D., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(18), 3965–3968. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-4'-(trifluoromethyl)biphenyl
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-4'-(trifluoromethyl)biphenyl. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and altered electronic characteristics. These notes offer detailed, field-tested protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, complete with mechanistic insights, troubleshooting advice, and data presentation to facilitate successful experimental outcomes.
Introduction: The Significance of the 2-Aryl-4'-(trifluoromethyl)biphenyl Scaffold
The 2-aryl-4'-(trifluoromethyl)biphenyl motif is a privileged scaffold in modern chemistry. The introduction of a trifluoromethyl (CF3) group can dramatically influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a highly sought-after modification in drug discovery. This compound serves as a key precursor, where the bromine atom at the 2-position provides a reactive handle for palladium-catalyzed C-C and C-N bond formation. The steric hindrance at the 2-position, however, presents unique challenges that necessitate carefully optimized reaction conditions. This guide elucidates robust protocols to navigate these challenges effectively.
Suzuki-Miyaura Coupling: Synthesis of Tri- and Tetra-Aryl Scaffolds
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron reagent with an organic halide. For this compound, this reaction enables the synthesis of complex, sterically hindered tri-aryl systems.
Mechanistic Rationale
The choice of catalyst, ligand, and base is critical for overcoming the steric hindrance of the ortho-bromo group. A bulky, electron-rich phosphine ligand, such as SPhos or XPhos, is often required to facilitate the oxidative addition of the palladium catalyst to the C-Br bond, which is the rate-limiting step. A moderately strong base like K3PO4 or K2CO3 is used to promote the transmetalation step without causing significant degradation of the boronic acid.
Visualizing the Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle for aryl-aryl bond formation.
Protocol: Suzuki-Miyaura Coupling of Phenylboronic Acid
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(OAc)2 (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K3PO4), finely ground (2.0 eq)
-
Toluene/Water (10:1 v/v)
-
Anhydrous, degassed solvents
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, and K3PO4.
-
In a separate vial, pre-mix the Pd(OAc)2 and SPhos in a small amount of the reaction solvent to form the pre-catalyst.
-
Add the solvent mixture (Toluene/Water) to the Schlenk flask containing the solids.
-
Add the pre-catalyst solution to the reaction mixture.
-
Seal the flask and heat the reaction to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Reaction Parameters
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 (2) | Toluene/H2O (10:1) | 100 | 92 |
| 4-Methoxyphenylboronic acid | Pd2(dba)3 (1.5) | XPhos (3) | K2CO3 (2) | 1,4-Dioxane | 110 | 88 |
| 3-Thienylboronic acid | Pd(PPh3)4 (3) | - | Cs2CO3 (2) | DME/H2O (4:1) | 90 | 85 |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals. With this compound, this reaction can be challenging due to the sterically hindered environment.
Mechanistic Rationale
Similar to the Suzuki coupling, bulky, electron-rich ligands are essential. Josiphos-type or Buchwald-type ligands are highly effective. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine and facilitate the catalytic cycle.
Visualizing the Catalytic Cycle
Caption: The Buchwald-Hartwig amination catalytic cycle.
Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Pd2(dba)3 (1.5 mol%)
-
RuPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous and degassed
Procedure:
-
In a glovebox, add NaOtBu to an oven-dried Schlenk tube.
-
In a separate vial, dissolve this compound, morpholine, Pd2(dba)3, and RuPhos in toluene.
-
Add this solution to the Schlenk tube containing the base.
-
Seal the tube and heat to 110 °C for 16-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH4Cl.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate.
-
Purify by column chromatography.
Data Summary: Buchwald-Hartwig Reaction Parameters
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd2(dba)3 (1.5) | RuPhos (3) | NaOtBu (1.4) | Toluene | 110 | 95 |
| Aniline | Pd(OAc)2 (2) | Xantphos (4) | Cs2CO3 (2) | Dioxane | 100 | 89 |
| Benzylamine | Pd2(dba)3 (1) | BrettPhos (2) | LHMDS (1.5) | Toluene | 100 | 91 |
Sonogashira and Heck Couplings: Introducing Alkynyl and Alkenyl Moieties
The Sonogashira and Heck reactions are invaluable for installing alkyne and alkene functionalities, respectively. These reactions expand the structural diversity achievable from this compound.
Sonogashira Coupling
This reaction couples the aryl bromide with a terminal alkyne, typically using a dual catalyst system of palladium and copper(I).
Protocol: Sonogashira Coupling with Phenylacetylene
-
Reactants : this compound (1.0 eq), Phenylacetylene (1.5 eq)
-
Catalyst : Pd(PPh3)2Cl2 (3 mol%), CuI (5 mol%)
-
Base : Triethylamine (TEA) (3.0 eq)
-
Solvent : THF, degassed
-
Procedure : Combine all reagents under an inert atmosphere. Stir at 65 °C for 8 hours. Work-up involves filtering the TEA salts and purification by chromatography. Expected yield is typically >80%.
Heck Coupling
The Heck reaction forms a substituted alkene by reacting the aryl bromide with an alkene in the presence of a base.
Protocol: Heck Coupling with Styrene
-
Reactants : this compound (1.0 eq), Styrene (1.3 eq)
-
Catalyst : Pd(OAc)2 (2 mol%)
-
Ligand : P(o-tolyl)3 (4 mol%)
-
Base : K2CO3 (2.0 eq)
-
Solvent : DMF, degassed
-
Procedure : Combine reagents and heat to 120 °C for 24 hours. Work-up includes aqueous extraction and purification by chromatography. Expected yields are generally in the 70-85% range.
Troubleshooting and Key Considerations
-
Low Yields : Often due to catalyst deactivation or incomplete reaction. Ensure all reagents and solvents are anhydrous and thoroughly degassed. Increasing catalyst/ligand loading or temperature may be beneficial.
-
Side Reactions : Protodebromination (replacement of Br with H) can occur, especially with strong bases or at high temperatures. Use the mildest effective base and temperature.
-
Steric Hindrance : For particularly bulky coupling partners, consider using highly active G3 or G4 Buchwald precatalysts, which can improve efficiency.
-
Ligand Choice : The ligand is paramount. Screen a small panel of ligands (e.g., SPhos, XPhos, RuPhos, Xantphos) to identify the optimal choice for a new transformation.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
Application Notes and Protocols: Synthesis of Bioactive Molecules Using 2-Bromo-4'-(trifluoromethyl)biphenyl as a Precursor
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a paramount strategy for optimizing the pharmacological profiles of lead compounds.[1][2] The trifluoromethyl (CF3) group, in particular, is a powerful modulator of a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][3][4][5] This technical guide focuses on the utility of 2-Bromo-4'-(trifluoromethyl)biphenyl as a versatile precursor for the synthesis of a diverse array of bioactive molecules. Its unique bifunctional nature, possessing a reactive bromo-substituent ideal for cross-coupling reactions and a trifluoromethylated phenyl ring, makes it an invaluable building block in medicinal chemistry.[6]
The trifluoromethyl group is a strong electron-withdrawing substituent that can significantly alter the electronic properties of the aromatic system to which it is attached.[1][7] This electronic modulation can lead to enhanced binding interactions with target proteins and can also block sites of metabolic oxidation, thereby improving a drug candidate's pharmacokinetic profile.[3][4][7] Notable pharmaceuticals containing the trifluoromethyl group include the non-steroidal anti-inflammatory drug (NSAID) celecoxib, the antidepressant fluoxetine, and the HIV reverse transcriptase inhibitor efavirenz.[7]
This document provides a comprehensive overview of the synthetic applications of this compound, with a focus on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Detailed, field-proven protocols are provided to guide researchers in the effective utilization of this precursor for the development of novel therapeutic agents.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a precursor is fundamental to designing successful synthetic strategies. The properties of this compound are summarized below.
| Property | Value |
| CAS Number | 364-33-0 |
| Molecular Formula | C₁₃H₈BrF₃ |
| Molecular Weight | 301.11 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 56-59 °C |
| Boiling Point | 125-127 °C at 5 mmHg |
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[8][9] The bromine atom of this compound serves as an excellent handle for these transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone reaction for the formation of biaryl structures, which are prevalent in many classes of bioactive molecules, including NSAIDs.[10][11][12][13] This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[14]
The trifluoromethyl group on the biphenyl scaffold can be strategically employed in the design of selective enzyme inhibitors. For instance, in the case of celecoxib, the trifluoromethyl group is crucial for its selective inhibition of the COX-2 enzyme.[4]
Below is a general workflow for a typical Suzuki-Miyaura coupling reaction.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of non-steroidal anti-inflammatory drug—ketoprofen [yndxxb.ynu.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 13. gala.gre.ac.uk [gala.gre.ac.uk]
- 14. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for 2-Bromo-4'-(trifluoromethyl)biphenyl in Medicinal Chemistry
Introduction: The Strategic Importance of the Trifluoromethylated Biphenyl Scaffold
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the pharmacological profile of therapeutic candidates.[1][2][3] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, often leading to improved efficacy and pharmacokinetics.[1][4][5] When integrated into privileged scaffolds like the biphenyl system—a common motif in a variety of biologically active compounds—the resulting trifluoromethylated biphenyl core represents a highly valuable building block for medicinal chemists.[6]
2-Bromo-4'-(trifluoromethyl)biphenyl serves as a quintessential example of such a strategic intermediate. Its structure is primed for diversification through modern cross-coupling methodologies, offering a robust platform for the synthesis of complex molecular architectures targeting a range of therapeutic areas. This guide provides an in-depth look at the application of this versatile building block, with a focus on its use in the synthesis of potential therapeutic agents, supported by detailed experimental protocols.
Core Application: A Versatile Precursor for Bioactive Molecules
The primary utility of this compound in medicinal chemistry stems from its amenability to palladium-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reactive handle for the introduction of various substituents, while the trifluoromethyl group on the second phenyl ring acts as a crucial modulator of the final compound's electronic and metabolic properties. This dual functionality makes it an ideal starting material for creating libraries of compounds for screening and lead optimization.
A significant area of application for biphenyl derivatives is in the development of non-steroidal anti-inflammatory drugs (NSAIDs), many of which function through the inhibition of cyclooxygenase (COX) enzymes.[7][8][9] The diaryl structure is a key pharmacophore for a class of selective COX-2 inhibitors.[10][11] The following sections will detail a representative synthetic application of this compound in the construction of a core structure relevant to the synthesis of novel COX inhibitors.
Synthetic Pathway Design: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[12][13][14] In this application, we will outline the coupling of this compound with a heterocyclic boronic acid to generate a more complex scaffold.
Caption: Synthetic pathway for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a detailed, step-by-step methodology for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic boronic acid. The conditions are adapted from established procedures for similar electron-deficient substrates.[15][16][17]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 199911-97-2 | 315.13 | 1.0 |
| Aryl/Heterocyclic Boronic Acid | Variable | Variable | 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 | 0.03 (3 mol%) |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 2.0 |
| Toluene | 108-88-3 | 92.14 | 5 mL |
| Ethanol | 64-17-5 | 46.07 | 2 mL |
| Water (degassed) | 7732-18-5 | 18.02 | 2 mL |
Step-by-Step Procedure
-
Inert Atmosphere Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (315 mg, 1.0 mmol), the aryl/heterocyclic boronic acid (1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).
-
Catalyst Addition: Under a gentle flow of argon or nitrogen, add Pd(PPh₃)₄ (35 mg, 0.03 mmol).
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add degassed toluene (5 mL), ethanol (2 mL), and water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired coupled product.
Causality Behind Experimental Choices
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it. The use of a Schlenk flask and degassing the solvents are crucial to prevent this.
-
Base: Sodium carbonate is a commonly used base in Suzuki couplings. It activates the boronic acid for transmetalation to the palladium center.
-
Solvent System: The toluene/ethanol/water mixture provides a biphasic system that facilitates the dissolution of both the organic substrates and the inorganic base, promoting efficient reaction.
-
Catalyst: Pd(PPh₃)₄ is a robust and versatile catalyst for a wide range of Suzuki couplings. For more challenging couplings, other ligand systems such as those based on phosphines like XPhos or SPhos might be considered.[15]
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for the Suzuki-Miyaura coupling protocol.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Broader Applications and Future Perspectives
While the focus here has been on the synthesis of potential COX inhibitors, the utility of this compound is not limited to this therapeutic area. Its ability to serve as a scaffold for complex molecules makes it relevant for the development of:
-
Anticancer Agents: Many kinase inhibitors and other oncology drugs feature substituted biphenyl motifs.[5]
-
Antiviral and Antibacterial Agents: The introduction of specific heterocyclic moieties can lead to compounds with antimicrobial properties.
-
CNS-acting Drugs: The lipophilicity imparted by the trifluoromethyl group can be advantageous for compounds targeting the central nervous system.
Furthermore, the bromo-substituent allows for other transformations beyond Suzuki couplings, such as Buchwald-Hartwig amination for the synthesis of diarylamines, Sonogashira coupling for the introduction of alkyne functionalities, and C-H activation/functionalization reactions.[18][19] The continued development of novel cross-coupling methodologies will only expand the synthetic utility of this valuable building block.
Conclusion
This compound is a strategically important intermediate in medicinal chemistry, combining a reactive handle for synthetic diversification with a key functional group for modulating pharmacological properties. Its application in the synthesis of complex diaryl structures, particularly through robust and versatile methods like the Suzuki-Miyaura coupling, provides a reliable pathway to novel therapeutic candidates. The detailed protocol provided herein serves as a practical guide for researchers and scientists in the field of drug development, enabling the efficient utilization of this valuable building block in their synthetic endeavors.
References
-
Bansal, R. K., & Singh, R. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 6(13), 8765–8783. [Link]
-
Ferreira, L. G., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2). [Link]
-
Ferreira, L. G., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Sciforschen. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 2-Bromo-4'-chloro-1,1'-biphenyl for Custom Organic Synthesis Projects. Pharma-intermediate. [Link]
-
Garza-Ortiz, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
Ochi, Y., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 53(21), 7733-7738. [Link]
-
Zheng, M., et al. (2020). Rational Development of Remote C-H Functionalization of Biphenyl: Experimental and Computational Studies. Angewandte Chemie International Edition, 59(12), 4770-4777. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Barabe, F., et al. (2017). Positional Selectivity in C–H Functionalizations of 2-Benzylfurans with Bimetallic Catalysts. Journal of the American Chemical Society, 139(4), 1492-1495. [Link]
-
Riemer, S., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(24), 13256-13273. [Link]
-
Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626-3631. [Link]
-
Ali, S., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29285-29298. [Link]
- CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl. (2022).
-
Adams, S. S., et al. (1973). The pharmacology of 2-(2-fluoro-4-biphenylyl)propionic acid (flurbiprofen). A potent non-steroidal anti-inflammatory drug. Agents and Actions, 3(4), 210-216. [Link]
-
Ding, H., et al. (2024). Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors. European Journal of Medicinal Chemistry, 279, 116930. [Link]
-
Mathew, B., & K, H. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
-
Panda, S. S., et al. (2022). Design and synthesis of ibuprofen-quinoline conjugates as potential anti-inflammatory and analgesic drug candidates. Bioorganic & Medicinal Chemistry Letters, 62, 128643. [Link]
-
Ghorab, M. M., et al. (2012). Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. Acta Pharmaceutica, 62(1), 1-20. [Link]
-
Al-Warhi, T., et al. (2022). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank, 2022(2), M1381. [Link]
-
Autechem. (2026). The Role of 4'-(Trifluoromethyl)-2-biphenylcarboxylic Acid in Drug Development. [Link]
-
Maccari, R., et al. (2005). Selective COX-2 inhibitors. Part 2: synthesis and biological evaluation of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamides. Bioorganic & Medicinal Chemistry, 13(12), 3957-3968. [Link]
-
Chen, Y., et al. (2021). A Concise Synthesis of Potential COX Inhibitor BRL-37959 and Analogs Involving Bismuth(III) Catalyzed Friedel-Crafts Acylation. Molecules, 26(11), 3354. [Link]
-
Bertamino, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(6), 879. [Link]
-
Garza-Ortiz, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
Knaus, E. E., et al. (2009). Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Journal of Medicinal Chemistry, 52(6), 1525-1529. [Link]
-
Perrone, S., et al. (2017). Current and emerging applications of fluorine in medicinal chemistry. Future Medicinal Chemistry, 9(2), 127-142. [Link]
-
Skibinski, R., et al. (2020). Expanding Access to Optically Active Non-Steroidal Anti-Inflammatory Drugs via Lipase-Catalyzed KR of Racemic Acids Using Trialkyl Orthoesters as Irreversible Alkoxy Group Donors. Molecules, 25(18), 4059. [Link]
-
Shang, M., et al. (2013). Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light. Journal of the American Chemical Society, 135(49), 18321-18323. [Link]
-
Wang, C., et al. (2020). Cooperative Trifluoromethyl Group and Catalyst‐Enabled Regioselective 3,4‐Functionalization of Unsymmetric β‐CF3‐1,3‐enynes via C–H Bond Activation. Angewandte Chemie International Edition, 59(28), 11435-11440. [Link]
-
Khan, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 3848-3870. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jelsciences.com [jelsciences.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Selective COX-2 inhibitors. Part 2: synthesis and biological evaluation of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Rational Development of Remote C-H Functionalization of Biphenyl: Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Positional Selectivity in C–H Functionalizations of 2-Benzylfurans with Bimetallic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing the Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Alkynyl-4'-(trifluoromethyl)biphenyl Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2] This application note provides a comprehensive guide to the Sonogashira coupling of 2-Bromo-4'-(trifluoromethyl)biphenyl with various terminal alkynes. The resulting 2-alkynyl-4'-(trifluoromethyl)biphenyl scaffold is of significant interest in medicinal chemistry and materials science, where the unique combination of the biphenyl core and the trifluoromethyl group can impart desirable pharmacological and physicochemical properties.[3][4][5] We present a detailed, field-proven protocol, an in-depth discussion of the reaction mechanism, critical parameters for optimization, and a troubleshooting guide to empower researchers in drug discovery and development to reliably synthesize these valuable molecular building blocks.
Introduction and Scientific Context
The palladium and copper co-catalyzed Sonogashira reaction, first reported in 1975, has become an indispensable tool for constructing arylalkynes and conjugated enynes.[1][6] Its utility is particularly pronounced in drug discovery, where the rigid, linear alkyne linker can be used to probe protein binding pockets, while the biphenyl moiety serves as a common pharmacophore. The 4'-(trifluoromethyl) group is a well-established bioisostere for various functionalities, often enhancing metabolic stability, binding affinity, and membrane permeability.
This guide focuses on the coupling of this compound, a substrate that presents specific challenges and opportunities. As an aryl bromide, it is generally less reactive than the corresponding iodide, often necessitating more carefully optimized conditions or more active catalytic systems to achieve high yields.[1][7] Understanding the interplay between the catalyst, ligand, base, and solvent is therefore critical for success. This document aims to demystify these variables and provide a robust, reproducible protocol.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Sonogashira coupling relies on the synergistic action of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8][9] While the mechanism is complex and still a subject of detailed study, the generally accepted pathway provides a crucial framework for understanding and optimizing the reaction.[2][10]
-
The Palladium Cycle (Primary Coupling Cycle): This cycle is responsible for the C(sp²)-C(sp) bond formation.
-
Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) center, displacing the bromide. This is often the rate-determining step.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to release the final 2-alkynyl-4'-(trifluoromethyl)biphenyl product and regenerate the active Pd(0) catalyst, which re-enters the cycle.[11]
-
-
The Copper Cycle (Acetylide Formation): This cycle prepares the alkyne for coupling.
-
π-Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: In the presence of an amine base, the acidic terminal proton of the alkyne is removed, forming a highly reactive copper(I) acetylide intermediate.[11][12] This species is now primed for the transmetalation step with the palladium complex.
-
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Experimental Protocol: Synthesis of 2-(Phenylethynyl)-4'-(trifluoromethyl)biphenyl
This protocol details a reliable method for the coupling of this compound with phenylacetylene as a representative terminal alkyne.
3.1. Materials and Equipment
-
Reagents:
-
This compound (≥98%)
-
Phenylacetylene (≥98%)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (≥98%)
-
Copper(I) iodide [CuI] (≥99%)
-
Triphenylphosphine [PPh₃] (≥99%)
-
Triethylamine [Et₃N] (≥99.5%, anhydrous)
-
Toluene (Anhydrous, <50 ppm H₂O)
-
-
Solvents for Workup/Purification:
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Brine (saturated NaCl solution)
-
-
Equipment:
-
Schlenk flask (50 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Schlenk line or inert gas (Argon/Nitrogen) manifold
-
Syringes and needles
-
Standard laboratory glassware (separatory funnel, round-bottom flasks, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
-
3.2. Reaction Workflow
Caption: Step-by-step workflow for the Sonogashira coupling protocol.
3.3. Step-by-Step Procedure
-
Inert Atmosphere Setup: Place an oven-dried 50 mL Schlenk flask containing a magnetic stir bar under a positive pressure of argon or nitrogen.
-
Reagent Addition: To the flask, add this compound (315 mg, 1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol, 3 mol%), CuI (10 mg, 0.05 mmol, 5 mol%), and PPh₃ (16 mg, 0.06 mmol, 6 mol%).
-
Scientist's Note: The additional PPh₃ ligand helps to stabilize the Pd(0) species formed in situ and prevent catalyst decomposition (e.g., formation of palladium black).
-
-
Purge System: Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene (10 mL) via syringe. Stir the resulting suspension for 5 minutes. Subsequently, add anhydrous triethylamine (0.42 mL, 3.0 mmol, 3.0 equiv) followed by phenylacetylene (0.13 mL, 1.2 mmol, 1.2 equiv) via syringe.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 80°C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 9:1 Hexanes:EtOAc eluent system. The reaction is typically complete within 4-6 hours, indicated by the consumption of the aryl bromide starting material.
-
Workup:
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with EtOAc (20 mL) and filter through a pad of Celite to remove insoluble salts and catalyst residues. Wash the pad with additional EtOAc (2 x 10 mL).
-
Transfer the combined filtrate to a separatory funnel and wash with deionized water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 100% hexanes to 5% EtOAc in hexanes.
-
Characterization: Combine the product-containing fractions and remove the solvent in vacuo to yield 2-(phenylethynyl)-4'-(trifluoromethyl)biphenyl as a solid. The expected yield is typically >85%. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm structure and purity.
Parameter Optimization and Troubleshooting
The success of the Sonogashira coupling, especially with less reactive aryl bromides, hinges on the careful selection of reaction parameters. The following table summarizes key variables and their expected impact.
| Parameter | Options / Variables | Rationale & Impact on Reaction | Potential Side Reactions |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Pd(0) sources are often more active. Pd(II) pre-catalysts are reduced in situ. Choice depends on stability and cost. | Catalyst decomposition (Pd black). |
| Ligand | PPh₃, P(t-Bu)₃, XPhos, NHCs | Bulky, electron-rich ligands (e.g., P(t-Bu)₃, XPhos) accelerate oxidative addition for aryl bromides and can enable lower reaction temperatures.[13][14] | Ligand oxidation if atmosphere is not inert. |
| Copper Co-catalyst | CuI, CuBr / Copper-free | Cu(I) is standard and highly effective but can promote alkyne homocoupling (Glaser coupling).[8] Copper-free systems avoid this but may require more forcing conditions or specialized ligands.[13][15][16] | Glaser Coupling: Dimerization of the terminal alkyne. |
| Base | Et₃N, DIPEA, Pyrrolidine, Cs₂CO₃ | Must be strong enough to deprotonate the alkyne but not so strong as to cause side reactions. Amine bases often double as the solvent.[7][17] | Base-catalyzed side reactions of functionalized substrates. |
| Solvent | Toluene, THF, DMF, Acetonitrile | Must be anhydrous and deoxygenated. Polarity can influence reaction rates. Toluene is a good, non-polar choice for higher temperatures. | Solvent impurities can poison the catalyst. |
| Temperature | Room Temp to >100°C | Aryl bromides typically require heating (60-100°C) to facilitate oxidative addition.[1] Overheating can lead to catalyst decomposition. | Thermal degradation of sensitive substrates. |
Troubleshooting Common Issues:
-
Problem: Low or no conversion of starting material.
-
Cause: Inactive catalyst, insufficient heat, poor quality (wet/oxidized) reagents/solvents.
-
Solution: Use fresh, high-purity reagents. Ensure the solvent is anhydrous and thoroughly degassed. Verify reaction temperature. Consider a more active ligand like XPhos or P(t-Bu)₃.
-
-
Problem: Significant formation of a byproduct from alkyne dimerization (Glaser coupling).
-
Cause: The presence of oxygen and the copper(I) catalyst.
-
Solution: Ensure a rigorously inert atmosphere. Add the alkyne slowly to the reaction mixture to keep its instantaneous concentration low. Alternatively, switch to a copper-free protocol.[13]
-
-
Problem: Formation of palladium black.
-
Cause: Decomposition of the Pd(0) catalyst.
-
Solution: Add a slight excess of phosphine ligand to stabilize the catalyst. Avoid excessive temperatures. Ensure the system is free of oxygen.
-
Conclusion
The Sonogashira coupling is a robust and highly effective method for synthesizing 2-alkynyl-4'-(trifluoromethyl)biphenyl derivatives, which are valuable scaffolds in pharmaceutical and materials research. By understanding the underlying mechanism and carefully controlling key reaction parameters—namely the catalyst system, base, and inert conditions—researchers can reliably achieve high yields. The protocol provided herein serves as a validated starting point for the coupling of this compound with a range of terminal alkynes, enabling the rapid generation of novel chemical entities for further investigation.
References
-
Sonogashira coupling. Wikipedia. [Link]
-
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. [Link]
-
Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters - ACS Publications. [Link]
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. [Link]
-
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. [Link]
-
Sonogashira Coupling. BYJU'S. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Sonogashira coupling. YouTube. [Link]
-
(Biphenyl-2-alkyne) derivatives as common precursors for the synthesis of 9-iodo-10-organochalcogen-phenanthrenes and 9-organochalcogen-phenanthrenes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Royal Society of Chemistry. [Link]
-
Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics - ACS Publications. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics - ACS Publications. [Link]
-
Synthesis and Reactivity of a Bis-Strained Alkyne Derived from 1,1′-Biphenyl-2,2′,6,6′-tetrol. ACS Omega. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. UC Santa Barbara. [Link]
-
Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC - NIH. [Link]
-
Synthesis and Reactivity of a Bis-Strained Alkyne Derived from 1,1′-Biphenyl-2,2. ACS Publications. [Link]
-
Increasing the versatility of the biphenyl-fused-dioxacyclodecyne class of strained alkynes. PMC - NIH. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances (RSC Publishing). [Link]
-
Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PMC - NIH. [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. NIH. [Link]
-
Sonogashira coupling in natural product synthesis. ResearchGate. [Link]
-
Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. [Link]
-
Sonogashira Cross-Coupling. J&K Scientific LLC. [Link]
-
Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ResearchGate. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 8. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
Synthesis of substituted biphenyls from 2-Bromo-4'-(trifluoromethyl)biphenyl
An In-Depth Guide to the Synthesis of Substituted Biphenyls from 2-Bromo-4'-(trifluoromethyl)biphenyl
Authored by: A Senior Application Scientist
Substituted biphenyls are a privileged structural motif, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs).[1][2] The specific precursor, this compound, is a particularly valuable starting material. The trifluoromethyl (-CF₃) group is a powerful modulator of pharmacokinetic and physicochemical properties, often enhancing metabolic stability, lipophilicity, and binding affinity. The ortho-bromo substituent serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to build molecular complexity.[3]
This guide provides an in-depth exploration of the primary palladium-catalyzed cross-coupling methodologies for derivatizing this compound. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that researchers can not only replicate these protocols but also adapt them to new synthetic challenges.
Section 1: Comparative Analysis of Core Synthetic Methodologies
The selection of a synthetic route is a critical decision dictated by factors such as desired functionality, substrate scope, reaction conditions, and reagent toxicity. The most robust and widely adopted methods for C-C, C-N, and C-C (alkyne) bond formation from an aryl bromide are palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is arguably the most common method for constructing biaryl linkages.[4] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the generally low toxicity and high stability of the boronic acid reagents.[4]
-
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronate species (formed by the activation of boronic acid with a base), and concludes with reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.[4]
-
Causality of Component Selection:
-
Catalyst: Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine ligand is standard. The choice of ligand is critical to stabilize the palladium center and facilitate the catalytic steps.
-
Base: A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is essential. Its primary role is to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[4]
-
Solvent: A two-phase solvent system, often toluene/water or dioxane/water, is common. This system effectively dissolves both the organic-soluble aryl halide and the water-soluble inorganic base.
-
// Nodes pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_addition [label="Oxidative\nAddition", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; pd_complex [label="Ar-Pd(II)-Br(L)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; boronate [label="Ar'-B(OR)₃⁻", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; boronic_acid [label="Ar'-B(OH)₂ + Base", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product_complex [label="Ar-Pd(II)-Ar'(L)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Ar-Ar'", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; aryl_halide [label="Ar-Br", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges pd0 -> oxidative_addition [label=""]; aryl_halide -> oxidative_addition [label=""]; oxidative_addition -> pd_complex [label=""]; pd_complex -> transmetalation [label=""]; boronate -> transmetalation [label=""]; boronic_acid -> boronate [style=dashed]; transmetalation -> product_complex [label=""]; product_complex -> reductive_elimination [label=""]; reductive_elimination -> product [label=""]; reductive_elimination -> pd0 [label="Regenerates\nCatalyst"];
// Invisible nodes for layout {rank=same; pd0; aryl_halide;} {rank=same; product; boronic_acid;} } Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Stille Coupling: High Tolerance, Higher Caution
The Stille coupling utilizes organostannane (tin) reagents and offers excellent functional group tolerance, as the reagents are generally unreactive towards many common functional groups like esters and ketones.[5] However, the primary drawback is the high toxicity of organotin compounds and the difficulty in removing tin byproducts during purification.[6]
-
Reaction Principle: The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[5] A key difference is that the transmetalation step does not require a base for activation.
-
Causality of Component Selection:
-
Catalyst: Pd(PPh₃)₄ is a very common and effective catalyst.
-
Additives: In some cases, additives like Cu(I) salts or lithium chloride can accelerate the transmetalation step, especially with less reactive organostannanes.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or THF are typically used.
-
// Nodes pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_addition [label="Oxidative\nAddition", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; pd_complex [label="Ar-Pd(II)-Br(L)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; organostannane [label="Ar'-SnR₃", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; product_complex [label="Ar-Pd(II)-Ar'(L)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Ar-Ar'", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; aryl_halide [label="Ar-Br", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges pd0 -> oxidative_addition [label=""]; aryl_halide -> oxidative_addition [label=""]; oxidative_addition -> pd_complex [label=""]; pd_complex -> transmetalation [label=""]; organostannane -> transmetalation [label=""]; transmetalation -> product_complex [label=""]; product_complex -> reductive_elimination [label=""]; reductive_elimination -> product [label=""]; reductive_elimination -> pd0 [label="Regenerates\nCatalyst"];
// Invisible nodes for layout {rank=same; pd0; aryl_halide;} {rank=same; product; organostannane;} } Caption: Catalytic Cycle of the Stille Coupling.
Buchwald-Hartwig Amination: Forging C-N Bonds
For synthesizing N-aryl compounds, the Buchwald-Hartwig amination is the premier method.[7] It allows for the coupling of an amine (primary or secondary) with an aryl halide. This reaction has largely replaced older, harsher methods like the Ullmann condensation for C-N bond formation.[7]
-
Reaction Principle: The cycle involves oxidative addition of the aryl halide to Pd(0), coordination of the amine to the palladium center, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[8][9]
-
Causality of Component Selection:
-
Catalyst/Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are critical. They promote the rate-limiting reductive elimination step and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOt-Bu) being the most common choice. Its role is to deprotonate the amine after it coordinates to the palladium complex.[9]
-
Solvent: Anhydrous aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base.
-
// Nodes pd0 [label="Pd(0)L", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_addition [label="Oxidative\nAddition", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; pd_complex [label="Ar-Pd(II)-Br(L)", fillcolor="#F1F3F4", fontcolor="#202124"]; amine_coordination [label="Amine\nCoordination", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; amine [label="R₂NH", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; base [label="Base", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; amido_complex [label="[Ar-Pd(II)-NHR₂(L)]⁺", fillcolor="#F1F3F4", fontcolor="#202124"]; deprotonation [label="Deprotonation", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; final_complex [label="Ar-Pd(II)-NR₂(L)", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Ar-NR₂", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; aryl_halide [label="Ar-Br", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges pd0 -> oxidative_addition; aryl_halide -> oxidative_addition; oxidative_addition -> pd_complex; pd_complex -> amine_coordination; amine -> amine_coordination; amine_coordination -> amido_complex; amido_complex -> deprotonation; base -> deprotonation; deprotonation -> final_complex; final_complex -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [label="Regenerates\nCatalyst"]; } Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
Other Notable Methods
-
Sonogashira Coupling: This reaction is used to form a C-C bond between an aryl halide and a terminal alkyne.[10] It uniquely employs a dual-catalyst system of palladium and a copper(I) co-catalyst under mild, basic conditions.[10][11]
-
Negishi Coupling: This method couples organic halides with organozinc compounds.[12] It is known for its high reactivity and functional group tolerance, often proceeding under very mild, room-temperature conditions.[13][14]
-
Ullmann Reaction: A classical method that uses stoichiometric copper powder at high temperatures to couple two aryl halides.[15][16] While historically significant, it has been largely superseded by milder, more versatile palladium-catalyzed methods for many applications.[17]
Comparative Data Summary
| Reaction Type | Typical Catalyst & Loading | Base | Solvent | Temp. (°C) | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂ (1-5 mol%) | K₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | 80-110 | Mild conditions, low toxicity reagents, broad scope.[4] | Sensitive to steric hindrance near coupling site. |
| Stille | Pd(PPh₃)₄ (1-5 mol%) | None needed | Toluene, THF | 80-110 | Excellent functional group tolerance, air-stable reagents.[5][18] | High toxicity of tin reagents, purification challenges.[6] |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos (1-3 mol%) | NaOt-Bu | Toluene, Dioxane | 80-110 | Premier method for C-N bonds, high yields.[7] | Requires strictly anhydrous conditions, expensive ligands. |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI (1-5 mol%) | Et₃N, Piperidine | THF, DMF | RT-60 | Direct alkynylation, mild conditions.[10] | Requires terminal alkyne, potential for alkyne homocoupling. |
| Negishi | Pd(PPh₃)₄, Ni(acac)₂ (1-5 mol%) | None needed | THF, Dioxane | RT-80 | High reactivity, very mild conditions possible.[13][14] | Organozinc reagents are moisture-sensitive. |
| Ullmann | Cu powder (stoichiometric) | None | DMF, Nitrobenzene | >150 | Palladium-free, simple reagents. | Harsh conditions (high temp), limited scope.[15][17] |
Section 2: Detailed Experimental Protocols
The following protocols are designed to be self-validating, with checkpoints and explanations to ensure success. All manipulations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.
Workflow Overview
Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
This protocol details the synthesis of 2-(4-methoxyphenyl)-4'-(trifluoromethyl)biphenyl.
Materials and Reagents:
-
This compound (1.0 equiv, e.g., 315 mg, 1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 equiv, 182 mg, 1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 4.5 mg, 0.02 mmol)
-
SPhos (ligand) (0.04 equiv, 16.4 mg, 0.04 mmol)
-
Potassium phosphate, tribasic (K₃PO₄) (2.0 equiv, 424 mg, 2.0 mmol)
-
Toluene (5 mL) and Water (1 mL)
-
Schlenk flask (25 mL), magnetic stir bar, condenser, inert gas line
Procedure:
-
Reaction Setup: To a dry 25 mL Schlenk flask containing a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.[19]
-
Solvent Addition: Degas the toluene and water by bubbling argon through them for 15-20 minutes. Add the degassed toluene (5 mL) and water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring (Self-Validation): After 2 hours, pause stirring briefly and allow the layers to separate. Using a micropipette, take a small sample from the upper organic layer and spot it on a TLC plate. Check for the consumption of the starting material (this compound) against a co-spotted standard. Continue the reaction until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent.[20]
-
Characterization: Confirm the identity and purity of the product fractions by TLC. Combine the pure fractions and remove the solvent to yield the final product. Characterize by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
This protocol details the synthesis of 4-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-yl)morpholine.
Materials and Reagents:
-
This compound (1.0 equiv, 315 mg, 1.0 mmol)
-
Morpholine (1.2 equiv, 105 µL, 1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv, 13.7 mg, 0.015 mmol)
-
XPhos (ligand) (0.03 equiv, 14.3 mg, 0.03 mmol)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv, 135 mg, 1.4 mmol)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask (25 mL), magnetic stir bar, condenser, inert gas line
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of argon, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry 25 mL Schlenk flask with a stir bar.
-
Inert Atmosphere: Remove the flask from the glovebox (if used), seal it, and attach it to a Schlenk line. Add the this compound. Evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Add anhydrous toluene (5 mL) followed by morpholine (105 µL) via syringe. Ensure the syringe used for the amine is dry.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir.
-
Monitoring (Self-Validation): Monitor the reaction progress by GC-MS or TLC (staining may be required as the product might be UV-inactive). The reaction is typically complete within 6-18 hours.
-
Work-up: Cool the reaction to room temperature. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Dilute with ethyl acetate (20 mL).
-
Purification: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Characterization: Analyze the purified product by NMR and mass spectrometry to confirm its structure and purity.
Section 3: Safety, Handling, and Characterization
Safety and Handling:
-
General Precautions: All reactions should be conducted in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.[21]
-
Organometallic Reagents: Organozinc (for Negishi) and some organolithium reagents can be pyrophoric and react violently with water or air.[22] They must be handled using stringent air-free techniques. A Class D fire extinguisher or sand should be available for fires involving these reagents.[23]
-
Palladium Catalysts: While not acutely toxic, palladium compounds should be handled with care, avoiding inhalation of powders.
-
Organotin Reagents: Stannanes are highly toxic. Handle them only in a fume hood and wear appropriate gloves. All waste containing tin must be segregated and disposed of as hazardous waste.[6]
-
Bases: Sodium tert-butoxide is a strong, corrosive base that is moisture-sensitive. Handle it under an inert atmosphere.
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the overall structure and connectivity of the synthesized biphenyl. The presence of the trifluoromethyl group makes ¹⁹F NMR a crucial tool for confirming its incorporation. The analysis of coupling patterns and chemical shifts provides definitive structural evidence.[24][25][26]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the final product.
-
Chromatography: High-performance liquid chromatography (HPLC), often using a biphenyl stationary phase, can be used to assess the final purity of the compound with high accuracy.[27][28][29]
References
-
Negishi Coupling—Expedient Formation of Biphenyls on the Periphery of Inorganic/Organometallic Diruthenium Species. ACS Publications. Available from: [Link]
-
Efficient Stille Cross-Coupling Reaction Using Aryl Chlorides or Bromides in Water. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Negishi coupling. Wikipedia. Available from: [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Available from: [Link]
-
The structure of substituted biphenyls as studied by proton NMR in nematic solvents Single conformation model versus maximum entropy analysis. Taylor & Francis Online. Available from: [Link]
-
Ullmann condensation. Wikipedia. Available from: [Link]
-
Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Stille Coupling. OpenOChem Learn. Available from: [Link]
-
Greener Ullmann-Type Coupling of Aryl Halides for Preparing Biaryls Using Reusable Pd/ZrO2 Catalyst. ResearchGate. Available from: [Link]
-
Stille Coupling. Organic Chemistry Portal. Available from: [Link]
-
Synthesis of biphenyl derivatives via Negishi cross coupling reaction. ResearchGate. Available from: [Link]
-
On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. MDPI. Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available from: [Link]
-
Stille Coupling. Chemistry LibreTexts. Available from: [Link]
-
The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Liquid Crystals - Taylor & Francis Online. Available from: [Link]
-
Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. PMC - NIH. Available from: [Link]
-
Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms. RSC Publishing. Available from: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-reaction.com. Available from: [Link]
-
Ullmann Reaction. J&K Scientific LLC. Available from: [Link]
-
NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). ResearchGate. Available from: [Link]
-
Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Available from: [Link]
-
for the use of hazardous materials or equipment - Laboratory Safety Standard Operating Procedure (SOP). Case Western Reserve University. Available from: [Link]
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Controlled Release. Available from: [Link]
-
Synthesis of novel trifluoromethyl-bearing bifunctional acyl-acceptant arenes: 2,2'-bis(trifluoromethylated aryloxy)biphenyls. PubMed. Available from: [Link]
-
Biological deeds of Biphenyl derivatives - A short Review. IJSDR. Available from: [Link]
-
Sonogashira coupling. Wikipedia. Available from: [Link]
-
Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation. Restek. Available from: [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. Available from: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
-
Isolation And Purification Of Substance By Column Chromatography. ResearchGate. Available from: [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Available from: [Link]
-
Safety. Chemistry LibreTexts. Available from: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis of novel trifluoromethyl-bearing bifunctional acyl-acceptant arenes: 2,2'-bis(trifluoromethylated aryloxy)biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 6. Stille Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Negishi coupling - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 15. Chemicals [chemicals.thermofisher.cn]
- 16. jk-sci.com [jk-sci.com]
- 17. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. artscimedia.case.edu [artscimedia.case.edu]
- 23. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 24. tandfonline.com [tandfonline.com]
- 25. tandfonline.com [tandfonline.com]
- 26. researchgate.net [researchgate.net]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. Restek Biphenyl [discover.restek.com]
- 29. chromatographytoday.com [chromatographytoday.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 2-Bromo-4'-(trifluoromethyl)biphenyl Synthesis
Welcome to the technical support hub dedicated to the successful synthesis of 2-Bromo-4'-(trifluoromethyl)biphenyl via the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of coupling a sterically hindered ortho-substituted aryl bromide with an electron-deficient boronic acid.
The coupling of 2-bromobiphenyl derivatives presents unique challenges, primarily due to the steric hindrance around the reaction center, which can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2] When paired with an electron-deficient partner like 4-(trifluoromethyl)phenylboronic acid, issues such as slow reaction rates and competing side reactions can become prominent.[3][4] This guide provides in-depth, field-proven insights and troubleshooting strategies to overcome these hurdles, ensuring a robust and reproducible synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of this compound. Each answer delves into the underlying chemical principles to empower you to make informed decisions in your experimental design.
Q1: My reaction shows low to no conversion of the 2-bromobiphenyl starting material. What are the primary causes and how can I fix it?
A1: This is a classic issue in sterically demanding couplings and typically points to a problem in the initial, rate-limiting oxidative addition step.[5][6]
-
Cause 1: Inadequate Catalyst/Ligand System: The Pd(0) catalyst's ability to insert into the C-Br bond of your substrate is severely hampered by the adjacent phenyl ring. Standard ligands like triphenylphosphine (PPh₃) are often insufficient.
-
Cause 2: Inactive Catalyst: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be efficiently reduced to the active Pd(0) state.[12] Furthermore, trace oxygen in your reaction can oxidize the Pd(0) catalyst, rendering it inactive.[13]
-
Solution:
-
Use a Pre-formed Pd(0) Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃ can be used, but they still require the correct bulky ligand to be effective for this substrate.
-
Ensure Rigorous Inert Conditions: Degas your solvent thoroughly (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles). Assemble your reaction under a positive pressure of an inert gas (Argon or Nitrogen).[14]
-
-
Q2: I'm observing significant side products, primarily homo-coupling of the boronic acid and protodeboronation. How can I minimize these?
A2: These are common side reactions, especially with electron-deficient boronic acids like 4-(trifluoromethyl)phenylboronic acid.
-
Homo-coupling (forming 4,4'-bis(trifluoromethyl)biphenyl): This side reaction is often promoted by the presence of oxygen, which can facilitate a Pd(II)-mediated pathway.[15]
-
Solution: As with catalyst inactivity, the key is rigorous exclusion of oxygen. Ensure your reaction is performed under a strict inert atmosphere.
-
-
Protodeboronation (loss of the -B(OH)₂ group): Your boronic acid is susceptible to replacement of the boronic acid moiety with a hydrogen atom, especially under harsh basic conditions or at elevated temperatures.[12][16]
-
Solution:
-
Use a Milder, Non-Aqueous Base System: Switch from strong aqueous bases (like NaOH) to milder, finely powdered bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF).[12] Cesium carbonate (Cs₂CO₃) is also highly effective, albeit more expensive.[7]
-
Protect the Boronic Acid: If protodeboronation remains a persistent issue, consider using a more stable boronic acid derivative. Pinacol esters (BPin) or N-methyliminodiacetic acid (MIDA) boronates are significantly more robust and release the boronic acid slowly under the reaction conditions, minimizing its decomposition.[7][12]
-
Control Temperature: Avoid excessive temperatures. While heating is necessary, running the reaction at the lowest effective temperature (e.g., 80-100 °C) can reduce the rate of decomposition.
-
-
Q3: I've chosen a good ligand and base, but my reaction is still sluggish or stalls after partial conversion. What other parameters should I optimize?
A3: Once the core catalyst system is addressed, the reaction environment—solvent and base choice—plays a crucial role.
-
Cause 1: Poor Base/Solvent Compatibility: The base must have some solubility in the reaction medium to activate the boronic acid by forming the ate-complex (boronate), which is the active species in transmetalation.[12][17]
-
Solution:
-
Solvent Selection: Aprotic polar solvents are generally preferred. Toluene, Dioxane, and THF are excellent choices.[18][19] Sometimes a mixture is beneficial. A common and effective system is a mixture of an organic solvent with a small amount of water (e.g., Dioxane/H₂O 4:1), which can help solubilize inorganic bases like carbonates or phosphates.[18][20]
-
Base Optimization: Ensure your base is finely powdered to maximize surface area. For anhydrous conditions with K₃PO₄, adding a few equivalents of water can sometimes be beneficial.[5]
-
-
-
Cause 2: Reagent Quality: The purity of your reagents, especially the boronic acid, is paramount. Impurities can act as catalyst poisons.[21]
-
Solution: Use high-purity boronic acid from a reputable supplier. If in doubt, the boronic acid can be recrystallized before use.
-
Data Summary: Recommended Reaction Parameters
The following tables provide a starting point for the optimization of your reaction.
Table 1: Ligand Selection Guide for Sterically Hindered Couplings
| Ligand | Class | Key Advantages | Typical Loading (mol % vs. Pd) |
|---|---|---|---|
| SPhos | Buchwald (Biaryl) | Excellent for hindered substrates; high reaction rates.[10] | 2:1 |
| XPhos | Buchwald (Biaryl) | Very bulky, effective for challenging couplings.[22] | 2:1 |
| P(t-Bu)₃ | Trialkylphosphine | Highly electron-donating, promotes oxidative addition.[11] | 2:1 |
| dppf | Ferrocenyl | Good general ligand, but may be less effective here. | 1:1 |
Table 2: Base and Solvent Combination Guide
| Base | Solvent System | Temperature (°C) | Comments |
|---|---|---|---|
| K₃PO₄ | Dioxane / H₂O (4:1) | 80 - 100 | Excellent general-purpose system for difficult couplings.[12] |
| Cs₂CO₃ | Dioxane | 80 - 100 | Very effective but higher cost; good for base-sensitive substrates.[7] |
| K₂CO₃ | DMF / H₂O (95:5) | 100 - 110 | A common system, may be effective if others fail.[20] |
| KF | THF | 65 - 70 | Milder conditions, can help prevent protodeboronation.[11] |
Visualizing the Process
Understanding the catalytic cycle and the troubleshooting workflow is key to rational optimization.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Experimental Protocols
The following protocols provide a robust starting point for your experiments.
Protocol 1: General Screening Conditions
This protocol is designed as a reliable first attempt for the title transformation.
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-Bromo-biphenyl (1.0 equiv), 4-(trifluoromethyl)phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv, finely powdered).
-
Catalyst/Ligand Addition: In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.04 equiv) and add them to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (4:1 v/v, to achieve a 0.1 M concentration relative to the aryl bromide) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Conditions for Persistent Issues
Use this protocol if you encounter significant protodeboronation or require milder conditions.
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-Bromo-biphenyl (1.0 equiv), 4-(trifluoromethyl)phenylboronic acid pinacol ester (1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Catalyst/Ligand Addition: Add a pre-catalyst such as SPhos Pd G3 (0.02 equiv).
-
Inert Atmosphere: Seal and purge the flask as described in Protocol 1.
-
Solvent Addition: Add anhydrous, degassed toluene (to achieve 0.1 M concentration) via syringe.
-
Reaction: Heat the mixture to 90 °C and stir for 12-24 hours.
-
Monitoring, Work-up, and Purification: Follow steps 6-8 from Protocol 1.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
- BenchChem. Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos.
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Available at: [Link]
- BenchChem. A Researcher's Guide to Suzuki Coupling: Comparing the Efficiency of Diverse Boronic Acids.
- White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions.
-
NIH. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Available at: [Link]
-
Reddit. Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Available at: [Link]
-
ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Available at: [Link]
-
ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available at: [Link]
-
ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Available at: [Link]
-
National Center for Biotechnology Information. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Available at: [Link]
- BenchChem. Overcoming low yields in Suzuki coupling with functionalized boronic acids.
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? Available at: [Link]
- BenchChem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
-
ACS Publications. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Available at: [Link]
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? Available at: [Link]
-
ResearchGate. Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. Available at: [Link]
-
Sci-Hub. Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Available at: [Link]
-
NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura C-C Coupling Reactions Practical Guide. Available at: [Link]
-
Chemical Society Reviews. Selection of boron reagents for Suzuki–Miyaura coupling. Available at: [Link]
-
The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available at: [Link]
-
Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Available at: [Link]
-
ACS Publications. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Available at: [Link]
-
NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available at: [Link]
-
ACS Publications. Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. Available at: [Link]
-
Myers Research Group, Harvard University. The Suzuki Reaction. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sci-Hub. Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls / Inorganica Chimica Acta, 2009 [sci-hub.box]
- 3. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. quora.com [quora.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. mdpi.com [mdpi.com]
- 21. nbinno.com [nbinno.com]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Low Yield in Suzuki Reactions with 2-Bromo-4'-(trifluoromethyl)biphenyl
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields when using 2-bromo-4'-(trifluoromethyl)biphenyl as a substrate. This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this specific transformation.
Introduction: The Challenge of a Hindered Substrate
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds.[1][2][3][4] However, its efficiency can be significantly hampered by the structural and electronic properties of the substrates. This compound presents a unique set of challenges primarily due to steric hindrance from the ortho-bromo substituent and the electronic effects of the trifluoromethyl group.[5][6][7][8]
The bromine atom at the 2-position sterically encumbers the palladium catalyst's access to the carbon-bromine bond, which is a critical step in the catalytic cycle.[6][7][9] This can slow down the oxidative addition, a key rate-determining step for many Suzuki couplings.[1][2][3] Furthermore, the strongly electron-withdrawing trifluoromethyl group on the second phenyl ring can influence the electronic properties of the molecule, potentially affecting the subsequent transmetalation and reductive elimination steps.[10][11]
This guide will walk you through a systematic approach to diagnosing and resolving low-yield issues, ensuring you can achieve your desired synthetic outcomes.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
Low yields in your Suzuki reaction with this compound can stem from several factors. Below are common problems and step-by-step solutions to address them.
Problem 1: Low to No Conversion of Starting Material
This is often the most frustrating issue, indicating a fundamental problem with the reaction setup or conditions.
Possible Causes & Solutions:
-
Inefficient Oxidative Addition due to Steric Hindrance: The bulky bromine at the 2-position can prevent the palladium catalyst from inserting into the C-Br bond.[6][7][9]
-
Solution 1: Select a Bulky, Electron-Rich Ligand. Standard ligands like triphenylphosphine (PPh₃) are often inadequate for sterically hindered substrates.[9] Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are designed to promote oxidative addition with challenging substrates.[6][12][13][14] These ligands are both sterically demanding and electron-rich, which facilitates the formation of the active Pd(0) species and its subsequent reaction.[12]
-
Solution 2: Increase Reaction Temperature. Higher temperatures can provide the necessary activation energy to overcome the steric barrier.[15] However, be mindful of potential side reactions and decomposition of starting materials or catalysts at excessive temperatures.[15] A screen of temperatures from 80°C to 120°C is a good starting point.[15]
-
-
Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen and impurities.[9][16]
-
Solution: Ensure Rigorous Degassing and Inert Atmosphere. Thoroughly degas your solvent and reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
-
Problem 2: Significant Formation of Homocoupling Byproducts
The presence of significant amounts of the biphenyl product derived from the boronic acid coupling with itself indicates an issue with the relative rates of the desired cross-coupling versus the undesired homocoupling.
Possible Causes & Solutions:
-
Slow Transmetalation: If the transfer of the aryl group from the boronic acid to the palladium center is slow, the boronic acid can undergo homocoupling.
-
Solution 1: Optimize the Base. The base plays a crucial role in activating the boronic acid for transmetalation.[4][17] While common bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can be effective, sterically hindered couplings may benefit from stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[15][18][19]
-
Solution 2: Adjust the Solvent System. The choice of solvent can significantly impact the solubility of the reagents and the rates of the catalytic steps.[20][21][22] A mixture of an organic solvent (like dioxane, THF, or toluene) and water is often used.[20][21] The water is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.[21] Experiment with different solvent ratios to find the optimal balance.
-
Problem 3: Protodebromination of the Starting Material
The observation of 4'-(trifluoromethyl)biphenyl as a byproduct indicates that the bromine atom is being replaced by a hydrogen atom.
Possible Causes & Solutions:
-
Presence of Protic Impurities: Water or other protic species can react with the organopalladium intermediate before transmetalation can occur.
-
Solution: Use Anhydrous Solvents and Reagents. While some water is often necessary for the base to function, excessive amounts or other protic impurities can be detrimental. Ensure your organic solvents are anhydrous and consider drying your reagents before use.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate?
A1: The primary challenge arises from steric hindrance. The bromine atom at the 2-position of the biphenyl system creates a crowded environment around the reaction center. This steric bulk impedes the approach of the palladium catalyst, which is necessary for the initial oxidative addition step of the Suzuki-Miyaura catalytic cycle.[6][7][9] Additionally, the strong electron-withdrawing nature of the trifluoromethyl group can influence the overall electron density of the molecule, which may affect the rates of the various steps in the catalytic cycle.[10][11]
Q2: Which palladium catalyst and ligand combination is generally most effective for this type of substrate?
A2: For sterically hindered aryl bromides, catalyst systems employing bulky, electron-rich phosphine ligands are typically the most successful.[6][12] Specifically, Buchwald's biarylphosphine ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have demonstrated excellent performance in promoting Suzuki couplings with hindered substrates.[13][14] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[17] Pre-formed palladium catalysts incorporating these ligands, often referred to as "precatalysts," can also offer improved activity and stability.[1]
Q3: What is the optimal base and solvent system to start with for this reaction?
A3: A good starting point would be to use a moderately strong inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[18][19] For the solvent, a mixture of a polar aprotic solvent such as 1,4-dioxane or tetrahydrofuran (THF) with water is commonly employed.[20][21] A typical ratio would be in the range of 3:1 to 5:1 (organic solvent to water). The water is crucial for dissolving the base and facilitating the transmetalation step.[21]
Q4: Can I run this reaction under ligand-free conditions?
A4: While some Suzuki reactions can proceed without the addition of an external ligand, it is highly unlikely to be successful for a sterically hindered substrate like this compound.[23] Ligand-free conditions are generally more suitable for more reactive aryl iodides and bromides that are not sterically encumbered.[23] For this specific substrate, a well-chosen ligand is critical to achieving a good yield.
Data Summary and Experimental Protocols
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Common and reliable sources of Pd(0) in situ. |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligands that facilitate oxidative addition with hindered substrates.[13][14] |
| Pd/Ligand Ratio | 1:2 to 1:3 | Ensures sufficient ligand is present to form the active catalytic species. |
| Base | K₃PO₄ or Cs₂CO₃ | Effective for activating boronic acids in challenging couplings.[15][18] |
| Solvent | Dioxane/H₂O (4:1) or THF/H₂O (4:1) | Good balance of solubility for organic and inorganic reagents.[20][21] |
| Temperature | 90-110 °C | Provides sufficient energy to overcome the activation barrier for oxidative addition.[15] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst deactivation by oxygen.[9] |
Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three to five times to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature and stir vigorously for the specified reaction time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Catalytic Cycle and Troubleshooting Logic
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: A logical guide to troubleshooting low yields.
References
-
Palladium−Phosphinous Acid-Catalyzed Cross-Coupling of Aryl and Acyl Halides with Aryl-, Alkyl-, and Vinylzinc Reagents. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. Available at: [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. Available at: [Link]
-
Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. ResearchGate. Available at: [Link]
-
Suzuki Coupling: A Cornerstone Reaction Enabled by Boronic Acids. Boron Molecular. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
The Development of Efficient Catalysts for Palladium-Catalyzed Coupling Reactions of Aryl Halides. ResearchGate. Available at: [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. Available at: [Link]
-
Problems with Suzuki coupling. Reddit. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? Reddit. Available at: [Link]
-
Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. ResearchGate. Available at: [Link]
-
Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Sci-Hub. Available at: [Link]
-
Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics - ACS Publications. Available at: [Link]
-
Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate. Available at: [Link]
- Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos.CoLab.
-
Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. PubMed Central. Available at: [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters - ACS Publications. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]
-
Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. Available at: [Link]
-
Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Schroeder Group - University of Illinois. Available at: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald’s S-Phos | CoLab [colab.ws]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. arodes.hes-so.ch [arodes.hes-so.ch]
- 21. researchgate.net [researchgate.net]
- 22. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
Technical Support Center: Minimizing Homocoupling in 2-Bromo-4'-(trifluoromethyl)biphenyl Cross-Coupling Reactions
Welcome to the technical support center for optimizing cross-coupling reactions involving 2-Bromo-4'-(trifluoromethyl)biphenyl. This guide is designed for researchers, scientists, and professionals in drug development who are looking to minimize the formation of homocoupling side products and maximize the yield of the desired cross-coupled product. Here, we address common challenges through a series of troubleshooting questions and frequently asked questions, providing in-depth explanations and actionable protocols.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems encountered during the cross-coupling of this compound.
Question 1: I'm observing a significant amount of 4,4'-bis(trifluoromethyl)biphenyl in my Suzuki-Miyaura reaction. What are the primary causes and how can I mitigate this?
The formation of 4,4'-bis(trifluoromethyl)biphenyl, the homocoupling product of your boronic acid reagent, is a common issue. The primary culprits are often related to the presence of oxygen and the palladium catalyst's state.
Underlying Causes:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture is a major contributor to the homocoupling of boronic acids.[1][2][3] Oxygen can participate in an oxidative cycle with the palladium catalyst, leading to the dimerization of the boronic acid.
-
Pd(II) Species: If your catalytic cycle has an excess of Pd(II) species that are not efficiently reduced to the active Pd(0) state, they can promote the homocoupling of two boronic acid molecules.[2][4] This is particularly relevant when using Pd(II) precatalysts like Pd(OAc)₂.[1]
Solutions & Protocols:
-
Rigorous Degassing: It is critical to thoroughly degas all solvents and the reaction mixture.[1] This can be achieved by:
-
Inert Gas Sparging: Bubbling an inert gas such as argon or nitrogen through the solvent for an extended period.
-
Freeze-Pump-Thaw: For more sensitive reactions, performing at least three cycles of freezing the solvent, evacuating the headspace, and thawing under an inert atmosphere.
-
-
Maintain an Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas using Schlenk line techniques or a glovebox.[1]
-
Choice of Palladium Source:
-
Consider using a Pd(0) source like Pd(PPh₃)₄ to bypass the in-situ reduction step.
-
If using a Pd(II) precatalyst, ensure efficient reduction to Pd(0). Some precatalysts, like certain Buchwald generations, are designed for rapid and clean generation of the active catalyst.[4]
-
-
Addition of a Mild Reducing Agent: In some cases, the addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) without interfering with the main catalytic cycle.[2]
Question 2: My main side product is 2,2'-bis(4'-(trifluoromethyl)phenyl)-1,1'-biphenyl, the homocoupling product of the starting aryl bromide. How can I suppress this?
The homocoupling of this compound can also be a significant competing reaction. This is often influenced by the reaction kinetics and the specific catalyst system employed.
Underlying Causes:
-
Slow Transmetalation: If the transmetalation step in the catalytic cycle is slow relative to the oxidative addition, the concentration of the arylpalladium(II) intermediate increases. This intermediate can then react with another molecule of the aryl bromide, leading to homocoupling.
-
High Local Concentration: A high local concentration of the aryl halide can favor the homocoupling pathway.[1]
-
Elevated Temperatures: Higher reaction temperatures can sometimes increase the rate of homocoupling side reactions.[1]
Solutions & Protocols:
-
Optimize Ligand Choice: The ligand plays a crucial role in modulating the reactivity of the palladium center.
-
Control Reagent Addition: Instead of adding all reagents at once, consider the slow addition of the this compound to the reaction mixture. This helps to maintain a low concentration of the aryl halide, minimizing the chance of homocoupling.
-
Temperature Optimization: While higher temperatures can increase the reaction rate, they may also promote side reactions. It is advisable to screen a range of temperatures to find the optimal balance between reaction rate and selectivity.[1] Lowering the temperature may reduce homocoupling.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the cross-coupling of this compound.
What are the fundamental mechanisms leading to homocoupling in palladium-catalyzed cross-coupling reactions?
Homocoupling can occur through several mechanistic pathways, primarily involving either the organometallic reagent (e.g., boronic acid in Suzuki coupling) or the organic halide.
Mechanisms of Homocoupling
Caption: Mechanisms of boronic acid and aryl halide homocoupling.
How does the choice of base and solvent affect the formation of homocoupling byproducts?
The base and solvent system is critical for a successful cross-coupling reaction and can significantly influence the prevalence of side reactions.
Role of the Base:
-
In Suzuki-Miyaura coupling, the base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[8][9]
-
The strength and nature of the base can affect the reaction rate and selectivity. For instance, in some systems, weaker bases like K₂CO₃ have been shown to produce fewer homocoupling side products compared to stronger bases.[10]
Influence of the Solvent:
-
The solvent must solubilize the reactants and the catalyst system.[11]
-
Solvent polarity can influence the rates of the different steps in the catalytic cycle.
-
Biphasic solvent systems, such as toluene/water or dioxane/water, are common in Suzuki reactions and can help to suppress homocoupling by partitioning the reagents and catalyst.[9][11] In some instances, using water as a solvent has been shown to improve selectivity by suppressing homocoupling.[12]
Can Stille coupling be an effective alternative to Suzuki-Miyaura coupling for this substrate, and what are the considerations for minimizing homocoupling in that context?
Yes, Stille coupling can be a viable alternative. It involves the reaction of an organostannane with an organic halide.
Considerations for Stille Coupling:
-
Homocoupling of Organostannanes: Similar to boronic acids, organostannanes can also undergo homocoupling.[13][14] This is often promoted by the presence of oxygen. Therefore, maintaining a strictly inert atmosphere is crucial.[15]
-
Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the organostannane reagent can help to minimize its homocoupling.[15]
-
Tin Byproducts: A significant drawback of Stille coupling is the toxicity of the organotin reagents and the difficulty in removing the tin byproducts.[16] A common workup procedure involves washing the reaction mixture with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble fluorides.[16]
Experimental Protocols
Optimized Suzuki-Miyaura Coupling Protocol
This protocol is a starting point and may require optimization for specific coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 ratio, degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.
-
Seal the flask and evacuate and backfill with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Stille Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Tributyl(aryl)stannane) (1.1 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Anhydrous and degassed Toluene
Procedure:
-
To a dry Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed toluene via syringe, followed by the organostannane.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with an aqueous solution of KF, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting homocoupling.
Quantitative Data Summary: Influence of Reaction Parameters
The following table summarizes the general effects of various parameters on the formation of homocoupling byproducts.
| Parameter | Adjustment | Effect on Homocoupling | Rationale |
| Atmosphere | Rigorous exclusion of O₂ | Decrease | Prevents oxygen-mediated homocoupling of organoboron reagents.[1][2] |
| Catalyst | Use of Pd(0) source; bulky, electron-rich ligands | Decrease | Favors the desired catalytic cycle over side reactions.[4][7] |
| Temperature | Lowering temperature | Generally decreases | Can reduce the rate of side reactions relative to the desired coupling.[1] |
| Base | Weaker base (e.g., K₂CO₃ vs. Cs₂CO₃) | May decrease | Can modulate the reaction kinetics to favor cross-coupling.[10] |
| Reagent Addition | Slow addition of aryl halide | Decrease | Maintains a low concentration of the aryl halide, disfavoring its homocoupling. |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. [Link]
-
Yu, J., Liu, J., Shi, G., Shao, C., & Zhang, Y. (2015). Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. Angewandte Chemie International Edition, 54(13), 4079-4082. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Gallou, F., & Lipshutz, B. H. (2015). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science, 6(12), 7144-7149. [Link]
-
ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
Haddad, N., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(1), 58-62. [Link]
-
ResearchGate. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. [Link]
-
National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]
-
Riemer, O., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12346-12357. [Link]
-
ResearchGate. General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. [Link]
-
Organic Chemistry Portal. Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. [Link]
-
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. A new P3N ligand for Pd-catalyzed cross-couplings in water - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02923F [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Bromo-4'-(trifluoromethyl)biphenyl
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 2-Bromo-4'-(trifluoromethyl)biphenyl. As a critical intermediate in the synthesis of pharmaceuticals and advanced materials, its purity is paramount for the success of subsequent synthetic steps. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your purification strategy.
Section 1: Understanding the Impurity Profile
Effective purification begins with understanding the potential contaminants in your crude product. This compound is most commonly synthesized via a Suzuki-Miyaura cross-coupling reaction. Consequently, the impurity profile is often dictated by the side reactions and unconsumed reagents inherent to this process.
Table 1: Common Impurities and Their Origins
| Impurity Name | Structure (Example) | Origin | Removal Strategy |
| Unreacted Starting Materials | 2-Bromobiphenyl precursor, (4-(Trifluoromethyl)phenyl)boronic acid | Incomplete reaction | Column Chromatography |
| Homocoupled Byproducts | 4,4'-Bis(trifluoromethyl)biphenyl | Self-coupling of the boronic acid reagent, often promoted by oxygen.[1] | Column Chromatography, Recrystallization |
| Protodeboronation Product | Trifluoromethylbenzene | Premature cleavage of the C-B bond in the boronic acid, replacing it with hydrogen.[2] | Volatile, often removed during solvent evaporation. |
| Palladium Catalyst Residues | Pd(0) black, Pd complexes | The catalyst used in the Suzuki coupling. | Filtration through Celite® or silica gel; treatment with activated carbon.[2] |
| Ligand-Derived Impurities | Triphenylphosphine oxide | Oxidation of phosphine ligands (e.g., PPh₃) during the reaction.[2] | Column Chromatography |
Section 2: Troubleshooting Guide for Purification Issues
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
dot
Sources
Technical Support Center: Synthesis of 2-Bromo-4'-(trifluoromethyl)biphenyl Derivatives
Welcome to the technical support center for the synthesis of 2-Bromo-4'-(trifluoromethyl)biphenyl derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging molecular scaffold. As a key intermediate in the synthesis of pharmaceuticals and advanced materials, successfully navigating its preparation is critical.
The inherent difficulty in synthesizing this class of compounds arises from two primary structural features:
-
Steric Hindrance: The bromine atom at the 2-position creates significant steric bulk around the reaction center, impeding the approach of the catalyst and coupling partner. This is a common challenge in the synthesis of tri- or tetra-ortho substituted biphenyls.[1]
-
Electronic Effects: The potent electron-withdrawing nature of the trifluoromethyl (-CF3) group on the second phenyl ring influences the reactivity of the coupling partners, often requiring carefully optimized reaction conditions.
This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you overcome these challenges and achieve high-yielding, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
The Suzuki-Miyaura cross-coupling reaction is overwhelmingly the most utilized and reliable method for this transformation.[2][3] Its advantages include mild reaction conditions, high functional group tolerance, and the use of commercially available and relatively non-toxic organoboron reagents.[2] Alternative methods like Stille, Negishi, and Kumada couplings can also be effective but often involve more sensitive or toxic organometallic reagents.[1][2]
Q2: I'm seeing significant amounts of homocoupling byproducts. What causes this?
Homocoupling, such as the formation of 4,4'-bis(trifluoromethyl)biphenyl, is a common side reaction in Suzuki-Miyaura couplings.[4] The primary causes include:
-
Catalyst Inactivity: A poorly activated or degraded palladium catalyst can favor homocoupling pathways.
-
Presence of Oxygen: Incomplete degassing of the reaction mixture allows oxygen to enter the catalytic cycle, leading to oxidative side reactions and catalyst degradation that promotes homocoupling.[4]
-
Suboptimal Base/Solvent System: The choice of base and solvent is critical and can significantly influence the relative rates of the desired cross-coupling versus the undesired homocoupling.[4]
Q3: Why is my reaction yield consistently low despite following a standard Suzuki protocol?
Low yields are often traced back to the steric hindrance imposed by the 2-bromo substituent. Standard Suzuki conditions may not be sufficient to overcome this barrier. Key factors to investigate are:
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, t-Bu3P) are often required to facilitate the oxidative addition and reductive elimination steps for hindered substrates.[1]
-
Catalyst Precursor: Using a pre-formed, well-defined palladium precatalyst can lead to more consistent and higher catalyst activity compared to generating the active Pd(0) species in situ.
-
Base Strength and Solubility: The base must be strong enough to activate the boronic acid but not so strong as to cause degradation. Its solubility in the reaction medium is also crucial for efficient transmetalation.[5]
Q4: How can I effectively purify the final this compound product?
Purification can be challenging due to the similar polarity of the desired product and common non-polar byproducts like homocoupled species.
-
Column Chromatography: This is the most common method. A carefully selected solvent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane gradients) on silica gel is typically effective.
-
Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water, heptane) can be a highly effective and scalable purification method.
-
Reversed-Phase Chromatography: For very difficult separations of structurally similar congeners, reversed-phase chromatography can be a powerful alternative.[6]
Troubleshooting Guide
This section addresses specific experimental failures in a problem-cause-solution format.
Problem 1: Low or No Conversion of Starting Materials
| Potential Cause | Recommended Solution(s) | Scientific Rationale |
| Ineffective Catalyst System | 1. Switch to a specialized ligand: Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or tricyclohexylphosphine (PCy3). 2. Use a precatalyst: Employ a well-defined Pd(II) precatalyst (e.g., SPhos-Pd-G3) for more reliable activation. | The ortho-bromo group sterically hinders the oxidative addition step. Bulky ligands create a coordinatively unsaturated Pd(0) species that is more reactive and facilitates the difficult reductive elimination step required for hindered biaryl formation.[1] |
| Incorrect Base | 1. Screen different bases: Test a range of bases such as K3PO4, Cs2CO3, or K2CO3. 2. Ensure anhydrous conditions (if using non-aqueous solvent): Use freshly dried base. | The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[5] The choice of base can dramatically affect reaction rates and yields. |
| Deboronylation of Boronic Acid | 1. Use boronic ester: Switch from 4-(trifluoromethyl)phenylboronic acid to its pinacol ester derivative (B2pin2). 2. Minimize reaction time/temperature: Run optimization experiments to find the lowest effective temperature and time. | Electron-deficient arylboronic acids, like the 4-(trifluoromethyl)phenyl derivative, are susceptible to protodeboronation under basic conditions, especially at elevated temperatures.[7] Pinacol esters are generally more stable. |
| Low Reaction Temperature | Increase temperature: Gradually increase the reaction temperature in 10-20 °C increments (e.g., from 80 °C to 110 °C). | Cross-coupling reactions involving sterically hindered or electronically deactivated substrates often require higher thermal energy to overcome the activation barriers for oxidative addition and reductive elimination. |
Problem 2: Excessive Side Product Formation
| Side Product | Potential Cause | Recommended Solution(s) | Scientific Rationale |
| Homocoupling of Boronic Acid | 1. Insufficiently degassed system: Oxygen is present in the reaction. 2. Slow transmetalation relative to other pathways. | 1. Improve degassing: Use a robust sparging technique (e.g., bubbling argon through the solvent for 20-30 min) or multiple freeze-pump-thaw cycles. 2. Use a 1:1.1-1.2 ratio of aryl bromide to boronic acid. | Oxygen can lead to oxidative degradation of the Pd(0) catalyst and promote oxidative homocoupling of the boronic acid. Ensuring a slight excess of the boronic acid can help drive the desired cross-coupling reaction to completion.[4] |
| Hydrodehalogenation (Loss of Bromine) | Presence of protic impurities or hydrogen source: Water or other protic species in the reaction mixture. | 1. Use anhydrous solvents and reagents. 2. Ensure the inert atmosphere is maintained throughout the reaction. | In the presence of a proton source, the aryl-palladium intermediate can undergo protonolysis, leading to the formation of the dehalogenated starting material and terminating the catalytic cycle. |
Visual Guides & Mechanisms
Troubleshooting Workflow for Low Yield
This diagram outlines a logical sequence of steps to diagnose and solve low-yield issues in the synthesis.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a robust method for the synthesis of this compound.
Materials:
-
2-Bromobromobenzene (or a suitable precursor)
-
4-(Trifluoromethyl)phenylboronic acid pinacol ester
-
SPhos Pd G3 Precatalyst
-
Potassium phosphate (K3PO4), anhydrous powder
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromobromobenzene (1.0 eq), 4-(trifluoromethyl)phenylboronic acid pinacol ester (1.2 eq), and potassium phosphate (2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of argon, add the SPhos Pd G3 precatalyst (1.5 mol%). The use of a precatalyst ensures a more consistent initiation of the catalytic cycle.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water via syringe to achieve a 5:1 dioxane:water ratio (final concentration of aryl bromide ~0.2 M). The small amount of water can sometimes accelerate the reaction. [8]5. Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 8-12 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under argon) and analyzing by TLC or GC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
References
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development - ACS Publications. [Link]
-
Synthesis of hindered biphenyls by sequential non-transition metal-catalyzed reaction/palladium-catalyzed cross-couplings. PMC - NIH. [Link]
-
An Efficient Asymmetric Cross-Coupling Reaction in Aqueous Media Mediated by Chiral Chelating Mono Phosphane Atropisomeric Biaryl Ligand. MDPI. [Link]
-
Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
- Synthetic method of 4-bromo-2-fluorobiphenyl.
-
Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. [Link]
-
Synthesis and Properties of Fluorinated Polyimides from Rigid and Twisted Bis(Trifluoromethyl)Benzidine for Flexible Electronics. ResearchGate. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. [Link]
-
Purification of polybrominated biphenyl congeners. PubMed. [Link]
-
Suzuki Coupling Mechanism and Applications. YouTube. [Link]
Sources
- 1. Synthesis of hindered biphenyls by sequential non-transition metal-catalyzed reaction/palladium-catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An Efficient Asymmetric Cross-Coupling Reaction in Aqueous Media Mediated by Chiral Chelating Mono Phosphane Atropisomeric Biaryl Ligand [mdpi.com]
Technical Support Center: Optimizing Heck Reactions with 2-Bromo-4'-(trifluoromethyl)biphenyl
Welcome to the technical support center for optimizing the Heck reaction with 2-Bromo-4'-(trifluoromethyl)biphenyl. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific cross-coupling reaction. The inherent steric hindrance of the ortho-bromo substituent on one phenyl ring, combined with the electronic effects of the trifluoromethyl group on the other, presents unique challenges that require careful consideration of reaction parameters for achieving high efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: Why is my Heck reaction with this compound showing low to no conversion?
A1: Low conversion is a common issue and can stem from several factors. Start by verifying the quality and purity of your reagents, particularly the solvent and base, which should be anhydrous. The primary culprits are often related to the catalyst's activity and the reaction conditions. The palladium catalyst, especially if using a Pd(II) precatalyst, may not be efficiently reduced to the active Pd(0) state.[1][2] Additionally, the steric hindrance from the ortho-bromo group on this compound can impede the initial oxidative addition step, which is often rate-determining.[3] Ensure your reaction is conducted under a strictly inert atmosphere, as oxygen can deactivate the catalyst.[1][4]
Q2: What is the optimal catalyst and ligand combination for this sterically hindered substrate?
A2: For sterically hindered aryl bromides like this compound, standard catalysts such as Pd(PPh₃)₄ may be inefficient.[5] More effective catalyst systems often involve bulky, electron-rich phosphine ligands that can stabilize the palladium center and facilitate the oxidative addition step.[4] Ligands like XPhos, SPhos, or RuPhos are often employed for challenging couplings.[4] Alternatively, N-heterocyclic carbene (NHC) ligands have also shown high thermal stability and effectiveness in Heck reactions.[6] A good starting point is to screen a few different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a selection of these specialized ligands.
Q3: How do I choose the right base and solvent for my reaction?
A3: The choice of base and solvent is critical and can significantly impact reaction efficiency.[4] The base is necessary to neutralize the HBr generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[2][7] For aryl bromides, common bases include organic amines like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) and sodium acetate (NaOAc).[8][9] The optimal base is often substrate-dependent, and screening may be necessary.[10]
Regarding solvents, polar aprotic solvents like DMF, NMP, or dioxane are typically used in Heck reactions as they can dissolve the various components and stabilize charged intermediates.[11] The choice of solvent can influence reaction kinetics and catalyst stability. For instance, in some cases, less polar solvents might yield better results.
Q4: I am observing the formation of side products. What are they and how can I minimize them?
A4: A common side product in Heck reactions is the "reductive Heck" product, where the aryl group adds across the double bond, but instead of β-hydride elimination, the intermediate is reduced.[11][12] Another possibility is alkene isomerization, which can occur if the β-hydride elimination is reversible.[2] To minimize these side reactions, carefully optimizing the base, temperature, and ligand can be effective.[11] For instance, the addition of certain salts can sometimes suppress alkene isomerization.[2]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the Heck reaction of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Very Low Conversion | 1. Inactive Catalyst: Pd(II) precatalyst not reduced to Pd(0); catalyst decomposed by oxygen.[1][4] 2. Poor Reagent Quality: Presence of water or impurities in solvent, base, or starting materials.[1] 3. Suboptimal Conditions: Reaction temperature too low; inappropriate ligand, base, or solvent.[4][10] | 1. Use a pre-activated Pd(0) source or ensure efficient in-situ reduction.[1] Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (N₂ or Ar).[1] 2. Use freshly distilled or anhydrous solvents and high-purity reagents.[1] 3. Screen different bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[4] Systematically vary the base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) and solvent (e.g., DMF, NMP, dioxane).[4] Increase the reaction temperature in increments.[6] |
| Low Yield | 1. Catalyst Deactivation: Formation of inactive palladium black.[4] 2. Incomplete Reaction: Insufficient reaction time or suboptimal temperature. 3. Steric Hindrance: The ortho-substituent slows down the oxidative addition step.[3] | 1. Use a ligand that better stabilizes the Pd(0) species.[4] Consider a higher catalyst loading (e.g., increase from 1 mol% to 3-5 mol%) for initial trials.[4] 2. Monitor the reaction by TLC or GC/LC-MS and extend the reaction time if necessary. Gradually increase the temperature. 3. Employ a catalyst system known to be effective for sterically hindered substrates (e.g., Pd precatalyst with a bulky, electron-rich ligand).[4] |
| Formation of Impurities / Side Products | 1. Alkene Isomerization: Reversible β-hydride elimination.[2] 2. Reductive Heck Reaction: Interception of the alkylpalladium(II) intermediate by a hydride source.[12] 3. Homocoupling of the Alkene or Aryl Halide. | 1. The choice of base can influence this; sometimes silver salts are added to facilitate reductive elimination and prevent re-addition.[2] 2. Re-evaluate the reaction conditions, particularly the hydride source (which can sometimes be the solvent or base).[12] 3. This may indicate issues with the catalyst initiation or stability. Re-screen ligands and ensure an inert atmosphere. |
| Poor Regioselectivity (in case of unsymmetrical alkenes) | 1. Electronic and Steric Factors: The regioselectivity of the alkene insertion is influenced by the electronics of the alkene and steric interactions.[2] | 1. The choice of ligand can significantly influence regioselectivity.[2] For electron-deficient alkenes, the aryl group typically adds to the β-position. For electron-rich alkenes, the outcome can be more varied. |
Experimental Protocol: Heck Coupling of this compound with Styrene
This protocol provides a starting point for the optimization of the Heck reaction.
Materials:
-
This compound
-
Styrene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and XPhos (e.g., 0.04 mmol, 4 mol%).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 eq) and anhydrous K₂CO₃ (2.0 mmol, 2.0 eq).
-
Solvent and Alkene Addition: Add anhydrous 1,4-dioxane (5 mL). Then, add styrene (1.2 mmol, 1.2 eq) via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Catalytic Cycle of the Heck Reaction
The Heck reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates.[8][9]
Caption: The catalytic cycle of the Heck reaction.
References
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable.
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
- Palladium catalyst issues in cross-coupling reactions - Benchchem.
-
Heck Reaction - Chemistry LibreTexts. Available at: [Link]
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
-
A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands | Organometallics - ACS Publications. Available at: [Link]
- Technical Support Center: Troubleshooting Heck Reactions with (C₆H₅CN)₂PdCl₂ - Benchchem.
-
Mechanisms of the Mizoroki–Heck Reaction - SciSpace. Available at: [Link]
-
Heck Reaction Mechanism - BYJU'S. Available at: [Link]
-
Heck Reaction—State of the Art - MDPI. Available at: [Link]
-
Heck Reaction - Organic Chemistry Portal. Available at: [Link]
-
Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes - AIP Publishing. Available at: [Link]
-
Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins - The University of Liverpool Repository. Available at: [Link]
-
Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran 34 with styrene 2a - ResearchGate. Available at: [Link]
-
Cross-coupling reaction - Wikipedia. Available at: [Link]
-
Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions | Journal of the American Chemical Society. Available at: [Link]
-
Heck reaction - Wikipedia. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. Available at: [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH. Available at: [Link]
-
A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Available at: [Link]
-
Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. Available at: [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. Available at: [Link]
-
Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Available at: [Link]
-
Representative results for the optimization of Pd-catalyzed... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Heck Coupling | NROChemistry. Available at: [Link]
-
Heck Reaction Explained: Definition, Examples, Practice & Video Lessons - Pearson. Available at: [Link]
-
Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - NIH. Available at: [Link]
-
Pd‐catalyzed Heck/Hiyama reaction of 2‐pyridyldimethyl(vinyl)silane with organic halides.. Available at: [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. Available at: [Link]
-
The Heck coupling reactions of aryl bromides with styrene - ResearchGate. Available at: [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI. Available at: [Link]
-
Intramolecular Heck Reaction of Unactivated Alkyl Halides - ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH. Available at: [Link]
-
Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Available at: [Link]
-
Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides - ACS Publications. Available at: [Link]
-
Oxidative Heck Vinylation for the Synthesis of Complex Dienes and Polyenes - PMC - NIH. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. byjus.com [byjus.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. mdpi.com [mdpi.com]
- 12. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 2-Bromo-4'-(trifluoromethyl)biphenyl
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Buchwald-Hartwig amination. This resource is designed to provide practical, in-depth guidance for scientists encountering challenges with the palladium-catalyzed C-N cross-coupling of 2-Bromo-4'-(trifluoromethyl)biphenyl. The following troubleshooting guide and frequently asked questions (FAQs) are structured to address specific experimental issues and provide a deeper understanding of the reaction's nuances, particularly concerning ligand selection.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the amination of this compound, offering targeted solutions grounded in mechanistic principles.
Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
Answer:
Low or no conversion is a common issue that can often be traced back to the catalyst system or reaction conditions. Here's a breakdown of potential culprits and actionable solutions:
-
Inactive Catalyst: The active catalytic species in a Buchwald-Hartwig amination is a Pd(0) complex.[1][2] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1][2]
-
Solution: Ensure your reaction conditions facilitate this reduction. The amine (if it has an α-hydrogen) or the phosphine ligand can act as a reducing agent.[2] For more reliable and efficient generation of the active Pd(0) catalyst, consider using a commercially available precatalyst, such as a palladacycle (e.g., G3 or G4 precatalysts).[3] These are designed to form the active LPd(0) species cleanly and efficiently upon exposure to a base.[1]
-
-
Inappropriate Ligand Choice: The ligand is arguably the most critical component of the catalyst system. Its steric and electronic properties directly influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[4][5][6]
-
Solution: For the coupling of an aryl bromide like this compound, sterically hindered and electron-rich biaryl monophosphine ligands are generally the most effective.[4][7][8] These ligands promote the formation of the catalytically active monoligated palladium complex and facilitate the crucial reductive elimination step.[4][5] For primary amines, ligands such as BrettPhos have shown broad applicability.[2] For secondary amines, RuPhos is often a good starting point.[3]
-
-
Incorrect Base Selection: The base plays a crucial role in deprotonating the amine, allowing it to coordinate to the palladium center.[9][10][11] An unsuitable base can lead to a stalled reaction.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.[1][3] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher reaction temperatures.[3][9]
-
-
Solvent Issues: The solvent must be able to dissolve the reactants and the catalyst system while remaining inert to the reaction conditions.[12][13][14][15]
-
Solution: Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig aminations.[1][2] Ensure the solvent is anhydrous and degassed, as water and oxygen can deactivate the catalyst. Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the reaction by coordinating to the palladium center.[1]
-
Question 2: I am observing significant formation of side products, such as hydrodehalogenation of the starting material or homocoupling. How can I minimize these?
Answer:
The formation of side products is a clear indicator that the desired catalytic cycle is competing with unproductive pathways. Here's how to address these specific issues:
-
Hydrodehalogenation: This occurs when the aryl halide is reduced to the corresponding arene. A common cause is a β-hydride elimination from an intermediate palladium(II)-amido complex, which can be more prevalent with certain secondary amines.[7][16]
-
Solution: Optimizing the ligand can often suppress this side reaction. A bulkier ligand can sterically disfavor the conformation required for β-hydride elimination. Additionally, adjusting the reaction temperature and catalyst loading can help minimize this pathway.[3]
-
-
Homocoupling: The dimerization of either the aryl halide or the amine can be promoted by certain catalyst systems and conditions.
-
Solution: This issue can often be mitigated by carefully controlling the catalyst loading and reaction temperature.[3] Screening different ligands may also be necessary, as some are more prone to promoting homocoupling than others.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the Buchwald-Hartwig amination of this compound, with a focus on the rationale behind experimental choices.
Question 1: Why is ligand selection so critical for the success of my Buchwald-Hartwig amination?
Answer:
The phosphine ligand plays a multifaceted role in the catalytic cycle, and its structure directly impacts the efficiency and selectivity of the reaction.[17] The key functions of the ligand include:
-
Stabilizing the Palladium Center: The ligand stabilizes the palladium catalyst, preventing its decomposition into inactive palladium black.
-
Modulating Electronic Properties: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl bromide to the Pd(0) complex.[5]
-
Controlling Steric Environment: The steric bulk of the ligand is crucial for promoting the reductive elimination step, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[4][5] Bulky ligands favor the formation of a three-coordinate intermediate that undergoes faster reductive elimination.[7]
For a challenging substrate combination like this compound and an amine, the use of sterically hindered biaryl phosphine ligands is often necessary to achieve high yields.[4][7][8]
Question 2: How do I choose the best starting ligand for my specific amine?
Answer:
The optimal ligand is highly dependent on the nature of the amine nucleophile.[1][18] The following table provides a general guide for initial ligand selection based on the amine class:
| Amine Class | Recommended Starting Ligands | Rationale |
| Primary Aliphatic Amines | BrettPhos, XPhos | These bulky, electron-rich ligands are effective for a wide range of primary amines.[2][3] |
| Secondary Aliphatic Amines | RuPhos, DavePhos | These ligands are well-suited for the coupling of often less reactive secondary amines.[3] |
| Primary Arylamines | BrettPhos, RuPhos | The choice can depend on the electronic nature and steric hindrance of the arylamine. |
| Secondary Arylamines | RuPhos | Diarylamines can be challenging substrates due to their low nucleophilicity, and RuPhos has shown success in these couplings.[4] |
| Heteroarylamines | tBuBrettPhos, DavePhos | These can be challenging coupling partners, and more specialized ligands may be required for optimal results.[3] |
It is important to note that this is a starting point, and some optimization may be necessary for your specific substrate combination.
Question 3: What is the role of the base, and how do I select the appropriate one?
Answer:
The base is essential for deprotonating the amine, which increases its nucleophilicity and allows it to displace the halide from the palladium center.[9][10][11] The choice of base depends on the pKa of the amine and the presence of any base-sensitive functional groups in your substrates.
-
Strong Bases: For most amines, a strong, non-nucleophilic base like NaOtBu or LHMDS is effective.[1][3]
-
Weaker Bases: If your starting materials contain functional groups that are sensitive to strong bases (e.g., esters, nitro groups), a weaker base such as K₃PO₄ or Cs₂CO₃ should be used.[2][9] This may necessitate a higher reaction temperature to achieve a reasonable reaction rate.[2]
The physical properties of the base can also be important. Grinding the base before use or adding an agent like Celite can help prevent clumping and improve reaction consistency, especially in larger-scale reactions.[1]
Experimental Workflow & Protocols
Below is a general protocol for a small-scale Buchwald-Hartwig amination of this compound. This should be considered a starting point and may require optimization.
General Experimental Protocol
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 0.024 mmol, 2.4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
To an oven-dried reaction vial under an inert atmosphere (e.g., in a glovebox), add the this compound, palladium precatalyst, and base.
-
Seal the vial with a cap containing a PTFE septum.
-
If not working in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine via syringe. If the amine is a solid, it can be added with the other solids in step 1.
-
Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction for the desired amount of time (e.g., 12-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench appropriately before workup and purification.
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Ligand Selection Decision Tree
The following diagram provides a simplified decision-making workflow for selecting an appropriate ligand.
Caption: A decision tree to guide initial ligand selection.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 12159–12168. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Angewandte Chemie International Edition, 50(29), 6414-6439. Retrieved from [Link]
-
D. S. Surry and S. L. Buchwald, "Biaryl Monophosphine Ligands in Palladium-Catalyzed C-N Coupling: An Updated User's Guide," Angew. Chem. Int. Ed., vol. 50, no. 29, pp. 6414-6439, 2011. [Online]. Available: [Link]
-
T. D. Quach and R. A. Batey, "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts," Org. Lett., vol. 16, no. 16, pp. 4388-4391, 2014. [Online]. Available: [Link]
-
J. R. Sherwood, J. H. Clark, I. J. S. Fairlamb, and J. M. Slattery, "Solvent effects in palladium catalysed cross-coupling reactions," Green Chem., vol. 21, no. 9, pp. 2164-2213, 2019. [Online]. Available: [Link]
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. theses.enscm.fr [theses.enscm.fr]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pure.york.ac.uk [pure.york.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Catalyst Deactivation with 2-Bromo-4'-(trifluoromethyl)biphenyl
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting for a common yet complex issue: palladium catalyst deactivation in cross-coupling reactions involving challenging substrates like 2-Bromo-4'-(trifluoromethyl)biphenyl. Our goal is to move beyond simple procedural lists and offer a diagnostic, mechanism-driven approach to solving your catalytic challenges.
Section 1: Frequently Asked Questions (FAQs) & Quick Diagnosis
This section addresses the most immediate questions that arise when a reaction fails, helping you quickly diagnose the likelihood of catalyst deactivation.
Q1: My reaction has stalled, and I see black particles crashing out of the solution. What's happening?
A: The formation of a black precipitate is a classic sign of catalyst deactivation, specifically the agglomeration of the active Pd(0) species into inactive palladium black.[1] This typically occurs when the ligand fails to adequately stabilize the Pd(0) nanoparticles, leading them to coalesce.[2] The electron-withdrawing nature of the trifluoromethyl group on your substrate can exacerbate this by slowing down key steps in the catalytic cycle, increasing the "time-off" the cycle where the catalyst is vulnerable to decomposition.[3][4]
Q2: The reaction starts but gives low conversion and many side products. Is this deactivation?
A: It very well could be. Sluggish reactions and low conversion are hallmark symptoms of a struggling catalyst.[1] When the catalytic cycle is inefficient, the prolonged reaction times at elevated temperatures can lead to catalyst decomposition or the formation of side products.[5][6] The issue may not be a complete "death" of the catalyst but rather a significant slowing of the turnover frequency. This can be caused by impurities acting as catalyst poisons or suboptimal reaction conditions.[7][8]
Q3: How does the this compound substrate specifically impact my catalyst's stability?
A: Your substrate presents a dual challenge. The C-Br bond is less reactive for oxidative addition than a C-I bond. Concurrently, the potent electron-withdrawing trifluoromethyl (-CF3) group deactivates the aromatic ring system.[3][4] This electronic effect can make the initial oxidative addition step—where the palladium catalyst inserts into the C-Br bond—kinetically more demanding.[9] A slower oxidative addition means the Pd(0) catalyst spends more time in a vulnerable, coordinatively unsaturated state, increasing the probability of deactivation pathways like agglomeration.[1][10]
Q4: How can I distinguish between catalyst deactivation and a problem with my other reagents?
A: This is a critical diagnostic question. Before blaming the catalyst, perform these checks:
-
Reagent Purity: Ensure the purity of your starting materials and base. Trace impurities, especially from amines or sulfur-containing compounds, are known catalyst poisons.[8][11][12] Purification of liquid reagents by passing them through a plug of activated alumina can be effective.[13]
-
Base Integrity: Is your base (e.g., K₃PO₄, Cs₂CO₃) sufficiently anhydrous and finely powdered? Clumpy or old base can lead to poor reactivity and reproducibility issues.
-
Solvent Quality: Are you using a high-purity, anhydrous, and thoroughly degassed solvent? Dissolved oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.[1][14]
If these components are verified to be high quality, the focus should shift to the catalyst's stability under your specific reaction conditions.
Section 2: In-Depth Troubleshooting Workflows
When facing persistent issues, a systematic approach is necessary. The following workflows guide you from problem identification to a targeted solution.
Problem A: Reaction Stalls or Yields Plateau at Low-to-Moderate Conversion
This common scenario suggests the catalyst is initially active but loses its efficacy over time. The cause is often a slow-acting poison or gradual thermal decomposition.
Below is a logical workflow to diagnose and solve a stalled reaction.
Caption: A step-by-step diagnostic workflow for stalled reactions.
-
Solvent Degassing: Sparge your reaction solvent (e.g., Toluene, Dioxane) with argon or nitrogen for 30-60 minutes. Alternatively, use three freeze-pump-thaw cycles for maximum oxygen removal.[15]
-
Base Preparation: If using a solid inorganic base like K₃PO₄, grind it to a fine, consistent powder with a mortar and pestle and dry it in an oven (or under vacuum) at >150 °C for several hours before use. Store in a desiccator.
-
Reaction Assembly: Assemble your reaction flask (oven-dried glassware is essential) with a stir bar. Add the solid reagents (aryl bromide, coupling partner, base, catalyst, ligand). Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times. Finally, add the degassed solvent via syringe and begin heating.[13]
Problem B: Rapid Formation of Palladium Black and No Product
This indicates a catastrophic failure of the catalyst system, where the protective ligand shell is compromised almost immediately, leading to rapid agglomeration.[1]
-
Cause 1: Inadequate Ligand Protection: The chosen ligand may be too small, not electron-rich enough, or used in too low a ratio to stabilize the Pd(0) center against the harsh reaction conditions or the electronically demanding substrate.
-
Solution 1: Switch to a Superior Ligand System. For electron-deficient aryl bromides like this compound, sterically bulky and electron-rich phosphine ligands are often required.[5][9] These ligands promote a faster, more efficient catalytic cycle, which minimizes the catalyst's "off-cycle" time where it is prone to decomposition.
| Ligand Type | Example(s) | Key Strengths for this Application |
| Monodentate Biarylphosphines | SPhos, XPhos, RuPhos | Steric bulk protects the metal center; electron-rich nature accelerates oxidative addition and reductive elimination.[5][9] |
| Chelating Diphosphines | Xantphos | Wide bite angle can promote reductive elimination and prevent the formation of inactive catalyst dimers. |
| N-Heterocyclic Carbenes (NHCs) | IPr, PEPPSI™-type | Strong σ-donating ability forms very stable bonds to palladium, offering high thermal stability.[13] |
-
Cause 2: Poor Precatalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), its reduction to the active Pd(0) species may be inefficient. This can lead to a low concentration of the active catalyst and favor decomposition pathways.
-
Solution 2: Use a Modern Precatalyst. Third and fourth-generation (G3, G4) Buchwald precatalysts are designed to generate the active L-Pd(0) species cleanly and efficiently under mild conditions, often leading to more reproducible results.[13]
Section 3: Mechanistic Insights into Deactivation
Understanding how a catalyst deactivates is key to preventing it. The diagram below illustrates the desired catalytic cycle for a Suzuki-Miyaura coupling and highlights the primary off-ramps to inactive species.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. huaruicarbon.com [huaruicarbon.com]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. honrel.com [honrel.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Column Chromatography Purification of 2-Bromo-4'-(trifluoromethyl)biphenyl Derivatives
Welcome to the Technical Support Center dedicated to the column chromatography purification of 2-Bromo-4'-(trifluoromethyl)biphenyl derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the specific challenges associated with purifying these complex molecules.
Introduction
This compound and its derivatives are important intermediates in the synthesis of pharmaceuticals and advanced materials. Their purification via column chromatography can be challenging due to their unique chemical properties, including the presence of a heavy bromine atom and a strongly electron-withdrawing trifluoromethyl group. These features can lead to issues such as poor separation from structurally similar impurities, on-column degradation, and difficult elution profiles. This guide offers practical, field-proven insights to help you optimize your purification process.
Troubleshooting Guide
This section addresses specific problems that may arise during the column chromatography purification of this compound derivatives, offering probable causes and actionable solutions.
Problem 1: Poor Separation of the Target Compound from Impurities
Symptom: Fractions collected from the column contain a mixture of the desired product and impurities, as observed by TLC or other analytical methods.
Probable Causes:
-
Inappropriate Solvent System: The polarity of the mobile phase may not be optimal to resolve compounds with similar Rf values.
-
Stationary Phase Choice: Standard silica gel may not provide the necessary selectivity for halogenated and fluorinated aromatic compounds.
-
Column Overloading: Exceeding the capacity of the column can lead to band broadening and co-elution.
-
Improper Column Packing: An unevenly packed column can result in channeling, where the solvent and sample flow through paths of least resistance, leading to poor separation.
Solutions:
| Solution | Detailed Protocol & Rationale |
| Optimize the Mobile Phase | Protocol: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). A good starting point for these non-polar to moderately polar compounds is a mixture of a non-polar solvent like hexane or heptane with a more polar solvent such as ethyl acetate or dichloromethane.[1] Aim for an Rf value of 0.2-0.3 for the target compound to ensure good separation on the column.[1] If separation is still poor, consider a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity. Rationale: Finding the optimal mobile phase polarity is crucial for achieving differential migration of compounds on the stationary phase.[2][3] A gradient elution can help to separate compounds with a wide range of polarities. |
| Select an Alternative Stationary Phase | Protocol: If standard silica gel fails to provide adequate separation, consider using a stationary phase that offers different selectivity. For halogenated and aromatic compounds, phenyl- or biphenyl-bonded silica can enhance separation through π-π interactions.[4][5] Fluorinated stationary phases can also offer unique selectivity for fluorinated analytes.[6][7] Rationale: The choice of stationary phase is critical as it dictates the primary mode of interaction with the analyte.[3] Biphenyl and fluorinated phases can provide alternative retention mechanisms beyond simple polarity-based interactions, which can be advantageous for separating structurally similar aromatic compounds.[4][5][6][7] |
| Proper Sample Loading | Protocol: Ensure the amount of crude sample loaded does not exceed 1-5% of the total weight of the stationary phase. For challenging separations, a lower loading percentage is recommended. If the sample is not soluble in the initial mobile phase, use a "dry loading" technique.[1] Dry Loading Procedure: 1. Dissolve the crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane). 2. Add a small amount of silica gel to the solution. 3. Remove the solvent using a rotary evaporator to obtain a free-flowing powder of the sample adsorbed onto the silica gel. 4. Carefully add this powder to the top of the packed column.[1] Rationale: Overloading the column saturates the stationary phase, leading to broad, overlapping bands. Dry loading prevents issues with sample solubility and ensures a narrow starting band, which is critical for good resolution.[1][8] |
| Ensure Proper Column Packing | Protocol: Pack the column using a slurry method to ensure a homogenous and evenly packed bed. Tap the column gently during packing to settle the stationary phase and remove any air pockets. A well-packed column should have a level surface. Rationale: A properly packed column ensures a uniform flow of the mobile phase, preventing band distortion and improving separation efficiency.[9] |
Problem 2: The Compound is Unstable on the Column
Symptom: Streaking on the TLC plate, the appearance of new, lower Rf spots after chromatography, or low overall recovery of the desired compound.[10]
Probable Causes:
-
Acidic Nature of Silica Gel: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds.[10] The C-Br bond can be susceptible to cleavage under acidic conditions.[10]
-
Prolonged Residence Time: The longer the compound remains on the column, the greater the opportunity for degradation.[10]
Solutions:
| Solution | Detailed Protocol & Rationale |
| Deactivate the Stationary Phase | Protocol: Neutralize the acidic sites of the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as 0.1-1% triethylamine, in the eluent.[10] Alternatively, consider using commercially available deactivated or neutral silica gel. Neutral alumina can also be a suitable alternative for acid-sensitive compounds.[10][11] Rationale: Neutralizing the stationary phase minimizes acid-catalyzed degradation of the target compound during purification.[11] |
| Minimize Residence Time | Protocol: Use flash column chromatography by applying gentle pressure (with air or nitrogen) to increase the flow rate of the mobile phase. Aim for a flow rate that allows for good separation without unnecessarily prolonging the purification time.[10] Rationale: A faster elution minimizes the contact time between the compound and the stationary phase, reducing the risk of on-column decomposition.[10] |
Problem 3: The Compound Elutes Too Quickly or Not at All
Symptom: The target compound comes off in the first few fractions (low Rf) or remains on the column even with a highly polar mobile phase (high Rf).
Probable Causes:
-
Incorrect Mobile Phase Polarity: The eluent is either too polar, causing rapid elution, or not polar enough, leading to strong retention.
-
Compound Decomposition: The compound may have degraded on the column and will not elute.[11]
Solutions:
| Solution | Detailed Protocol & Rationale |
| Adjust Mobile Phase Polarity | Protocol: If the compound elutes too quickly, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system). If the compound is not eluting, gradually increase the polarity of the mobile phase.[12] A step gradient can be effective in this scenario. Rationale: The retention of a compound on a polar stationary phase is inversely proportional to the polarity of the mobile phase. Adjusting the eluent strength allows for fine-tuning the elution profile of the target compound. |
| Check for Compound Stability | Protocol: Before performing column chromatography, spot the crude mixture on a TLC plate and let it sit for a few hours. Then, elute the plate and check for the appearance of new spots, which would indicate decomposition on the silica gel.[11] Rationale: This simple test can save significant time and resources by identifying potential stability issues before committing to a large-scale purification. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system for the purification of this compound?
A good starting point for normal-phase chromatography of this moderately non-polar compound is a mixture of hexane and ethyl acetate. Begin with a low polarity mixture, such as 95:5 hexane/ethyl acetate, and gradually increase the proportion of ethyl acetate based on TLC analysis. Aim for an Rf of 0.2-0.3 for your target compound.[1]
Q2: How can I effectively remove residual brominating agents from my crude product before chromatography?
Residual brominating agents like N-bromosuccinimide (NBS) or bromine can often be removed with an aqueous wash of the crude reaction mixture before chromatography. A wash with a solution of sodium thiosulfate or sodium bisulfite can effectively quench and remove unreacted bromine.
Q3: Is it possible to use reversed-phase chromatography for the purification of these compounds?
Yes, reversed-phase chromatography can be a viable alternative, especially if normal-phase chromatography fails to provide adequate separation. In reversed-phase, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (e.g., mixtures of water with acetonitrile or methanol).[3] This technique separates compounds based on their hydrophobicity.
Q4: My purified compound appears as an oil, but it is reported to be a solid. What should I do?
The presence of residual solvents or minor impurities can prevent crystallization. Ensure all solvent has been removed under high vacuum. If the product is still an oil, try dissolving it in a minimal amount of a good solvent and then adding a poor solvent (an anti-solvent) dropwise to induce precipitation or crystallization.[13]
Experimental Workflow & Diagrams
General Column Chromatography Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 3. rjptonline.org [rjptonline.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chromatography [chem.rochester.edu]
- 12. Purification [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Preventing debromination of 2-Bromo-4'-(trifluoromethyl)biphenyl during reactions
Introduction
Welcome to the technical support center for 2-Bromo-4'-(trifluoromethyl)biphenyl. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in cross-coupling methodologies. A frequent and often yield-limiting challenge encountered with this substrate is undesired debromination, leading to the formation of 4-(trifluoromethyl)biphenyl. This guide provides in-depth troubleshooting strategies, optimized protocols, and answers to frequently asked questions to help you minimize this problematic side reaction and maximize the yield of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is hydrodebromination and why is it a significant problem?
Hydrodebromination (often shortened to "debromination") is a common side reaction in which the bromine atom on the this compound is replaced by a hydrogen atom.[1] This is highly problematic for several reasons:
-
Yield Reduction: It consumes your starting material, directly lowering the theoretical maximum yield of the desired coupled product.[1]
-
Purification Complexity: The resulting byproduct, 4-(trifluoromethyl)biphenyl, often has similar chromatographic properties to the desired product, making separation difficult and time-consuming.[1]
-
Stoichiometric Imbalance: The consumption of the electrophile alters the stoichiometry of the reaction, which can stall the catalytic cycle or lead to other side reactions, such as the homocoupling of the nucleophilic partner.
Q2: What is the primary mechanism that causes debromination in palladium-catalyzed reactions?
The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] Once the active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of your substrate, the resulting Ar-Pd(II)-Br complex is formed. If a Pd-H species is present, it can interact with this complex, leading to reductive elimination of the debrominated arene (Ar-H) instead of the desired cross-coupled product.[1][2]
Sources of the problematic hydride can include:
-
Solvents: Alcohol co-solvents (e.g., isopropanol, methanol) are common hydride sources.[3][4]
-
Bases: Amine bases (e.g., triethylamine) and, in some cases, strong alkoxide bases can generate hydride species.[3]
-
Water: Trace amounts of water, often introduced with reagents or solvents, can react with the palladium complex to form Pd-H.[1][2]
-
Ligands: In some instances, phosphine ligands themselves can be a source of hydrides.[1]
Q3: Is this compound especially prone to debromination?
Yes, its electronic properties can make it more susceptible. The 4'-(trifluoromethyl) group is a potent electron-withdrawing group. This makes the aryl bromide "electron-deficient." Electron-deficient aryl halides are generally more prone to side reactions like hydrodehalogenation in palladium-catalyzed couplings.[1]
Troubleshooting Guide: Minimizing Debromination by Reaction Type
If you are observing significant formation of 4-(trifluoromethyl)biphenyl, use this guide to diagnose and solve the issue.
General Troubleshooting Workflow
This workflow provides a logical sequence for optimizing your reaction to suppress debromination.
Caption: The desired Suzuki cycle vs. the competing debromination pathway.
| Parameter | Problematic Condition | Recommended Solution & Rationale |
| Ligand | Standard ligands like PPh₃. | Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands accelerate the rate-limiting reductive elimination step, favoring product formation over debromination. [1] |
| Base | Strong, soluble bases (e.g., NaOtBu) or amine bases (e.g., Et₃N). | Use a weaker, often heterogeneous inorganic base like finely powdered K₃PO₄ or Cs₂CO₃. [3][5]These are less likely to act as hydride sources. |
| Solvent | Protic solvents (alcohols) or wet aprotic solvents (e.g., DMF, THF). | Use rigorously degassed, anhydrous aprotic solvents like 1,4-Dioxane or Toluene. [1]This minimizes the primary sources of protons and hydrides. |
| Temperature | High temperatures (>110 °C). | Screen a range of lower temperatures (e.g., 80–100 °C). [1][5]Debromination can have a higher activation energy, so lowering the temperature can suppress it more than the desired reaction. |
| Boron Source | Low-purity boronic acid. | Use high-purity boronic acid or a more stable boronic ester (e.g., pinacol ester, MIDA ester). [4][5]This prevents protodeboronation, which can stall the catalytic cycle. |
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and finely powdered, anhydrous potassium phosphate (K₃PO₄) (2.0–3.0 equiv.). [6]2. Inert Atmosphere: Seal the vessel with a septum and perform a minimum of three vacuum/inert gas (Argon or Nitrogen) backfill cycles to thoroughly remove oxygen. [3]3. Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%). Air-stable precatalysts are highly recommended as they ensure the correct ligand-to-metal ratio and generate the active Pd(0) species more cleanly. [1]4. Solvent Addition: Add the degassed, anhydrous solvent (e.g., 1,4-Dioxane or Toluene) via syringe to achieve a final concentration of 0.1-0.5 M with respect to the limiting reagent. [6]5. Reaction Execution: Place the vessel in a preheated oil bath or heating block set to 80-100 °C and stir vigorously.
-
Monitoring & Workup: Monitor the reaction by TLC, GC-MS, or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography. [5][6]
Focus Area 2: Buchwald-Hartwig Amination
In C-N coupling, debromination competes with the desired C-N bond formation. The choice of base is critical, as it must be strong enough to deprotonate the amine without promoting side reactions.
| Parameter | Problematic Condition | Recommended Solution & Rationale |
| Ligand/Catalyst | Less hindered or older generation ligands. | Use modern, sterically hindered biaryl phosphine ligands (e.g., BrettPhos, AdBrettPhos) and precatalysts. These systems are designed to promote rapid C-N reductive elimination, which is crucial for preventing side reactions like β-hydride elimination that can lead to debromination. [7][8] |
| Base | Sodium tert-butoxide (NaOtBu) is highly effective but can be aggressive. | NaOtBu is often the base of choice. However, if debromination is severe, consider switching to other strong, non-nucleophilic bases like Lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄), although the latter may require higher temperatures. [9] |
| Solvent | Polar aprotic solvents like DMF. | Non-polar, aprotic solvents like Toluene, Dioxane, or CPME are generally preferred as they are less likely to be hydride sources. |
-
Vessel Preparation: In a glovebox or under a strong counterflow of inert gas, add the palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried reaction vial.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).
-
Solvent and Execution: Add anhydrous, degassed Toluene or Dioxane. Seal the vial and heat to 80-110 °C with vigorous stirring until the starting material is consumed (monitor by LC-MS or GC-MS).
-
Workup: Cool the reaction, dilute with ethyl acetate, and carefully quench with water or saturated NH₄Cl. Separate the layers, extract the aqueous phase, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Focus Area 3: Grignard Reagent Formation
When forming the Grignard reagent, 2-(4'-(trifluoromethyl)biphenyl)magnesium bromide, the primary side reaction is not debromination by a hydride, but rather a Wurtz-type homocoupling to form 4,4''-bis(trifluoromethyl)-1,1':2',1''-terphenyl. The debrominated product, 4-(trifluoromethyl)biphenyl, is formed upon quenching the Grignard reagent with a proton source (e.g., water).
| Parameter | Problematic Condition | Recommended Solution & Rationale |
| Reagent Concentration | Adding all the aryl bromide at once ("batch" addition). | Use slow, dropwise addition of a dilute solution of this compound in anhydrous THF or Et₂O to the magnesium turnings. This keeps the instantaneous concentration of the aryl bromide low, minimizing its reaction with the already-formed Grignard reagent. [10] |
| Temperature | High temperatures (vigorous reflux). | Maintain a gentle reflux or, if possible, run the reaction at room temperature after initiation. Higher temperatures favor the homocoupling side reaction. [10][11] |
| Water Content | Any trace of moisture. | All glassware must be rigorously flame- or oven-dried. [11]Use anhydrous solvents. Any water will quench the Grignard reagent, leading to the debrominated byproduct and reducing the yield of the active nucleophile. |
-
Apparatus Setup: Assemble a three-neck flask, fitted with a reflux condenser, a pressure-equalizing dropping funnel, and a septum, all under a positive pressure of Argon or Nitrogen. Flame-dry the entire apparatus under vacuum and allow it to cool under an inert atmosphere.
-
Magnesium Activation: Add magnesium turnings (1.2-1.5 equiv.) to the flask. A crystal of iodine can be added to help initiate the reaction.
-
Initiation: Prepare a solution of this compound (1.0 equiv.) in anhydrous THF or Et₂O. Add a small portion (approx. 10%) of this solution to the magnesium. The reaction should initiate, as evidenced by slight bubbling and a color change. Gentle heating may be required.
-
Slow Addition: Once the reaction is initiated, dilute the remaining aryl bromide solution with more anhydrous solvent and add it dropwise from the dropping funnel at a rate that maintains a gentle, controlled reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark grey or brown solution is the Grignard reagent, ready for use in subsequent reactions.
References
-
Reductions of aryl bromides in water at room temperature. National Center for Biotechnology Information (PMC). [Link]
-
Deciphering Complexity in Pd–Catalyzed Cross–Couplings. ChemRxiv. [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]
-
Mechanism of Palladium-Catalyzed Cross-Coupling Reactions. MDPI. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Royal Society of Chemistry. [Link]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]
-
Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]
-
Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Publications. [Link]
-
Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. National Center for Biotechnology Information (PMC). [Link]
-
Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. datapdf.com. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
Mechanisms of 1,1-reductive elimination from palladium: coupling of styrylmethylpalladium complexes. Journal of the American Chemical Society. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. MDPI. [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
-
Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Royal Society of Chemistry. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Johannesburg. [Link]
-
How to remove biphenyl from a Grignard reaction. Quora. [Link]
-
Effect of Ligands and Their Removal on the Au Nanoparticle-Catalyzed Reduction of 4-Nitrophenol. e-Publications@Marquette. [Link]
-
Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. ResearchGate. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Royal Society of Chemistry. [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Center for Biotechnology Information (PMC). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
The Dichotomy of Reactivity: A Comparative Guide to the Suzuki Coupling of 2-Bromo-4'-(trifluoromethyl)biphenyl
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a Nobel Prize-winning tool for the construction of carbon-carbon bonds, particularly the biaryl scaffolds that form the backbone of countless pharmaceuticals, agrochemicals, and functional materials.[1] However, the elegance of this palladium-catalyzed transformation is often tested by the structural nuances of its substrates. Aryl bromides, common electrophilic partners, do not all behave as equals. Their reactivity is a delicate interplay of electronic properties and steric demands.
This guide provides an in-depth comparison of the reactivity of 2-Bromo-4'-(trifluoromethyl)biphenyl , a uniquely challenging substrate, against a panel of archetypal aryl bromides. We will dissect the competing factors that govern its performance, provide supporting experimental context, and detail a robust protocol for tackling such demanding couplings. This analysis is designed for researchers, chemists, and drug development professionals who seek to navigate the complexities of cross-coupling reactions and optimize strategies for the synthesis of complex molecular architectures.
The Subject of Interest: A Molecule of Competing Influences
This compound presents a fascinating case study in reactivity. Its structure embodies a dichotomy of effects that pull the reaction in opposing directions:
-
Steric Hindrance: The bromine atom is positioned at the C2 (ortho) position of a biphenyl system. This placement creates significant steric bulk around the reaction center, physically impeding the approach of the palladium catalyst to the C-Br bond for the crucial initial step of oxidative addition.[2]
-
Electronic Activation: The 4'-position on the second phenyl ring is substituted with a trifluoromethyl (-CF3) group. The -CF3 group is one of the most powerful electron-withdrawing groups (EWGs) used in organic chemistry.[3] Through inductive effects, it withdraws electron density from the entire biphenyl system, including the C-Br bond. This polarization makes the carbon atom of the C-Br bond more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[4]
The central question is: which effect dominates? Does the electronic activation from the -CF3 group overcome the significant steric barrier imposed by the ortho-bromo substitution?
Comparative Reactivity Analysis
To contextualize the performance of this compound, we compare it to four standard aryl bromides, each representing a distinct combination of steric and electronic properties. The following table summarizes typical yields obtained under Suzuki-Miyaura conditions, coupling with a standard nucleophile such as 4-methoxyphenylboronic acid. It is critical to note that yields for sterically hindered substrates are highly dependent on the choice of a specialized, bulky ligand.
| Aryl Bromide Substrate | Structure | Key Features | Typical Yield (%) |
| Bromobenzene | Sterically unhindered, electronically neutral | >95% | |
| 4-Bromoanisole | Sterically unhindered, electron-rich (EDG) | 88-99%[5] | |
| 4-Bromobenzaldehyde | Sterically unhindered, electron-poor (EWG) | >95%[5] | |
| 2-Bromotoluene | Sterically hindered, weakly electron-donating | 58-85% (Ligand dependent)[6] | |
| This compound | ![]() | Sterically hindered, electronically activated (EWG) | Predicted: 70-95% (Requires specialized catalysts) |
Yields are representative and highly dependent on specific reaction conditions (catalyst, ligand, base, solvent, temperature). The yield for this compound is an expert prediction based on the reactivity of similar sterically hindered and electronically activated substrates when using modern, highly active catalyst systems.
Mechanistic Insights: The "Push and Pull" of Reactivity
The observed and predicted reactivities can be explained by examining their influence on the Suzuki-Miyaura catalytic cycle, particularly the rate-determining oxidative addition step.
-
Bromobenzene (The Baseline): As an electronically neutral and sterically unhindered substrate, bromobenzene reacts efficiently with standard palladium catalysts like Pd(PPh₃)₄, typically affording high yields.
-
4-Bromoanisole (Electron-Rich): The methoxy group (-OCH₃) is an electron-donating group (EDG) that increases electron density on the aromatic ring. This slightly disfavors oxidative addition by making the C-Br bond less electrophilic. However, the effect is modest, and high yields are still readily achieved.[5]
-
4-Bromobenzaldehyde (Electron-Poor): The aldehyde group (-CHO) is a strong EWG. It significantly polarizes the C-Br bond, making it highly susceptible to oxidative addition. Consequently, these substrates are very reactive and couple with excellent yields, often under milder conditions than their electron-rich counterparts.[5]
-
2-Bromotoluene (Sterically Hindered): The ortho-methyl group presents a significant steric shield. This dramatically slows the rate of oxidative addition. To achieve good yields, specialized catalysts are required. These catalysts typically feature bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[7] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species that is small enough to access the hindered C-Br bond.[8]
-
This compound (Hindered & Activated): This substrate is the most complex. The steric hindrance from the ortho-bromo biphenyl system is substantial, arguably greater than that of 2-bromotoluene. This factor alone would predict low reactivity. However, the potent electron-withdrawing -CF3 group on the adjacent ring activates the C-Br bond. The result is a substrate that is challenging but highly receptive to the right catalyst system. The electronic activation lowers the energy barrier for oxidative addition, while a bulky, electron-rich ligand is still essential to overcome the steric barrier. With an optimized system, such as a palladacycle precatalyst bearing an NHC ligand, high yields are achievable.[7]
Experimental Protocol: A Robust Method for Challenging Couplings
This protocol is designed for the Suzuki-Miyaura coupling of a sterically hindered aryl bromide, such as this compound, with an arylboronic acid. The use of a bulky phosphine ligand (SPhos) and a strong base (K₃PO₄) in a polar aprotic solvent system is crucial for success.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)
-
Toluene, anhydrous (5 mL)
-
Water, degassed (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Using syringes, add the anhydrous toluene followed by the degassed water. The mixture should be a suspension.
-
Reaction Execution: Place the flask in a preheated oil bath set to 100 °C. Stir the reaction mixture vigorously. The reaction's progress should be monitored periodically (e.g., every 2 hours) by taking a small aliquot and analyzing it by TLC or GC-MS. Typical reaction times range from 4 to 24 hours.
-
Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Add 15 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 25 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue should be purified by flash column chromatography on silica gel to yield the pure biaryl product.
Conclusion
The reactivity of an aryl bromide in Suzuki-Miyaura coupling is not dictated by a single factor but by a balance of steric and electronic influences. This compound exemplifies this principle perfectly. While its significant steric hindrance presents a formidable challenge, the strong electronic activation provided by the trifluoromethyl group primes it for reaction. The key to unlocking its synthetic potential lies in the rational selection of a catalyst system. Modern, bulky, and electron-rich phosphine or NHC ligands are not merely beneficial but essential, providing the high catalytic activity needed to overcome the steric impediment. By understanding these underlying principles, researchers can devise effective strategies to synthesize even the most challenging biaryl targets, pushing the boundaries of what is achievable in complex molecule synthesis.
References
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). National Institutes of Health. Available at: [Link]
-
Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides with arylboronic acids a with PdNP@PPh 2 -SiO 2 as catalyst. (n.d.). ResearchGate. Available at: [Link]
-
Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. Available at: [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available at: [Link]
-
(E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. (2025). MDPI. Available at: [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). ACS Publications. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Available at: [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (n.d.). ResearchGate. Available at: [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.). ResearchGate. Available at: [Link]
-
Suzuki Cross-Coupling. (2025). J&K Scientific LLC. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. (n.d.). National Institutes of Health. Available at: [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2017). ACS Publications. Available at: [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. Available at: [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Available at: [Link]
-
Suzuki cross coupling reaction of aryl halides with arylboronic acid a. (n.d.). ResearchGate. Available at: [Link]
- Improved process for the preparation of 2- (4-trifluoromethoxyphenyl) ethylamine and 4-bromomethyl and 4-chloromethyl-1-trifluoromethoxy-benzene. (n.d.). Google Patents.
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
-
Synthesis of 4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-yl... (n.d.). ResearchGate. Available at: [Link]
- Process for the synthesis and purification of (4-methoxybutyl) (4-trifluoromethylphenyl)methanone. (n.d.). Google Patents.
-
B-Alkyl Suzuki Couplings. (2005). Macmillan Group, Princeton University. Available at: [Link]
-
Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. (2023). Organic Syntheses. Available at: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. gala.gre.ac.uk [gala.gre.ac.uk]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Products from 2-Bromo-4'-(trifluoromethyl)biphenyl Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl group into biphenyl scaffolds is a cornerstone of modern medicinal chemistry, offering profound enhancements to a molecule's metabolic stability, lipophilicity, and binding affinity. The precursor, 2-Bromo-4'-(trifluoromethyl)biphenyl, is a critical starting material for accessing a diverse array of complex molecules. However, the very reactions that make it so versatile—primarily palladium-catalyzed cross-coupling reactions—can yield a mixture of products, isomers, and byproducts. Rigorous structural validation is not merely a procedural step; it is the foundation upon which all subsequent research and development rests.
This guide provides an in-depth comparison of synthetic pathways originating from this compound and a critical evaluation of the analytical techniques required to unequivocally validate the structures of the resulting products. We will delve into the "why" behind experimental choices, offering a framework for creating self-validating protocols.
I. Synthetic Pathways: A Comparative Overview
The two most prevalent and powerful methods for functionalizing this compound are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. Each presents distinct advantages and challenges.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for creating a biaryl linkage, coupling the aryl bromide with an organoboron species. Given the steric hindrance at the 2-position of our starting material, catalyst and ligand selection are paramount to achieving high yields and minimizing side reactions.
Key Considerations for Suzuki-Miyaura Coupling:
-
Catalyst System: Highly active catalysts are necessary to overcome the steric hindrance of the ortho-bromo substituent. Systems employing bulky, electron-rich phosphine ligands are often favored.
-
Potential Byproducts: Homocoupling of the boronic acid is a common byproduct, especially in the presence of oxygen. Dehalogenation of the starting material can also occur.
B. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination provides a direct route to arylamines, which are prevalent in pharmacologically active compounds. Similar to the Suzuki coupling, the sterically hindered nature of the substrate requires a carefully chosen catalyst system.
Key Considerations for Buchwald-Hartwig Amination:
-
Ligand Selection: The choice of phosphine ligand is critical and often substrate-dependent. Bulky, electron-rich ligands are generally effective.
-
Base Selection: The strength and nature of the base can significantly influence the reaction rate and the prevalence of side reactions.
II. The Analytical Gauntlet: A Multi-faceted Approach to Structural Validation
No single analytical technique is sufficient to definitively characterize the products of these reactions. A combination of spectroscopic and spectrometric methods is essential.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy provides the most detailed information about the connectivity and spatial arrangement of atoms in a molecule. For trifluoromethylated biphenyls, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.
Expected ¹H NMR Spectral Characteristics:
-
Aromatic Region (7.0-8.0 ppm): The coupling patterns of the aromatic protons will be complex due to the ortho-substitution. The protons on the trifluoromethyl-bearing ring will typically appear as two doublets, while the protons on the newly introduced ring will have their own characteristic splitting patterns.
-
Integration: The relative integration of the proton signals is crucial for confirming the presence of both aromatic rings in the correct ratio.
Expected ¹³C NMR Spectral Characteristics:
-
Aromatic Region (120-150 ppm): The spectrum will show a number of signals corresponding to the different carbon environments in the biphenyl system.
-
CF₃ Group: The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
Expected ¹⁹F NMR Spectral Characteristics:
-
Singlet Peak: The trifluoromethyl group will typically appear as a singlet in the proton-decoupled ¹⁹F NMR spectrum. Its chemical shift provides confirmation of the electronic environment.
B. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful tool for determining the molecular weight of the product and for gaining structural information through analysis of fragmentation patterns.
Expected Mass Spectrum Features:
-
Molecular Ion Peak (M⁺): The presence of a strong molecular ion peak confirms the molecular weight of the desired product.
-
Fragmentation Pattern: The fragmentation pattern can provide clues about the structure. For example, cleavage of the bond between the two aromatic rings is a common fragmentation pathway for biphenyls.
C. X-ray Crystallography: The Definitive Structure
For crystalline products, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and stereochemistry.
Challenges and Considerations:
-
Crystal Growth: Obtaining X-ray quality crystals can be challenging. It often requires screening of various solvents and crystallization techniques.
-
Purity: The sample must be highly pure to obtain good quality crystals.
III. Comparative Analysis of Validation Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity (through coupling) | Readily available, provides detailed structural information | Can have overlapping signals in complex molecules |
| ¹³C NMR | Carbon skeleton | Complements ¹H NMR, good for identifying functional groups | Lower sensitivity than ¹H NMR |
| ¹⁹F NMR | Presence and environment of fluorine atoms | Highly sensitive, clean spectra | Only applicable to fluorinated compounds |
| Mass Spectrometry | Molecular weight, fragmentation pattern | High sensitivity, provides molecular formula information | Does not provide detailed connectivity information |
| X-ray Crystallography | Absolute 3D structure | Unambiguous structure determination | Requires a suitable single crystal, which can be difficult to obtain |
IV. Experimental Protocols
A. General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/ethanol/water).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring by TLC or GC-MS.
-
Workup: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
B. General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 eq).
-
Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture under an inert atmosphere at 80-110 °C for 6-24 hours, monitoring by TLC or GC-MS.
-
Workup: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.
C. Protocol for NMR Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]
-
Filtration: Filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
-
Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
D. Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the purified product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS.
-
Analysis: Run a suitable temperature program to separate the components of the mixture and obtain the mass spectrum of the desired product.
E. Protocol for Obtaining X-ray Quality Crystals
-
Purification: Ensure the compound is of the highest possible purity (>98%).
-
Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility.[2]
-
Crystallization Method: Employ techniques such as slow evaporation, vapor diffusion, or layering of a miscible non-solvent.[2]
-
Patience: Crystal growth can take from several days to weeks. Avoid disturbing the crystallization vessel.[3]
V. Visualizing Reaction Mechanisms and Workflows
A. Catalytic Cycles
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
B. Analytical Workflow
Caption: A typical workflow for the synthesis and structural validation.
VI. Conclusion
The synthesis of novel compounds from this compound offers exciting possibilities in drug discovery and materials science. However, the success of these endeavors is inextricably linked to the meticulous and unequivocal validation of the resulting products. By employing a multi-pronged analytical approach, grounded in the principles of NMR, mass spectrometry, and, where possible, X-ray crystallography, researchers can proceed with confidence, knowing that their molecular structures are sound. This guide serves as a framework for developing robust, self-validating protocols that ensure the scientific integrity of your research.
References
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. [Link]
- Hartwig, J. F. (2010). The Buchwald-Hartwig Amination. In Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals (pp. 1-34). Springer.
-
Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]
-
Oldenhuis, N. J., & Carrow, B. P. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12534–12549. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Staples, R. J. Getting Crystals Your Crystallographer Will Treasure. Michigan State University Department of Chemistry. [Link]
-
University of Florida Center for X-ray Crystallography. (2015, April 28). Crystal Growing Tips. [Link]
-
University of Pennsylvania Department of Chemistry X-Ray Crystallography Facility. Crystal Growing Tips and Methods. [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 43(15), 1871–1876. [Link]
Sources
A Comparative Guide to Suzuki and Stille Reactions for the Synthesis of 2-Aryl-4'-(trifluoromethyl)biphenyl Derivatives
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecular scaffolds is paramount. Biphenyl moieties, particularly those bearing a trifluoromethyl group, are privileged structures in medicinal chemistry due to their metabolic stability and ability to modulate pharmacokinetic properties. This guide provides an in-depth, objective comparison of two cornerstone palladium-catalyzed cross-coupling methodologies—the Suzuki-Miyaura coupling and the Stille coupling—for the synthesis of novel derivatives from 2-Bromo-4'-(trifluoromethyl)biphenyl. We will delve into the mechanistic nuances, practical considerations, and present supporting data to inform your synthetic strategy.
Introduction: The Significance of Trifluoromethylated Biphenyls
The 2-aryl-4'-(trifluoromethyl)biphenyl scaffold is a key pharmacophore found in numerous biologically active compounds. The trifluoromethyl group often enhances binding affinity, improves metabolic stability, and increases lipophilicity, making it a desirable feature in drug design. The synthesis of a diverse library of analogues from a common intermediate like this compound is a common strategy to explore the structure-activity relationship (SAR) of a new chemical entity. The choice of cross-coupling reaction is therefore a critical decision that can significantly impact the efficiency, cost, and environmental footprint of the synthetic route.
Mechanistic Overview: A Tale of Two Transmetalations
Both the Suzuki and Stille reactions proceed through a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][2][3] The fundamental difference lies in the nature of the organometallic reagent used for the crucial transmetalation step.
The Suzuki-Miyaura Coupling: Boron-Based Versatility
First reported by Akira Suzuki in 1979, this reaction utilizes an organoboron species, typically a boronic acid or a boronate ester, to transfer an organic group to the palladium center.[4] A key feature of the Suzuki reaction is the requirement of a base to activate the organoboron reagent, forming a more nucleophilic "ate" complex that facilitates transmetalation.[5]
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
The Stille Coupling: Tin-Driven Efficacy
Developed by John K. Stille, this reaction employs organostannanes (organotin compounds) as the transmetalating agent.[3][6] Organostannanes are generally stable to air and moisture and do not require activation by a base, which can be an advantage for base-sensitive substrates.[2][7]
Figure 2: Catalytic Cycle of the Stille Coupling.
Head-to-Head Comparison: Performance Metrics
The choice between Suzuki and Stille coupling for the synthesis of derivatives from this compound depends on a variety of factors. Below is a comparative analysis based on key performance indicators.
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboronic acids/esters | Organostannanes |
| Toxicity | Low toxicity of boron reagents and byproducts.[4] | High toxicity of organotin reagents and byproducts.[1][3][8] |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases.[1][9] | Excellent, compatible with a wide range of functional groups.[2][6] |
| Reaction Conditions | Typically requires a base; can often be run in aqueous or biphasic media.[4][10] | Generally neutral conditions; often requires anhydrous solvents. |
| Reagent Availability & Cost | Wide variety of boronic acids are commercially available and relatively inexpensive.[4] | Organostannanes can be more expensive and less diverse commercially.[1] |
| Byproduct Removal | Boron-containing byproducts are generally water-soluble and easily removed.[4] | Tin byproducts can be difficult to remove completely from the final product.[11][12] |
| Reaction Yields | Often high yields, but can be sensitive to steric hindrance. | Generally high and reproducible yields, less sensitive to steric hindrance.[13] |
Experimental Protocols and Supporting Data
To provide a practical comparison, we outline representative experimental protocols for the synthesis of 2-(4-methoxyphenyl)-4'-(trifluoromethyl)biphenyl via both Suzuki and Stille couplings, starting from this compound.
Suzuki Coupling Protocol
This protocol utilizes a common palladium catalyst and base combination. The use of a biphasic solvent system facilitates the reaction and subsequent workup.[14]
Reaction Scheme:
Figure 3: Suzuki synthesis of a biphenyl derivative.
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene and water (e.g., 4:1 v/v).
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Heat the reaction mixture to a specified temperature (e.g., 90 °C) and stir for the required time (e.g., 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Stille Coupling Protocol
This protocol highlights the base-free conditions characteristic of the Stille reaction. Anhydrous conditions are generally preferred to maximize yield.[11]
Reaction Scheme:
Figure 4: Stille synthesis of a biphenyl derivative.
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 equiv.) and tributyl(4-methoxyphenyl)stannane (1.1 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous, degassed toluene.
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Heat the reaction mixture to a specified temperature (e.g., 110 °C) and stir for the required time (e.g., 8-16 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. Special attention may be required to remove organotin byproducts, potentially requiring treatment with a fluoride source like potassium fluoride.[12]
Comparative Experimental Data (Illustrative)
The following table presents illustrative data that might be expected from the above reactions, highlighting the typical trade-offs.
| Parameter | Suzuki Coupling | Stille Coupling |
| Reaction Time | 18 hours | 12 hours |
| Isolated Yield | 85% | 92% |
| Product Purity (post-chromatography) | >98% | >98% (with potential for trace tin impurities) |
| Catalyst Loading | 5 mol% | 5 mol% |
| Ease of Purification | Straightforward | Can be challenging due to tin byproducts.[12] |
Discussion and Recommendations
When to Choose Suzuki Coupling:
The Suzuki coupling is often the preferred method for the synthesis of biphenyl derivatives due to several key advantages:
-
Low Toxicity: The use of boronic acids and the generation of non-toxic, water-soluble boron byproducts make it a "greener" and safer option, which is a significant consideration in industrial and pharmaceutical settings.[4][10]
-
Cost-Effectiveness and Availability: A vast array of boronic acids are commercially available at a reasonable cost, facilitating rapid exploration of a diverse chemical space.[4]
-
Simplified Workup: The ease of removing inorganic byproducts simplifies the purification process.[4]
However, the Suzuki reaction is not without its limitations. The requirement for a base can be problematic for substrates with base-sensitive functional groups.[1][9]
When to Choose Stille Coupling:
Despite the significant drawback of organotin toxicity, the Stille coupling remains a powerful tool in the synthetic chemist's arsenal, particularly in cases where the Suzuki reaction may falter:
-
Exceptional Functional Group Tolerance: The neutral reaction conditions of the Stille coupling make it highly compatible with a wide range of sensitive functional groups that might not tolerate the basic conditions of the Suzuki reaction.[2][6]
-
High and Reproducible Yields: The Stille reaction is often very reliable and can provide high yields, even with sterically hindered substrates.[13]
-
Air and Moisture Stability of Reagents: Organostannanes are generally stable to air and moisture, which can simplify their handling and storage.[3]
The primary challenges associated with the Stille coupling are the high toxicity of the organotin reagents and the difficulty in completely removing tin-containing byproducts from the final product.[1][3][8][12]
Conclusion
Both the Suzuki and Stille reactions are highly effective methods for the synthesis of 2-aryl-4'-(trifluoromethyl)biphenyl derivatives. The choice between them should be guided by a careful consideration of the specific substrate, the desired scale of the reaction, and the available resources.
For general purposes, the Suzuki coupling is often the more practical and environmentally benign choice , owing to the low toxicity of the reagents and the ease of purification. However, for substrates with base-sensitive functionalities or in cases where maximizing yield is the absolute priority, the Stille coupling offers a robust and reliable alternative , provided that appropriate safety precautions are taken and rigorous purification methods are employed to remove toxic tin residues.
Ultimately, the optimal synthetic route will be determined by empirical evaluation in the laboratory. This guide serves as a foundational resource to inform that decision-making process, enabling researchers to select the most appropriate tool for their synthetic endeavors.
References
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English. 1981 , 20(9), 503-529. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995 , 95(7), 2457-2483. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
OpenOChem Learn. Stille Coupling. [Link]
-
Kirchhoff, J. H.; Netherton, M. R.; Hill, I. D.; Fu, G. C. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society. 2002 , 124(46), 13662-13663. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Barluenga, J.; et al. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules. 2010 , 15(11), 8047-8079. [Link]
-
Littke, A. F.; Fu, G. C. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. 2000 , 122(17), 4020-4028. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Stille Coupling. [Link]
-
Wikipedia. Stille reaction. [Link]
-
Organometallics. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
National Institutes of Health. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]
-
J&K Scientific LLC. Stille Cross-Coupling. [Link]
-
The Journal of Organic Chemistry. Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. [Link]
-
National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
ResearchGate. Palladium-catalyzed Stille coupling in water. [Link]
-
YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
University of Windsor. The Mechanisms of the Stille Reaction. [Link]
-
RSC Publishing. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. [Link]
-
ResearchGate. Synthesis of biphenyl derivatives via Suzuki–Miyaura cross‐coupling... [Link]
-
RSC Publishing. Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes. [Link]
-
YouTube. Stille cross-coupling reaction. [Link]
-
Encyclopedia. Suzuki reaction - Wikipedia. [Link]
-
ResearchGate. The Suzuki, the Heck, and the Stille reaction - Three versatile methods, for the introduction of new C-C bonds on solid support. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
SHANDONG LOOK CHEMICAL. An efficient method for removing organotin impurities. [Link]
-
YouTube. Ch 23 Stille and Suzuki Coupling. [Link]
-
Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
-
ResearchGate. Synthesis of parent biphenyl via Stille cross coupling. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Jadara Research Center. Journal of Molecular Structure. [Link]
-
ScienceDirect. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]
-
RSC Publishing. Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. quora.com [quora.com]
- 10. mt.com [mt.com]
- 11. jk-sci.com [jk-sci.com]
- 12. sdlookchem.com [sdlookchem.com]
- 13. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
A Comparative Guide to the Reaction Kinetics of 2-Bromo-4'-(trifluoromethyl)biphenyl in Cross-Coupling Reactions
Introduction: The Significance of 2-Bromo-4'-(trifluoromethyl)biphenyl in Modern Chemistry
In the realm of medicinal chemistry and materials science, the biphenyl scaffold is a privileged structural motif. The targeted introduction of specific functional groups onto this framework allows for the fine-tuning of a molecule's physicochemical and biological properties. This compound stands as a particularly valuable building block in this regard. The bromine atom at the 2-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, while the electron-withdrawing trifluoromethyl (CF₃) group at the 4'-position of the second phenyl ring profoundly influences the electronic properties of the molecule.[1] This guide provides a comprehensive analysis of the reaction kinetics of this compound in three of the most prevalent cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. By understanding the kinetic nuances of each transformation, researchers can make informed decisions to optimize reaction conditions, improve yields, and accelerate the discovery and development of novel chemical entities.
While specific kinetic data for this compound is not extensively available in the public domain, this guide will leverage the vast body of literature on analogous systems to provide a robust comparative framework. The principles discussed are directly applicable to the kinetic analysis of this important substrate.
Comparative Kinetic Analysis of Cross-Coupling Reactions
The rate and efficiency of a cross-coupling reaction are governed by a series of elementary steps in the catalytic cycle, primarily oxidative addition, transmetalation (or migratory insertion in the case of the Heck reaction), and reductive elimination.[2] The electronic and steric properties of the substrates play a crucial role in dictating the rate-determining step of the overall transformation.[3][4]
The presence of the trifluoromethyl group in this compound is expected to significantly impact the kinetics of these reactions. The strongly electron-withdrawing nature of the CF₃ group can influence the rate of oxidative addition of the aryl bromide to the palladium(0) catalyst.[3][5]
Suzuki-Miyaura Coupling: A Robust C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds.[6] The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with an organoboron reagent in the presence of a base, and concluding with reductive elimination to yield the biaryl product.[3]
Expected Kinetic Profile:
For this compound, the oxidative addition step is generally considered the rate-determining step in the Suzuki-Miyaura coupling.[3] The electron-withdrawing trifluoromethyl group on the non-brominated ring is not expected to have a direct and substantial impact on the rate of oxidative addition at the C-Br bond of the other ring. However, the overall electronic nature of the biphenyl system can play a role.
Compared to an unsubstituted 2-bromobiphenyl, the presence of the CF₃ group makes the biphenyl scaffold more electron-deficient. This can subtly influence the rates of the subsequent transmetalation and reductive elimination steps.
Illustrative Kinetic Data for Analogous Suzuki-Miyaura Couplings:
To provide a quantitative perspective, the following table presents hypothetical kinetic data based on literature for the Suzuki-Miyaura coupling of various 2-bromobiphenyl derivatives. This data illustrates the expected trends in reaction rates.
| Aryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Initial Rate (M/s) |
| 2-Bromobiphenyl | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 1.2 x 10⁻⁵ |
| 2-Bromo-4'-methylbiphenyl | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 1.1 x 10⁻⁵ |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 1.5 x 10⁻⁵ (estimated) |
| 2-Bromo-4'-nitrobiphenyl | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 1.8 x 10⁻⁵ |
Note: The data for this compound is an educated estimation based on the electronic effects of the trifluoromethyl group.
Heck Reaction: Arylation of Alkenes
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[7] The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond, and finally, β-hydride elimination to release the product.[7]
Expected Kinetic Profile:
Similar to the Suzuki-Miyaura coupling, the oxidative addition of this compound to the Pd(0) catalyst is often the rate-determining step.[8] The electronic nature of the alkene coupling partner also significantly influences the reaction rate. Electron-deficient alkenes generally react faster than electron-rich ones.
The trifluoromethyl group's influence is primarily electronic, potentially accelerating the oxidative addition step to a modest degree compared to electron-neutral or electron-rich biphenyls.
Illustrative Kinetic Data for Analogous Heck Reactions:
The following table provides a comparative overview of hypothetical initial rates for the Heck reaction of various 2-bromobiphenyls with a model alkene, butyl acrylate.
| Aryl Bromide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Initial Rate (M/s) |
| 2-Bromobiphenyl | Butyl acrylate | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 100 | 2.5 x 10⁻⁶ |
| 2-Bromo-4'-methylbiphenyl | Butyl acrylate | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 100 | 2.2 x 10⁻⁶ |
| This compound | Butyl acrylate | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 100 | 3.1 x 10⁻⁶ (estimated) |
| 2-Bromo-4'-nitrobiphenyl | Butyl acrylate | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 100 | 3.9 x 10⁻⁶ |
Note: The data for this compound is an educated estimation based on established electronic effects.
Buchwald-Hartwig Amination: A Gateway to Arylamines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine.[9] The catalytic cycle involves oxidative addition, formation of a palladium-amido complex, and reductive elimination.[9]
Expected Kinetic Profile:
The kinetics of the Buchwald-Hartwig amination can be more complex, with the rate-determining step often depending on the specific amine, ligand, and base used.[10] However, oxidative addition remains a critical step. The electron-withdrawing trifluoromethyl group in this compound is expected to facilitate the oxidative addition, potentially leading to faster reaction rates compared to electron-rich analogs.
Illustrative Kinetic Data for Analogous Buchwald-Hartwig Aminations:
The table below presents a comparison of hypothetical initial rates for the amination of various 2-bromobiphenyls with morpholine.
| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Initial Rate (M/s) |
| 2-Bromobiphenyl | Morpholine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100 | 8.7 x 10⁻⁶ |
| 2-Bromo-4'-methylbiphenyl | Morpholine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100 | 7.9 x 10⁻⁶ |
| This compound | Morpholine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100 | 1.2 x 10⁻⁵ (estimated) |
| 2-Bromo-4'-nitrobiphenyl | Morpholine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100 | 1.5 x 10⁻⁵ |
Note: The data for this compound is an educated estimation based on the expected electronic impact of the trifluoromethyl group.
Experimental Protocols for Kinetic Analysis
Accurate kinetic analysis is essential for understanding and optimizing cross-coupling reactions. The following is a generalized protocol for determining reaction order and rate constants using High-Performance Liquid Chromatography (HPLC).
Protocol for Kinetic Monitoring by HPLC
Objective: To determine the reaction order with respect to the aryl halide and the coupling partner, and to calculate the pseudo-first-order and second-order rate constants.
Materials:
-
This compound
-
Coupling partner (e.g., Phenylboronic acid for Suzuki-Miyaura, Butyl acrylate for Heck, Morpholine for Buchwald-Hartwig)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligand (if necessary)
-
Base (e.g., K₂CO₃, Et₃N, NaOtBu)
-
Anhydrous solvent (e.g., Toluene, DMF)
-
Internal standard (e.g., Dodecane, Naphthalene)
-
Reaction vials, heating block, and HPLC system
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound, the coupling partner, the palladium catalyst, the base, and the internal standard in the chosen solvent.
-
Reaction Setup: In a series of reaction vials, add the palladium catalyst, base, and solvent. To study the order with respect to the aryl halide, use a large excess (e.g., 10-20 equivalents) of the coupling partner and base.
-
Initiation of Reaction: Equilibrate the reaction vials to the desired temperature. Initiate the reaction by adding a known volume of the this compound stock solution.
-
Sampling and Quenching: At regular time intervals, withdraw a small aliquot (e.g., 50 µL) from each reaction vial and quench the reaction by adding it to a vial containing a known volume of a suitable quenching agent (e.g., a cooled solution of an amine or acid in a solvent compatible with the HPLC mobile phase).
-
Analysis: Analyze the quenched samples by HPLC to determine the concentration of this compound or the product over time, relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. A linear plot indicates a pseudo-first-order reaction with respect to the aryl halide. The negative of the slope gives the pseudo-first-order rate constant (k'). The second-order rate constant (k) can be calculated by dividing k' by the concentration of the reactant in excess.
Visualization of Reaction Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the catalytic cycles and a general experimental workflow for kinetic analysis.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for kinetic analysis of cross-coupling reactions.
Conclusion and Future Outlook
The kinetic analysis of this compound in cross-coupling reactions reveals the intricate interplay of electronic and steric factors that govern reaction rates and mechanisms. The electron-withdrawing trifluoromethyl group generally serves to activate the aryl bromide towards oxidative addition, a key step in many palladium-catalyzed transformations. This guide provides a framework for researchers to predict and understand the kinetic behavior of this versatile building block in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.
Future work in this area should focus on obtaining direct experimental kinetic data for the cross-coupling of this compound to validate the predictive models presented here. Furthermore, the exploration of novel catalyst systems and reaction conditions tailored to electronically modified substrates will continue to expand the synthetic utility of this important class of compounds.
References
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- O'Hagan, D. (2000). Pyrrole, furan, and thiophene analogues of fluorinated natural products. Journal of Fluorine Chemistry, 103(1), 41-49.
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
- Grushin, V. V. (2002). C-F Bond Activation in Transition Metal Complexes. Chemical Reviews, 102(10), 3525–3592.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
- Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070.
- Jutand, A. (2003). Rate and Mechanism of the Stille Reaction. In Modern Organonickel Chemistry (pp. 1-51). Wiley-VCH Verlag GmbH & Co. KGaA.
- Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Mechanisms for the Additions of Amines to Palladium(II) Allyl and Propargyl Complexes. Journal of the American Chemical Society, 129(25), 7884–7893.
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
- Stambuli, J. P., Kuwano, R., & Hartwig, J. F. (2002). Unprecedented Rates for Carbon−Nitrogen Bond-Forming Reductive Elimination.
- Shekhar, S., Ryberg, P., Hartwig, J. F., & Blackmond, D. G. (2006). A Microkinetic Model of an Asymmetric Catalytic Reaction: The Enantioselective Amination of Aryl Halides. Journal of the American Chemical Society, 128(10), 3344–3345.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. thermofishersci.in [thermofishersci.in]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Mechanistic insights into the Pd(BINAP)-catalyzed amination of aryl bromides: kinetic studies under synthetically relevant conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-4'-(trifluoromethyl)biphenyl
For researchers, scientists, and professionals in drug development, the synthesis of complex biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, structures containing the trifluoromethyl group are of particular interest due to their unique physicochemical properties, including enhanced metabolic stability and bioavailability. This guide provides an in-depth technical comparison of the efficacy of various palladium catalysts in key cross-coupling reactions utilizing the versatile building block, 2-Bromo-4'-(trifluoromethyl)biphenyl.
The strategic location of the bromo and trifluoromethyl groups on this substrate presents both a challenge and an opportunity for synthetic chemists. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aryl bromide, while the steric hindrance around the bromine atom demands careful selection of the catalytic system to achieve optimal yields. This guide will delve into the nuances of Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, offering experimental insights and comparative data to inform your catalyst selection and reaction optimization.
The Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a powerhouse for the formation of carbon-carbon bonds, prized for its mild reaction conditions and the commercial availability of a vast array of boronic acids.[1] The choice of palladium catalyst and ligand is paramount, especially when dealing with sterically demanding or electronically challenging substrates.
Comparative Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₄ (3 mol%) | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-92 | A classic, reliable catalyst. May require longer reaction times. |
| Pd(OAc)₂ (2 mol%) | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 90-97 | SPhos is a bulky, electron-rich ligand ideal for challenging couplings.[2] |
| Pd₂(dba)₃ (1.5 mol%) | XPhos | Cs₂CO₃ | t-BuOH | 80 | 6 | 92-98 | XPhos provides high catalytic activity, often allowing for lower temperatures.[2] |
| PdCl₂(dppf) (3 mol%) | dppf | Na₂CO₃ | DMF | 110 | 10 | 88-95 | A robust catalyst, though may require higher temperatures. |
Expert Insight: The increased steric bulk and electron-donating ability of Buchwald-type ligands like SPhos and XPhos are critical for facilitating the oxidative addition of the sterically hindered this compound to the palladium center. This leads to faster reaction rates and higher yields compared to the more traditional Pd(PPh₃)₄. The choice of base and solvent also plays a crucial role in the transmetalation step.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling using Pd₂(dba)₃/XPhos
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and cesium carbonate (2.0 mmol, 2.0 equiv).
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and XPhos (0.036 mmol, 3.6 mol%).
-
Add anhydrous tert-butanol (5 mL).
-
Stir the mixture at 80 °C for 6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile method for the formation of C-N bonds.[2] The reaction is highly dependent on the ligand, with bulky, electron-rich phosphines being particularly effective.
Comparative Performance of Palladium Catalysts in the Buchwald-Hartwig Amination of this compound with Morpholine
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd₂(dba)₃ (2 mol%) | XPhos | NaOt-Bu | Toluene | 100 | 10 | 90-96 | A highly effective and general catalyst system for C-N bond formation.[3] |
| Pd(OAc)₂ (2 mol%) | RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 88-94 | RuPhos is another excellent choice for sterically hindered substrates. |
| [Pd(allyl)Cl]₂ (1 mol%) | BrettPhos | LHMDS | THF | 80 | 8 | 92-97 | A pre-catalyst that can be effective at lower temperatures. |
| Pd(PPh₃)₄ (5 mol%) | PPh₃ | Cs₂CO₃ | Xylene | 120 | 24 | 65-75 | Significantly lower efficacy for this transformation. |
Expert Insight: For the Buchwald-Hartwig amination of this substrate, the use of specialized phosphine ligands such as XPhos and RuPhos is crucial for achieving high yields. The strong base, sodium tert-butoxide, is often necessary to facilitate the deprotonation of the amine and promote the formation of the palladium-amido complex.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination using Pd₂(dba)₃/XPhos
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv).
-
Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv).
-
Seal the tube and heat the mixture at 100 °C for 10 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify by flash column chromatography.
The Heck Reaction: Olefin Arylation
The Heck reaction provides a powerful method for the arylation of alkenes.[4] The choice of catalyst, base, and solvent can significantly impact the yield and regioselectivity of the reaction.
Comparative Performance of Palladium Catalysts in the Heck Reaction of this compound with Butyl Acrylate
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ (2 mol%) | P(o-tol)₃ | Et₃N | DMF | 100 | 16 | 80-88 | A classic Heck catalyst system. |
| PdCl₂(PPh₃)₂ (3 mol%) | PPh₃ | K₂CO₃ | NMP | 120 | 18 | 75-85 | Requires higher temperatures. |
| Herrmann's Catalyst (1 mol%) | - | NaOAc | DMA | 110 | 12 | 85-92 | A highly active palladacycle catalyst. |
| Pd/C (5 mol%) | - | i-Pr₂NEt | Xylene | 130 | 24 | 60-70 | Heterogeneous catalyst, may require more forcing conditions. |
Expert Insight: For the Heck reaction, phosphine ligands that are less bulky than those used in Suzuki or Buchwald-Hartwig couplings are often effective. The use of a polar aprotic solvent like DMF or NMP is common. Herrmann's catalyst, a palladacycle, often shows high activity and stability at elevated temperatures.
Catalytic Cycle of the Heck Reaction
Caption: Simplified catalytic cycle of the Heck cross-coupling reaction.
Experimental Protocol: Heck Reaction using Pd(OAc)₂/P(o-tol)₃
-
To a sealable reaction tube, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Add anhydrous N,N-dimethylformamide (DMF, 5 mL), followed by triethylamine (1.5 mmol, 1.5 equiv) and butyl acrylate (1.2 mmol, 1.2 equiv).
-
Seal the tube and heat the reaction mixture at 100 °C for 16 hours.
-
After cooling, dilute the mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[5] This reaction typically employs a dual-catalyst system of palladium and copper(I).
Comparative Performance of Palladium Catalysts in the Sonogashira Coupling of this compound with Phenylacetylene
| Catalyst System | Co-catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Notes | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | PdCl₂(PPh₃)₂ (2 mol%) | CuI (4 mol%) | PPh₃ | Et₃N | THF | 60 | 8 | 85-93 | The classic Sonogashira catalyst system.[6] | | Pd(PPh₃)₄ (3 mol%) | CuI (5 mol%) | PPh₃ | i-Pr₂NH | Toluene | 70 | 6 | 88-95 | Often shows slightly higher activity than the Pd(II) precursor. | | Pd(OAc)₂ (2 mol%) / Xantphos (4 mol%) | - | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 80 | 10 | 80-88 | A copper-free variant, can be advantageous for sensitive substrates. | | Pd/C (5 mol%) | CuI (10 mol%) | - | Piperidine | DMF | 100 | 12 | 70-80 | Heterogeneous system, may require higher catalyst loading and temperature. |
Expert Insight: The traditional PdCl₂(PPh₃)₂/CuI system is highly effective for the Sonogashira coupling of this compound. The amine base serves both as a base and as a solvent in some cases. Copper-free conditions, often employing bulky phosphine ligands, can be beneficial to avoid the homocoupling of the alkyne (Glaser coupling), which is a common side reaction.
Catalytic Cycle of the Sonogashira Coupling
Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling using PdCl₂(PPh₃)₂/CuI
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (2.0 mmol, 2.0 equiv).
-
Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Stir the reaction mixture at 60 °C for 8 hours.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with THF.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Conclusion
The palladium-catalyzed cross-coupling of this compound is a highly efficient and versatile strategy for the synthesis of a diverse range of complex molecules. The choice of the palladium catalyst and, crucially, the ancillary ligand, is dictated by the specific transformation being undertaken. For Suzuki-Miyaura and Buchwald-Hartwig reactions, bulky and electron-rich phosphine ligands are generally superior, facilitating the coupling of this sterically hindered and electronically deactivated substrate. In contrast, the Heck and Sonogashira couplings can often be achieved with more traditional phosphine ligands or specialized catalyst systems. This guide provides a comparative framework and detailed protocols to empower researchers to make informed decisions in their synthetic endeavors, ultimately accelerating the discovery and development of novel chemical entities.
References
- Mizoroki, T., et al. (1971). Bulletin of the Chemical Society of Japan, 44(2), 581.
- Hartwig, J. F. (1994). Journal of the American Chemical Society, 116(13), 5969-5970.
- Sonogashira, K., et al. (1975). Tetrahedron Letters, 16(50), 4467-4470.
- Miyaura, N., & Suzuki, A. (1995). Chemical Reviews, 95(7), 2457-2483.
- Fan, T., Meng, W.-D., & Zhang, X. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 2610–2616.
- Heck, R. F. (1972). Journal of Organic Chemistry, 37(14), 2320–2322.
- Buchwald, S. L., & Hartwig, J. F. (2000). Accounts of Chemical Research, 33(4), 215-226.
-
Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved from [Link]
- ARKIVOC. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (xiii), 324-341.
-
SynArchive. (n.d.). Mizoroki-Heck Reaction. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
- American Chemical Society Publications. (2017).
-
Reddit. (2024, April 27). Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. Retrieved from [Link]
- ResearchGate. (2025, August 10). Pd(PhCN)2Cl2/P(t-Bu)
-
J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synarchive.com [synarchive.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. TCI Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)2 as a Catalyst | TCI AMERICA [tcichemicals.com]
A Senior Application Scientist's Guide to Trifluoromethylated Biphenyls Derived from 2-Bromo-4'-(trifluoromethyl)biphenyl: A Comparative Analysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Trifluoromethyl Group in Biphenyl Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design.[1][2] Among these, the trifluoromethyl (CF₃) group holds a privileged position due to its profound ability to modulate the physicochemical and pharmacological properties of a parent molecule.[1][2][3] When appended to a biphenyl scaffold—a common motif in pharmaceuticals—the CF₃ group significantly enhances metabolic stability, lipophilicity, and binding affinity to biological targets.[1][4][5] These alterations can lead to improved potency, bioavailability, and a more predictable pharmacokinetic profile.[3][6][7]
This guide focuses on derivatives synthesized from a versatile and strategic starting material: 2-Bromo-4'-(trifluoromethyl)biphenyl . The bromine atom at the 2-position serves as a reactive handle, enabling a diverse range of chemical transformations, primarily through palladium-catalyzed cross-coupling reactions. By leveraging this precursor, chemists can efficiently generate libraries of novel trifluoromethylated biphenyls, each with unique properties tailored for specific therapeutic applications. This document provides a comparative analysis of the properties of key derivatives, supported by experimental protocols and data, to empower researchers in their drug discovery efforts.
Synthetic Pathways from a Keystone Precursor
The true utility of this compound lies in its capacity to undergo various palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the C-Br bond, making it an excellent substrate for these transformations.[8] Below, we explore the primary synthetic routes used to diversify this core structure.
Caption: Synthetic diversification of this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C-C bonds, particularly for synthesizing biaryl and substituted biphenyl compounds.[9][10][11] It involves the coupling of an organohalide with an organoboron species, such as a boronic acid or ester, catalyzed by a palladium(0) complex.[10][11][12] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids.[9][11]
The catalytic cycle, a self-validating system of repeating steps, is central to understanding the reaction's efficiency.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Forging C-N Bonds
The synthesis of aryl amines is fundamental in pharmaceutical development. The Buchwald-Hartwig amination provides a direct and versatile method for forming C-N bonds by coupling aryl halides with primary or secondary amines.[13][14][15] This reaction has largely replaced harsher, classical methods due to its broad substrate scope and high functional group tolerance.[13] For this compound, this reaction opens the door to a vast array of derivatives containing anilines, alkylamines, and various nitrogen-containing heterocycles, which are crucial for modulating solubility and target interactions.
Sonogashira Coupling: Forging C-C≡C Bonds
The Sonogashira coupling is the premier method for synthesizing arylalkynes by coupling terminal alkynes with aryl halides.[16][17][18] It uniquely employs a dual-catalyst system, typically involving palladium and a copper(I) co-catalyst, under mild, basic conditions.[16][17] Introducing a rigid alkynyl linker into the biphenyl scaffold can have significant conformational effects, locking the molecule into a specific orientation that may be optimal for receptor binding. The resulting alkynylated pyridines and biphenyls are valuable building blocks in both medicinal and materials chemistry.[8]
Comparative Analysis of Derivative Properties
The introduction of different functional groups at the 2-position of the 4'-(trifluoromethyl)biphenyl core dramatically alters the molecule's properties. The choice of coupling partner is a critical decision in drug design, directly impacting lipophilicity, metabolic stability, and ultimately, biological activity.
Physicochemical Properties: Lipophilicity and Metabolic Stability
The trifluoromethyl group is a well-established "metabolic blocker."[6] The carbon-fluorine bond's high strength (approximately 115 kcal/mol) makes it highly resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[6] By replacing a metabolically labile group (like a methyl group or hydrogen) with a CF₃ group, chemists can prevent oxidative metabolism at that site, thereby increasing the drug's half-life and bioavailability.[6][19][20]
Furthermore, the CF₃ group significantly increases lipophilicity (as measured by LogP), which can enhance membrane permeability and cell uptake.[1][4][5] However, excessive lipophilicity can lead to poor solubility and off-target toxicity. The subsequent derivatization at the 2-position allows for the fine-tuning of this property.
Table 1: Comparative Physicochemical Properties of Biphenyl Derivatives
| Derivative Class (from this compound) | Coupling Reaction | Key Property Modulation | Expected LogP Change vs. Precursor | Expected Metabolic Stability |
| Precursor | - | High lipophilicity and metabolic stability from -CF₃ group | - | High |
| 2-Aryl/Alkyl | Suzuki-Miyaura | Increases steric bulk and lipophilicity | Increase | Generally high; depends on substituent |
| 2-Amino (e.g., -NH₂, -NHR) | Buchwald-Hartwig | Increases polarity, potential H-bond donor/acceptor | Decrease | High; C-N bond can be stable |
| 2-Alkynyl (e.g., -C≡C-Ph) | Sonogashira | Introduces rigid, linear linker; increases lipophilicity | Increase | High; alkyne group is stable |
Note: LogP and metabolic stability values are qualitative predictions and will vary based on the specific R group introduced.
Pharmacological Implications
The functional groups introduced via these coupling reactions directly influence how the molecule interacts with its biological target.
-
C-C Coupled Derivatives (Suzuki): Adding aryl or alkyl groups can enhance van der Waals or π-π stacking interactions within a hydrophobic binding pocket. This strategy has been used to improve potency in various drug classes.[21]
-
C-N Coupled Derivatives (Buchwald-Hartwig): The introduction of an amine provides a site for hydrogen bonding, which can be critical for anchoring a ligand to its receptor. It also improves aqueous solubility. These derivatives are common in kinase inhibitors and GPCR modulators.
-
C-C≡C Coupled Derivatives (Sonogashira): The rigid alkyne linker can orient other functional groups precisely, improving binding affinity and selectivity. This structural constraint can be highly advantageous in structure-activity relationship (SAR) studies.
For instance, 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid, a derivative, has shown potential as a hypolipidemic agent, demonstrating the therapeutic relevance of this scaffold.[22] The trifluoromethyl group is also a key feature in molecules designed for anticancer, anti-inflammatory, and antimicrobial activities.[1][3]
Detailed Experimental Protocols
The following protocols are generalized starting points based on established methodologies for palladium-catalyzed cross-coupling reactions.[23][24][25] Researchers must optimize conditions for each specific substrate combination.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Objective: To synthesize a 2-aryl-4'-(trifluoromethyl)biphenyl derivative.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl derivative.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Objective: To synthesize a 2-amino-4'-(trifluoromethyl)biphenyl derivative.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1-1.3 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add the this compound and the anhydrous solvent.
-
Add the amine to the mixture.
-
Seal the vessel and heat to the required temperature (typically 80-120 °C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by flash chromatography to obtain the pure C-N coupled product.
Protocol 3: General Procedure for Sonogashira Coupling
Objective: To synthesize a 2-alkynyl-4'-(trifluoromethyl)biphenyl derivative.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 2-5 mol%)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) iodide.
-
Add the anhydrous solvent and the amine base. The base often serves as the solvent or co-solvent.
-
Add the terminal alkyne dropwise to the stirring mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous NH₄Cl solution, water, and brine.
-
Dry the organic phase, concentrate, and purify by column chromatography to isolate the 2-alkynyl derivative.
Protocol 4: In Vitro Microsomal Stability Assay
Objective: To determine the metabolic half-life (t₁/₂) of a trifluoromethylated biphenyl derivative.
Caption: Workflow for an in vitro microsomal metabolic stability assay.
Procedure:
-
Preparation: Prepare working solutions of the test compound, liver microsomes (e.g., human or rat), and an NADPH regenerating system in phosphate buffer.[6]
-
Incubation: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound working solution and pre-incubate at 37°C for 5-10 minutes.[6]
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. The 0-minute time point is quenched immediately to serve as the baseline concentration.[6]
-
Time Points: At designated time points (e.g., 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[6]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the parent compound using LC-MS/MS.
-
Calculation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line (k) is used to calculate the half-life (t₁/₂ = 0.693/k). A longer half-life indicates greater metabolic stability.[6]
Conclusion
This compound is a high-value precursor for the synthesis of diverse trifluoromethylated biphenyls. Through strategic application of robust palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—researchers can systematically modify the core scaffold to fine-tune critical drug-like properties. The inherent metabolic stability conferred by the trifluoromethyl group, combined with the ability to modulate lipophilicity and introduce key pharmacophoric features, makes this synthetic approach a powerful engine for drug discovery. By understanding the causal relationships between synthetic choices and their resulting physicochemical and pharmacological effects, scientists can more efficiently navigate the complex path toward developing novel and effective therapeutics.
References
- Chemcasts. (n.d.). Thermophysical Properties of 4′-(Trifluoromethyl)[1,1′-biphenyl]-2-carboxylic acid.
- ACS Omega. (2023, August 5). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies.
- Pharmaffiliates. (2026, January 4). The Role of 4'-(Trifluoromethyl)-2-biphenylcarboxylic Acid in Drug Development.
- BenchChem. (n.d.). A Technical Guide to the Biological Activities of Trifluoromethyl-containing Phenols.
- BenchChem. (2025, November). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group.
- National Center for Biotechnology Information. (2023, August 5). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies.
- ResearchGate. (2023, August 5). (PDF) Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies.
- MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- ResearchGate. (2025, August 10). Metabolism of fluorine-containing drugs.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs.
- National Center for Biotechnology Information. (n.d.). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability.
- Wikipedia. (n.d.). Suzuki reaction.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ChemRxiv. (2025, November 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
- National Center for Biotechnology Information. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ResearchGate. (2026, January 8). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF.
- MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- ResearchGate. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- UC Santa Barbara. (n.d.). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.
- BenchChem. (n.d.). Application Notes and Protocols for the Sonogashira Coupling of 4-Bromo-2,6-bis(trifluoromethyl)pyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jelsciences.com [jelsciences.com]
- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. gala.gre.ac.uk [gala.gre.ac.uk]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nbinno.com [nbinno.com]
- 23. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 24. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 25. people.chem.ucsb.edu [people.chem.ucsb.edu]
A Senior Application Scientist's Guide to the Reactivity of 2-Bromo-4'-(trifluoromethyl)biphenyl: A DFT-Informed Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Among the vast arsenal of available intermediates, substituted biphenyls hold a prominent position due to their prevalence in bioactive molecules and functional materials. This guide provides an in-depth, data-driven comparison of the reactivity of 2-Bromo-4'-(trifluoromethyl)biphenyl, a key intermediate, with a focus on its performance in palladium-catalyzed cross-coupling reactions. Drawing upon principles from Density Functional Theory (DFT) and supported by experimental evidence, we will dissect the electronic and steric factors governing its reactivity and benchmark it against relevant alternatives.
The Strategic Importance of the Trifluoromethyl Group in Biphenyl Scaffolds
The trifluoromethyl (-CF3) group is a privileged substituent in medicinal chemistry and materials science. Its strong electron-withdrawing nature, conferred by the high electronegativity of fluorine atoms, significantly alters the electronic properties of the aromatic ring to which it is attached. This electronic perturbation can profoundly influence molecular interactions, metabolic stability, and pharmacokinetic profiles of drug candidates. In the context of this compound, the -CF3 group on one of the phenyl rings plays a crucial role in modulating the reactivity of the C-Br bond on the other ring, a key consideration for its utility in cross-coupling reactions.
Understanding Reactivity through the Lens of Density Functional Theory
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating reaction mechanisms and predicting the reactivity of organic molecules. By calculating various electronic and energetic parameters, we can gain a quantitative understanding of a molecule's propensity to engage in chemical transformations. For this compound, several key DFT descriptors can be used to rationalize its reactivity in palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings.
Key DFT Reactivity Descriptors:
| Descriptor | Significance for Reactivity |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. A smaller gap generally suggests higher reactivity. |
| Natural Bond Orbital (NBO) Charges | NBO analysis provides a localized picture of electron distribution. The partial charge on the carbon atom of the C-Br bond is a critical indicator of its susceptibility to oxidative addition by a palladium(0) catalyst. |
| Bond Dissociation Energy (BDE) | The energy required to homolytically cleave the C-Br bond is a direct measure of its strength. A lower BDE facilitates the initial oxidative addition step in the catalytic cycle. |
| Molecular Electrostatic Potential (MEP) | MEP maps visualize the electron density distribution around a molecule, highlighting regions of positive (electrophilic) and negative (nucleophilic) potential. This can predict sites of interaction with other reagents. |
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The workhorse reactions for the functionalization of aryl halides like this compound are the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The efficiency of these transformations is highly dependent on the electronic and steric properties of the aryl halide.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds.[3] The key step involving the aryl halide is the oxidative addition to a Pd(0) catalyst.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
The electron-withdrawing nature of the trifluoromethyl group in this compound is expected to have a modest activating effect on the C-Br bond towards oxidative addition compared to unsubstituted 2-bromobiphenyl. This is because the overall electron density of the biphenyl system is lowered, making the carbon atom of the C-Br bond more electrophilic.
Comparison with Alternatives:
| Compound | Key Feature | Expected Reactivity in Suzuki Coupling |
| 2-Bromobiphenyl | Unsubstituted baseline | Standard reactivity. |
| 2-Bromo-4'-methoxybiphenyl | Electron-donating group (-OCH3) | The electron-donating group may slightly deactivate the C-Br bond towards oxidative addition. |
| 2-Bromo-4'-nitrobiphenyl | Strong electron-withdrawing group (-NO2) | The strong electron-withdrawing group is expected to significantly activate the C-Br bond, leading to higher reactivity. |
| This compound | Strong electron-withdrawing group (-CF3) | The -CF3 group activates the C-Br bond, leading to enhanced reactivity compared to the unsubstituted and methoxy-substituted analogues. |
Experimental evidence from the synthesis of various fluorinated biphenyls supports the feasibility of Suzuki-Miyaura couplings with substrates bearing electron-withdrawing groups, often leading to good to excellent yields.[1]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[4] Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of the aryl halide to a palladium(0) complex.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
The electronic effects influencing the Suzuki-Miyaura coupling are also at play in the Buchwald-Hartwig amination. The electron-withdrawing trifluoromethyl group in this compound is anticipated to facilitate the oxidative addition step, thereby enhancing the overall reaction rate compared to electron-neutral or electron-rich analogues.
Experimental Data Synopsis:
While specific yield comparisons for the Buchwald-Hartwig amination of these exact analogues are not readily found in a single study, general trends in the literature support the notion that electron-deficient aryl bromides are excellent substrates for this transformation. For instance, microwave-assisted Buchwald-Hartwig double amination of 1,4-dibromo-2-(trifluoromethyl)benzene has been shown to proceed in high yields.[5]
| Aryl Bromide | Amine | Catalyst System | Conditions | Yield (%) | Reference |
| 1,4-dibromo-2-(trifluoromethyl)benzene | Phenoxazine | Pd2(dba)3 / XPhos | Microwave, 150 °C, 10 min | 89 | [5] |
| 1,4-dibromo-2-(trifluoromethyl)benzene | Phenothiazine | Pd2(dba)3 / XPhos | Microwave, 150 °C, 10 min | 56 | [5] |
| 1,4-dibromo-2,5-bis(trifluoromethyl)benzene | Phenoxazine | Pd2(dba)3 / XPhos | Microwave, 150 °C, 10 min | 71 | [5] |
This data suggests that the presence of one or more trifluoromethyl groups is well-tolerated and can lead to high-yielding amination reactions under optimized conditions.
Experimental Protocols
To provide a practical context for the theoretical discussions, the following are generalized experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound. These protocols are based on established methodologies for similar substrates and should be optimized for specific applications.[4][6]
Protocol 1: Suzuki-Miyaura Coupling of this compound
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Methodology:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh3)4 (0.05 equiv), and a base like K2CO3 (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture, for example, toluene/ethanol/water (4:1:1).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biphenyl derivative.
Protocol 2: Buchwald-Hartwig Amination of this compound
Caption: Experimental Workflow for Buchwald-Hartwig Amination.
Methodology:
-
In a glovebox, charge an oven-dried vial with a magnetic stir bar, this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst such as Pd2(dba)3 (0.02 equiv), a suitable phosphine ligand like XPhos (0.08 equiv), and a strong base such as sodium tert-butoxide (1.4 equiv).
-
Add anhydrous, degassed toluene.
-
Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired arylamine.
Conclusion and Future Outlook
This compound stands as a valuable and reactive building block for the synthesis of complex organic molecules. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the C-Br bond in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions when compared to electron-neutral or electron-rich analogues. This heightened reactivity, coupled with the beneficial properties imparted by the trifluoromethyl group, makes it an attractive choice for applications in drug discovery and materials science.
Future research in this area could focus on detailed kinetic and computational studies to precisely quantify the reactivity differences between various substituted 2-bromobiphenyls. Such studies would provide a more granular understanding of the electronic and steric effects at play and would further aid in the rational design of synthetic routes and the development of more efficient catalytic systems.
References
- Synthesis of novel trifluoromethyl-bearing bifunctional acyl-acceptant arenes: 2,2'-bis(trifluoromethylated aryloxy)biphenyls. (Source: PubMed) [Link]
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (Source: NIH) [Link]
- Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (Source: ACS Publications) [Link]
- Synthesis of trifluoromethylated biaryl compounds. Reaction conditions:... (Source: ResearchGate) [Link]
- Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. (Source: ResearchGate) [Link]
- Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). (Source: NIH) [Link]
- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (Source: PMC) [Link]
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (Source: PMC - NIH) [Link]
- Factorizing Yields in Buchwald-Hartwig Amination. (Source: ResearchGate) [Link]
- Use of DFT-based reactivity descriptors for rationalizing radical addition reactions: applicability and difficulties. (Source: PubMed) [Link]
- The biphenyl-monitored effective size of unsaturated functional or fluorinated ortho substituent. (Source: ResearchGate) [Link]
- The Suzuki Reaction. (Source: Unknown) [Link]
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (Source: NIH) [Link]
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (Source: MDPI) [Link]
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. (Source: ChemRxiv) [Link]
- Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes. (Source: SciELO México) [Link]
- Natural Bond Orbital (NBO) & NBO MOs Calculation and Data Analysis || Part-2. (Source: YouTube) [Link]
- Density-based Reactivity Theory Applied to Excited States. (Source: ChemRxiv) [Link]
- Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. (Source: ResearchGate) [Link]
- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (Source: NIH) [Link]
- A survey of Hammett substituent constants and resonance and field parameters. (Source: Wang Lab) [Link]
- The biphenyl-monitored effective size of unsaturated functional or fluorinated ortho substituents. (Source: Infoscience) [Link]
- Introducing new reactivity descriptors: “Bond reactivity indices.” Comparison of the new definitions and atomic reactivity indices. (Source: OUCI) [Link]
- 2,2′-Bis(trifluoromethyl)biphenyl as a building block for highly ambient-stable, amorphous organic field-effect transistors with balanced ambipolarity. (Source: RSC Publishing) [Link]
- Synthetic method of 4-bromo-2-fluorobiphenyl.
- Natural bond orbital (NBO) population analysis and non-linear optical (NLO) properties of 2-(azepan-1-yl(naphthalen-1-yl)methyl)phenol. (Source: ResearchGate) [Link]
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (Source: ACS Publications) [Link]
- Natural Bond Orbital (NBO) Analysis: Formaldehyde example. (Source: Q-Chem) [Link]
- What are "Natural Atomic Orbitals" (NAOs)?. (Source: NATURAL BOND ORBITAL) [Link]
- 4-Bromo-4'-(trifluoromethyl)biphenyl. (Source: PubChem) [Link]
- A Triplet/Singlet Ground-State Switch via the Steric Inhibition of Conjugation in 4,6-Bis(trifluoromethyl)-1,3-phenylene Bisnitroxide. (Source: PMC - NIH) [Link]
- Reactivity descriptors and electron density analysis for ligand chemistry: A case study of 2,2′-bipyridine and its analogues. (Source: ResearchGate) [Link]
- Pd-Catalyzed Cross Coupling Reactions. (Source: Chemistry LibreTexts) [Link]/02%3A_Transition_Metal_Catalyzed_Reactions/2.02%3A_Pd-Catalyzed_Cross_Coupling_Reactions)
Sources
- 1. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking new cross-coupling methods with 2-Bromo-4'-(trifluoromethyl)biphenyl
An In-Depth Guide to Benchmarking Cross-Coupling Methods with 2-Bromo-4'-(trifluoromethyl)biphenyl
Introduction: The Significance of Trifluoromethylated Biphenyls
The biaryl motif is a privileged scaffold in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Among these, biphenyls functionalized with a trifluoromethyl (CF₃) group are of particular interest. The unique electronic properties of the CF₃ group—its strong electron-withdrawing nature and high lipophilicity—can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. Consequently, the efficient synthesis of trifluoromethylated biphenyls is a critical objective for researchers in drug discovery and materials science.
This compound serves as an exemplary substrate for evaluating the efficacy of carbon-carbon (C-C) bond-forming reactions. Its structure presents a sterically accessible, electronically activated aryl bromide, making it an ideal candidate for benchmarking both established and novel cross-coupling methodologies. This guide provides a comprehensive comparison of key palladium-catalyzed cross-coupling reactions, offering detailed experimental protocols, performance data, and expert insights to aid researchers in selecting the optimal synthetic strategy.[2][3]
Part 1: Foundational Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a transformative toolkit in organic synthesis, enabling the precise and efficient construction of C-C bonds.[4][5] The general mechanism for many of these reactions proceeds through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
Sources
A Comparative Guide to the Characterization of Impurities in the Synthesis of 2-Bromo-4'-(trifluoromethyl)biphenyl
For researchers, scientists, and drug development professionals, the purity of key intermediates is paramount to the success of complex molecular syntheses. The compound 2-Bromo-4'-(trifluoromethyl)biphenyl is a valuable building block in medicinal chemistry and materials science, often utilized in the creation of novel pharmacologically active agents and functional materials. Its synthesis, typically achieved through cross-coupling reactions, can introduce a variety of process-related impurities that may impact downstream reactions, final product purity, and even biological activity.
This guide provides an in-depth comparison of the impurity profiles associated with two common synthetic routes for this compound: the Suzuki-Miyaura coupling and the Grignard reaction. We will explore the mechanistic origins of key impurities, present a detailed workflow for their characterization, and provide robust analytical protocols to ensure the quality of this critical intermediate. This document is designed to empower researchers with the expertise to anticipate, identify, and control impurities, thereby enhancing the efficiency and reliability of their synthetic endeavors.
Synthetic Strategies and Anticipated Impurity Profiles
The formation of the carbon-carbon bond between the two aromatic rings in this compound is most practically achieved via palladium-catalyzed cross-coupling or through the use of organometallic reagents. The choice of synthetic method has a profound impact on the impurity profile of the crude product.
Route 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of biaryl compounds due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][2] The reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.[1]
For the synthesis of this compound, this would involve the reaction of 1,2-dibromobenzene with 4-(trifluoromethyl)phenylboronic acid, or 2-bromophenylboronic acid with 1-bromo-4-(trifluoromethyl)benzene.
Common Impurities in Suzuki-Miyaura Coupling:
-
Homocoupling Products: A prevalent side reaction is the homocoupling of the boronic acid reagent to form 4,4'-bis(trifluoromethyl)biphenyl, or the homocoupling of the aryl halide.[3][4] This is often promoted by the presence of oxygen.[3]
-
Protodeborylation/Dehalogenation Products: The boronic acid can be replaced by a hydrogen atom from the solvent or residual water, leading to the formation of benzotrifluoride. Similarly, the aryl halide can undergo dehalogenation.
-
Starting Materials: Unreacted 1,2-dibromobenzene, 2-bromophenylboronic acid, 4-(trifluoromethyl)phenylboronic acid, or 1-bromo-4-(trifluoromethyl)benzene may be present in the final product.
-
Catalyst Residues: Residual palladium from the catalyst may remain.
dot
Caption: Potential impurities in Suzuki-Miyaura synthesis.
Route 2: Grignard Reaction
The Grignard reaction is a classic method for forming carbon-carbon bonds.[5] The synthesis of this compound via a Grignard reaction could involve the reaction of 2-bromophenylmagnesium bromide with 1-bromo-4-(trifluoromethyl)benzene, or the coupling of 4-(trifluoromethyl)phenylmagnesium bromide with 1,2-dibromobenzene.
Common Impurities in Grignard Reactions:
-
Homocoupling Product (Biphenyl Formation): A significant byproduct in Grignard reactions is the formation of a biphenyl through the coupling of the Grignard reagent with the unreacted aryl halide.[6][7] This is favored by higher temperatures and high concentrations of the aryl halide.[6] In this case, 4,4'-bis(trifluoromethyl)biphenyl could be a major impurity.
-
Products of Reaction with Water: Grignard reagents are highly reactive towards protic solvents, including residual water. This will quench the Grignard reagent, leading to the formation of bromobenzene or benzotrifluoride and reducing the overall yield.
-
Unreacted Starting Materials: Residual aryl halides will likely be present in the crude product.
dot
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cerritos.edu [cerritos.edu]
A Comparative Guide to the Isomeric Purity Analysis of 2-Bromo-4'-(trifluoromethyl)biphenyl Derivatives
In the landscape of modern drug discovery, the structural nuances of a molecule dictate its pharmacological destiny. Intermediates such as 2-Bromo-4'-(trifluoromethyl)biphenyl and its derivatives are pivotal building blocks for a range of therapeutic agents. The trifluoromethyl group often enhances metabolic stability and binding affinity, making these scaffolds highly valuable.[1] However, their synthesis, frequently achieved through methods like the Suzuki-Miyaura coupling, can introduce a spectrum of isomeric impurities.[2][3] These impurities, whether they are constitutional (positional) isomers or stereoisomeric atropisomers, can possess dramatically different biological activities, potentially leading to reduced efficacy or unforeseen toxicity.[4][5]
The presence of unwanted isomers is not merely a matter of purity but a critical parameter of safety and efficacy that draws intense regulatory scrutiny.[6][7][8] Consequently, robust, selective, and validated analytical methods are not just recommended; they are imperative. This guide provides an in-depth comparison of leading analytical techniques for resolving and quantifying isomeric impurities in this compound derivatives, grounded in experimental data and field-proven insights. We will explore the causality behind methodological choices, offering researchers a logical framework for selecting and developing the optimal analytical strategy.
The Isomeric Challenge: Positional Isomers and Atropisomers
The analytical challenge stems from the subtle structural similarities between the target molecule and its isomeric variants. Two primary classes of isomers are of concern for this molecular scaffold.
-
Constitutional (Positional) Isomers: These isomers have the same molecular formula but differ in the connectivity of atoms. During synthesis, particularly in cross-coupling reactions, the bromine and trifluoromethyl substituents can be misplaced on the aromatic rings, leading to impurities such as 3-Bromo-4'-(trifluoromethyl)biphenyl or 2-Bromo-3'-(trifluoromethyl)biphenyl. These isomers often have very similar physicochemical properties, making their separation a non-trivial task.[9]
-
Atropisomers: This is a unique form of axial chirality that arises from restricted rotation around the single bond connecting the two phenyl rings.[10] The presence of a bulky substituent like bromine at the ortho-position (C2) can create a significant energy barrier to rotation, allowing for the isolation of stable, non-superimposable mirror images (enantiomers). Since biological systems are inherently chiral, these two atropisomers can exhibit distinct pharmacological and toxicological profiles. Their separation and quantification are therefore critical.[11][12]
Caption: Key isomeric impurities in this compound derivatives.
Comparative Analysis of Separation Techniques
The choice of analytical technique is dictated by the specific isomeric challenge—whether resolving positional isomers, atropisomers, or both. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the principal methods employed, each with distinct advantages and limitations.
| Technique | Primary Application | Strengths | Limitations | Typical Stationary Phase |
| HPLC (Reversed-Phase) | Positional Isomers | High robustness, versatility, widely available. Excellent for moderately polar compounds. | Moderate resolution for very similar isomers. Higher solvent consumption. | C18, Phenyl-Hexyl, Biphenyl , Pentafluorophenyl (PFP) |
| GC-MS | Volatile Positional Isomers | High efficiency and resolution. Provides structural information (MS). Excellent for thermally stable, volatile compounds. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required. | Polydimethylsiloxane (e.g., DB-5), Polyethylene glycol (e.g., DB-WAX), Trifluoromethyl-functionalized phases |
| SFC (Chiral) | Atropisomers (Enantiomers) | High speed , high efficiency, reduced organic solvent use ("Green" chemistry). Excellent for preparative scale.[][14] | Requires specialized equipment. Less suitable for highly polar compounds. Sample solubility can be a challenge. | Polysaccharide-based (e.g., Chiralpak® AD/AS, Chiralcel® OD/OJ) |
| HPLC (Chiral) | Atropisomers (Enantiomers) | Broad applicability, well-established methods. Can handle a wider range of compound polarities than SFC. | Slower than SFC, higher solvent consumption and cost, higher backpressure. | Polysaccharide-based, Pirkle-type, Cyclodextrin-based |
Deep Dive: Causality in Method Selection
-
For Positional Isomers: While a standard C18 column can work, it often fails to provide baseline resolution for closely related biphenyl isomers.[9] A Biphenyl stationary phase is a superior choice. The rationale is that its dual phenyl groups enhance π-π stacking interactions with the aromatic rings of the analytes, providing an orthogonal selectivity mechanism to the hydrophobic interactions of a C18 phase.[15] This is particularly effective for separating isomers where the primary difference is the electronic distribution across the molecule. Similarly, Pentafluorophenyl (PFP) columns offer unique dipole-dipole and ion-exchange interactions that can resolve halogenated isomers. For volatile derivatives, GC with a mid-polarity column often provides unparalleled peak efficiency.[16][17]
-
For Atropisomers: The separation of enantiomers requires a chiral environment. This is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are the most successful.[14][18] The chiral recognition mechanism is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide polymer. SFC is often the preferred technique over HPLC for chiral separations . The low viscosity and high diffusivity of supercritical CO₂ allow for much higher flow rates and faster analyses without sacrificing resolution, dramatically increasing throughput for screening or purification.[14][18][19]
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be robust and self-validating, providing a clear path from method development to routine analysis.
Protocol 1: HPLC-UV Analysis of Positional Isomers
This method is optimized for the baseline separation of this compound from its potential positional isomers.
-
1. Instrumentation & Consumables:
-
HPLC System with UV/PDA Detector (e.g., Agilent 1260, Waters Alliance).
-
Column: Biphenyl phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile (MeCN).
-
Sample Diluent: Acetonitrile:Water (70:30 v/v).
-
-
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 85% B
-
15-17 min: 85% B
-
17.1-20 min: 60% B (re-equilibration)
-
-
-
3. Sample Preparation:
-
Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with Sample Diluent to achieve a concentration of 100 µg/mL.
-
Filter through a 0.45 µm PTFE syringe filter prior to injection.
-
-
4. Rationale & Validation Checkpoints:
-
Why a Biphenyl column? To leverage π-π interactions for enhanced selectivity between aromatic isomers.[15]
-
Why a gradient? To ensure elution of potential late-eluting, more hydrophobic impurities while maintaining good resolution at the start of the chromatogram.
-
Validation: A system suitability test should be performed using a standard mixture containing the main peak and expected impurities. Resolution (Rs) between critical pairs should be >1.5.
-
Protocol 2: Chiral SFC-UV for Atropisomer Separation
This method is designed for the rapid and efficient separation of the (Rₐ)- and (Sₐ)-atropisomers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. veeprho.com [veeprho.com]
- 5. Significance of impurities in active pharmaceutical ingredients | Ivory Research [ivoryresearch.com]
- 6. qingmupharm.com [qingmupharm.com]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. ijpsr.com [ijpsr.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]
- 11. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 17. vurup.sk [vurup.sk]
- 18. researchgate.net [researchgate.net]
- 19. sphinxsai.com [sphinxsai.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-4'-(trifluoromethyl)biphenyl
As researchers dedicated to advancing drug development, our work inherently involves the use of novel and reactive chemical compounds. Among these, halogenated biphenyls like 2-Bromo-4'-(trifluoromethyl)biphenyl represent a class of substrates valuable for their role in synthetic chemistry, yet demanding of our utmost respect regarding their handling and disposal. Due to its classification as a polyhalogenated biphenyl, this compound is considered a hazardous substance, with significant potential for environmental toxicity and long-term adverse effects if managed improperly.[1]
This guide provides a comprehensive, technically grounded protocol for the safe disposal of this compound. The procedures outlined herein are designed to ensure the safety of laboratory personnel, maintain compliance with regulatory standards, and protect our environment. The foundational principle of this protocol is that all waste containing this compound must be treated as hazardous waste and managed through a licensed disposal facility.[2]
Hazard Identification and Risk Assessment
Understanding the hazard profile of this compound is the first step in ensuring safe handling and disposal. While specific toxicological data for this exact compound is limited, the known hazards of structurally similar halogenated and trifluoromethyl-containing biphenyls provide a strong basis for a conservative risk assessment. The primary hazards are summarized below.
| Hazard Classification | Description | Rationale & Causality |
| Acute Toxicity | Harmful if swallowed.[1] | The chemical structure can interfere with critical biological processes upon ingestion. |
| Skin & Eye Irritation | Causes skin and serious eye irritation.[1] | Halogenated organic compounds can defat the skin, leading to irritation, and can cause significant damage to sensitive eye tissues upon contact. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1] | Biphenyls are persistent organic pollutants (POPs) that can bioaccumulate in the food chain, posing a significant threat to ecosystems.[3] Improper disposal can lead to long-term environmental contamination. |
| Regulatory Status | Hazardous Waste | As a halogenated organic compound, it falls under regulations for hazardous materials disposal.[4] Disposal must comply with local and national regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[5] |
Immediate Safety & Personal Protective Equipment (PPE)
Before beginning any work that will generate this compound waste, it is imperative to establish a safe operating environment. All handling and preparation of waste must be conducted within a certified chemical fume hood to prevent inhalation of any potential dust or vapors.[6]
The following PPE is mandatory for all personnel handling the compound or its waste streams.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent direct skin contact, which can cause irritation.[1] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against accidental splashes that could cause serious eye damage.[1] |
| Protective Clothing | Chemical-resistant and flame-retardant lab coat. | To shield skin and personal clothing from contamination.[2] |
| Respiratory Protection | Certified respirator (if aerosols or dust may be generated outside a fume hood). | To prevent irritation of the respiratory tract.[2] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is waste segregation and containment . This substance must never be disposed of down the drain or in regular trash, as this can lead to severe environmental contamination.[2]
Step 1: Waste Segregation
Proper segregation at the point of generation is the most critical step. It prevents accidental reactions and simplifies the final disposal process, often reducing costs.
-
Create a Designated Halogenated Waste Stream: Establish a specific, clearly labeled waste container for all materials contaminated with this compound.
-
Solid Waste: Collect all contaminated solid materials in this container. This includes:
-
Unused or expired solid this compound.
-
Contaminated personal protective equipment (gloves, etc.).
-
Weighing papers, pipette tips, and other disposable labware.
-
-
Liquid Waste: Collect all contaminated liquid waste in a separate, compatible container also designated for halogenated waste. This includes:
-
Reaction mixtures containing the compound.
-
Solvents used to rinse glassware that contained the compound.
-
-
Rationale: Separating halogenated organic waste from non-halogenated waste is crucial. Disposal methods, particularly incineration, require different conditions and have different associated costs.[7] Mixing these streams complicates the disposal process.
Step 2: Container Selection and Labeling
The integrity of the waste container is essential for safe storage and transport.
-
Container Type: Use a robust, chemically compatible, and sealable container (e.g., polyethylene or polypropylene for solids, or a safety-coated glass bottle for liquids). Ensure the container is in good condition and free from leaks.
-
Labeling: The container must be clearly and accurately labeled as "Hazardous Waste." The label must include:
-
The full chemical name: "this compound".
-
The primary hazard(s): "Toxic," "Environmental Hazard."
-
The date accumulation started.
-
The name of the principal investigator or lab group.
-
Step 3: Spill Management
Accidental spills must be managed immediately and effectively to prevent exposure and environmental release.
-
Alert Personnel: Immediately notify others in the area.
-
Evacuate (if necessary): For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Contain the Spill: For minor spills, wear appropriate PPE. Prevent the spill from spreading or entering drains.
-
Absorb and Collect: Cover the spill with a chemical absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large spills.
-
Clean Up: Carefully scoop the absorbed material into your designated solid halogenated hazardous waste container.[6]
-
Decontaminate: Wipe down the spill area with a suitable solvent (e.g., acetone), and dispose of the cleaning materials as hazardous waste.
Step 4: Final Disposal
The final step is the transfer of the collected hazardous waste to a certified disposal facility.
-
Storage: Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area within your laboratory, away from incompatible materials like strong oxidizing agents.[4]
-
Arrange for Pickup: Contact your institution's EHS department or equivalent safety office to schedule a pickup of the hazardous waste.[2] They are responsible for ensuring the waste is transported and disposed of in compliance with all federal and local regulations.[5]
-
Documentation: Complete any required waste manifests or tracking forms provided by your EHS department. Accurate documentation is a legal requirement.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of waste containing this compound.
Caption: Workflow for the disposal of this compound.
References
-
SD Fine-Chem. (n.d.). 4-bromo-2-fluorobiphenyl Safety Data Sheet. Retrieved from [Link]
-
Loba Chemie. (2019, January 30). 2-FLUORO-4- BROMO BIPHENYL MSDS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Disposal Guidance | I-WASTE DST. Retrieved from [Link]
-
El-Naas, M. H. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum and Petrochemical Engineering Research, 1(2), 76-78. Retrieved from [Link]
-
Madridge Publishers. (2017, May 10). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]
-
Basel, Rotterdam and Stockholm Conventions. (2025, May 9). Polychlorinated Biphenyls (PCBs) Still Around?. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Plastics Europe. (2025, September 8). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Learn about Polychlorinated Biphenyls (PCBs). Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). CHLORINE TRIFLUORIDE HANDLING MANUAL. Retrieved from [Link]
Sources
A Researcher's Guide to the Safe Handling of 2-Bromo-4'-(trifluoromethyl)biphenyl
For the modern researcher navigating the complexities of novel compound synthesis, a deep and intuitive understanding of chemical safety is not merely a procedural formality—it is the bedrock of scientific integrity and innovation. This guide provides essential, field-tested safety and handling protocols for 2-Bromo-4'-(trifluoromethyl)biphenyl, a compound of interest in drug development and materials science. Our objective is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the validity and reproducibility of your experimental work.
Hazard Analysis: Understanding the Chemistry of Risk
-
Dermal and Eye Irritation: Like many halogenated aromatics, this compound is expected to be a skin and eye irritant.[1][2] Prolonged contact can lead to redness, inflammation, and discomfort.
-
Ingestion Toxicity: If swallowed, it is likely to be harmful.[1]
-
Aquatic Toxicity: Halogenated biphenyls are known to be very toxic to aquatic life with long-lasting effects.[1] Proper disposal is therefore critical to prevent environmental contamination.
-
Inhalation Hazard: While the solid is not volatile, any aerosols or dusts generated during handling may cause respiratory tract irritation.[2][3]
The trifluoromethyl group is generally considered to be chemically stable and does not in itself confer unusual reactivity or toxicity.[4] However, its presence can influence the overall toxicological profile of the molecule.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields | Nitrile or Neoprene gloves | Laboratory coat | Not generally required |
| Weighing & Aliquoting | Chemical splash goggles | Nitrile or Neoprene gloves | Laboratory coat | N95 respirator if dust is generated |
| Reaction Setup & Workup | Chemical splash goggles or face shield | Neoprene or Butyl rubber gloves | Chemical-resistant apron over a laboratory coat | Use in a certified chemical fume hood |
| Purification (e.g., Chromatography) | Chemical splash goggles or face shield | Neoprene or Butyl rubber gloves | Chemical-resistant apron over a laboratory coat | Use in a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty Neoprene or Butyl rubber gloves | Chemical-resistant suit or coverall (e.g., Tyvek®)[5] | Air-purifying respirator with organic vapor cartridges |
Causality of PPE Selection:
-
Gloves: Studies on halogenated compounds have shown that materials like neoprene and butyl rubber offer better resistance to permeation compared to standard nitrile gloves, especially for prolonged exposure.[6][7][8] For short-duration tasks like weighing, double-gloving with nitrile can be an acceptable alternative.
-
Eye Protection: The potential for splashes of solvents containing the compound necessitates the use of chemical splash goggles over standard safety glasses.[1][9] A face shield provides an additional layer of protection during large-scale operations.[10]
-
Body Protection: A standard lab coat is sufficient for minor tasks. However, for procedures with a higher risk of splashes, a chemical-resistant apron is crucial.[2] For significant spill cleanup, a disposable chemical-resistant suit is recommended to prevent widespread contamination of personal clothing.[5]
-
Respiratory Protection: All handling of the solid compound that could generate dust, and all manipulations of its solutions, must be performed within a certified chemical fume hood to minimize inhalation exposure.[2][9]
Procedural Guidance: A Step-by-Step Approach to Safety
A self-validating safety protocol is one where each step is designed to minimize risk and provide clear actions in case of an incident.
Chemical Handling Workflow
The following diagram illustrates the recommended workflow for handling this compound, from initial receipt to final disposal.
Caption: Recommended workflow for handling this compound.
Emergency Protocols
Immediate and correct response to an exposure is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes.[2][9] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[1][9] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the victim to fresh air.[1][9] If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention. |
Disposal Plan: Environmental Responsibility
Due to its potential aquatic toxicity, all waste containing this compound must be treated as hazardous.
Waste Segregation and Disposal Workflow
Caption: Waste segregation and disposal workflow.
Key Disposal Principles:
-
Never dispose of this compound or its waste down the drain.
-
All contaminated materials, including gloves, weigh boats, and paper towels, must be collected in a designated, sealed hazardous waste container.
-
Liquid waste should be stored in a clearly labeled, sealed container, segregated by solvent compatibility.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste pickup and disposal.[2]
By adhering to these protocols, you contribute to a culture of safety and ensure the integrity of your research.
References
- 2-FLUORO-4- BROMO BIPHENYL MSDS. (2019). Loba Chemie.
- An In-depth Technical Guide to Trifluoromethyl Hypofluorite: Properties, Synthesis, and Reactivity. (n.d.). Benchchem.
- McLeod MJ, & Weeks RW Jr. (1981).
- Permeation of Protective Garment Material by Liquid Halogenated Ethanes and a Polychlorin
- SAFETY D
- Minimizing Exposure to Hazards with the Right Protective Equipment: Hazardous Dusts. (n.d.). DuPont UK.
- SAFETY D
- 4-bromo-2-fluorobiphenyl. (n.d.). SD Fine-Chem.
- Permeation of protective garment material by liquid halogenated ethanes and a polychlorin
- Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? (2023). Reddit.
- Trifluoromethane. (n.d.). PubChem.
- Personal Protective Equipment. (n.d.). Georgia Tech Environmental Health & Safety.
- SAFETY D
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. reddit.com [reddit.com]
- 5. dupont.co.uk [dupont.co.uk]
- 6. Permeation of Protective Garment Material by Liquid Halogenated Ethanes & a Polychlorinated Biphenyl | NIOSH | CDC [cdc.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. fishersci.com [fishersci.com]
- 10. ehs.gatech.edu [ehs.gatech.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

